ONO-8711
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(Z)-6-[(2R,3S)-3-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClNO4S/c1-15-13-18(23)11-12-21(15)29(27,28)24-14-20-17-9-7-16(8-10-17)19(20)5-3-2-4-6-22(25)26/h3,5,11-13,16-17,19-20,24H,2,4,6-10,14H2,1H3,(H,25,26)/b5-3-/t16?,17?,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEXPDRCGCQELD-CFDZEDGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2C3CCC(C2C=CCCCC(=O)O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NC[C@@H]2[C@H](C3CCC2CC3)/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216158-34-8 | |
| Record name | ONO 8711 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216158348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
ONO-8711 Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-8711 is a potent and selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). Elevated levels of PGE2 are associated with the pathogenesis of various cancers, promoting tumor growth, invasion, and suppression of anti-tumor immunity. This compound exerts its anti-cancer effects by blocking the EP1 signaling pathway, which is intricately linked to cancer cell proliferation, survival, and motility. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.
Introduction: The Role of PGE2 and the EP1 Receptor in Cancer
Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase-2 (COX-2) enzyme, which is frequently overexpressed in malignant tissues. PGE2 mediates its diverse biological effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP1 receptor, coupled to the Gq protein, is implicated in tumorigenesis across various cancer types, including breast, colon, and oral cancers.[1][2][3] Activation of the EP1 receptor by PGE2 initiates a signaling cascade that promotes cancer cell proliferation, migration, and invasion while inhibiting apoptosis.
This compound is a small molecule antagonist that selectively binds to the EP1 receptor, thereby inhibiting its downstream signaling. This targeted approach offers a promising therapeutic strategy to counteract the pro-tumorigenic effects of PGE2 while potentially avoiding the side effects associated with non-selective COX inhibitors.
Core Mechanism of Action of this compound
This compound functions as a competitive antagonist of the EP1 receptor.[4] By binding to the EP1 receptor, it prevents the binding of PGE2 and subsequent activation of the Gq protein. This blockade is the initiating event for the anti-cancer effects of this compound.
Inhibition of the EP1 Downstream Signaling Pathway
The primary signaling pathway initiated by EP1 receptor activation involves the Gq alpha subunit, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This surge in intracellular calcium is a critical signaling event that activates various downstream effectors.
-
DAG and Protein Kinase C (PKC) Activation: DAG, in conjunction with elevated intracellular calcium, activates Protein Kinase C (PKC) isozymes. Studies have specifically implicated the PKCδ isoform in the EP1 signaling cascade in certain cancer cells.
This compound, by preventing the initial activation of the EP1 receptor, effectively shuts down this entire cascade, leading to a reduction in intracellular calcium levels and inhibition of PKC activity.
Downstream Consequences of EP1 Blockade by this compound
The inhibition of the PLC/IP3/Ca2+ and DAG/PKC pathways by this compound has several key anti-cancer consequences:
-
Inhibition of Cell Proliferation: this compound has been shown to significantly reduce cell proliferation in cancer models.[3][5] This is, in part, due to the blockade of calcium and PKC-dependent pathways that are necessary for cell cycle progression.
-
Induction of Apoptosis: A crucial mechanism of this compound is the induction of programmed cell death, or apoptosis, in cancer cells.[1][2] By inhibiting the pro-survival signals mediated by the EP1 pathway, this compound shifts the balance towards apoptosis.
-
Reduction of Cell Migration and Invasion: The EP1 signaling pathway, particularly through PKCδ, can activate downstream kinases like c-Src. This activation is linked to changes in the expression of cell adhesion molecules, such as ICAM-1, and promotes cell motility. This compound, by inhibiting this pathway, can reduce the migratory and invasive potential of cancer cells.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action of this compound and typical experimental workflows, the following diagrams have been generated using the DOT language.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| Ki (EP1 Receptor) | Human | 0.6 nM | [4] |
| Mouse | 1.7 nM | [4] | |
| IC50 (PGE2-induced Ca2+ influx) | Human | 0.05 µM | [4] |
| Mouse | 0.21 µM | [4] | |
| Rat | 0.22 µM | [4] |
Table 2: In Vivo Efficacy of this compound in Rodent Cancer Models
| Cancer Type | Animal Model | This compound Dose | Key Findings | Reference |
| Tongue Cancer | 4-NQO-induced in rats | 400 ppm & 800 ppm in diet | - Incidence of SCC reduced from 64% to 29% (P<0.05).- Multiplicity of tumors significantly reduced. | [3] |
| Breast Cancer | PhIP-induced in rats | 800 ppm in diet | - Cancer incidence reduced from 79% to 56% (P<0.05).- Cancer multiplicity reduced from 2.5 to 1.2 (P<0.05).- Cancer volume reduced from 1.4 cm³ to 0.7 cm³ (P<0.01).- Apoptotic index increased by 158% (P<0.05). | [1][2] |
| Colon Cancer | AOM-induced ACF in rats | 800 ppm in diet | - Total number of Aberrant Crypt Foci (ACF) reduced by 31%.- Cell proliferation (BrdU labeling index) reduced by 66%. | [5] |
Detailed Experimental Protocols
This section outlines the general methodologies employed in the preclinical evaluation of this compound.
In Vitro Assays
-
Cell Lines: A variety of human cancer cell lines can be utilized, including those derived from breast (e.g., MCF-7, MDA-MB-231), colon (e.g., HCT-116, HT-29), and oral (e.g., SCC-4, SCC-9) carcinomas.
-
Cell Viability/Proliferation Assays (MTT/WST-1):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of this compound or vehicle control for 24, 48, or 72 hours.
-
MTT or WST-1 reagent is added to each well, and plates are incubated according to the manufacturer's instructions.
-
The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to the control.
-
-
Apoptosis Assays (TUNEL/Annexin V):
-
Cells are cultured on coverslips or in multi-well plates and treated with this compound.
-
For TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, cells are fixed, permeabilized, and incubated with the TUNEL reaction mixture.
-
For Annexin V staining, cells are harvested and stained with Annexin V-FITC and propidium (B1200493) iodide.
-
Apoptotic cells are visualized by fluorescence microscopy or quantified by flow cytometry.
-
-
Western Blot Analysis:
-
Cells are treated with this compound for specified time points.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against target proteins (e.g., EP1, p-PKC, p-c-Src, total PKC, total c-Src, β-actin) followed by HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Transwell Migration/Invasion Assay:
-
Cancer cells are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays).
-
The lower chamber contains a chemoattractant (e.g., serum-containing medium).
-
This compound is added to the upper chamber with the cells.
-
After incubation, non-migrated/invaded cells on the upper surface of the insert are removed.
-
Migrated/invaded cells on the lower surface are fixed, stained, and counted under a microscope.
-
In Vivo Animal Studies
-
Animal Models:
-
Chemically-Induced Carcinogenesis:
-
Colon Cancer: Azoxymethane (AOM) is administered to rats or mice to induce the formation of aberrant crypt foci (ACF), which are preneoplastic lesions.
-
Tongue Cancer: 4-nitroquinoline (B1605747) 1-oxide (4-NQO) is administered in the drinking water of rats to induce oral squamous cell carcinomas.
-
Breast Cancer: 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) is administered by gavage to rats to induce mammary tumors.
-
-
-
Drug Administration: this compound is typically mixed into the standard rodent diet at specified concentrations (e.g., 400 or 800 ppm) and provided ad libitum for the duration of the study.
-
Tumor Assessment:
-
Tumor incidence (percentage of animals with tumors), multiplicity (average number of tumors per animal), and volume are measured at the end of the study.
-
For colon cancer models, the number of ACF is counted in the colon.
-
-
Histopathology and Immunohistochemistry:
-
Tumor tissues and relevant organs are collected, fixed in formalin, and embedded in paraffin.
-
Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination.
-
Immunohistochemical staining is performed to assess the expression of biomarkers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).
-
Conclusion
This compound represents a targeted therapeutic approach for cancers driven by the PGE2-EP1 signaling axis. Its mechanism of action is centered on the competitive antagonism of the EP1 receptor, leading to the inhibition of downstream signaling pathways that control cancer cell proliferation, survival, and motility. Preclinical data strongly support the anti-cancer efficacy of this compound in various cancer models. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound in human oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemopreventive effects of this compound, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. Transactivation of EGFR by prostaglandin E2 receptors: a nuclear story? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A prostaglandin E2 receptor subtype EP1-selective antagonist, this compound, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-8711: A Selective EP1 Receptor Antagonist - A Technical Guide
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] Its diverse effects are mediated through four G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[2] The EP1 receptor, in particular, is coupled to Gq proteins, and its activation leads to the mobilization of intracellular calcium via the phospholipase C pathway.[2][3] This signaling cascade has been implicated in the pathophysiology of various conditions, making the EP1 receptor an attractive therapeutic target. ONO-8711 is a potent and selective competitive antagonist of the EP1 receptor, demonstrating significant potential in preclinical models of pain, inflammation, and carcinogenesis.[4] This technical guide provides an in-depth overview of this compound, focusing on its pharmacological data, experimental methodologies, and the underlying signaling pathways.
Core Data Summary
The following tables summarize the quantitative data regarding the binding affinity, functional potency, and in vivo efficacy of this compound.
Table 1: Binding Affinity of this compound for EP Receptors
| Species | Receptor | Ki (nM) |
| Human | EP1 | 0.6[4][5] |
| Mouse | EP1 | 1.7[4][5] |
Ki represents the inhibition constant, indicating the concentration of the antagonist required to occupy 50% of the receptors.
Table 2: Functional Antagonism of this compound
| Species | Assay | IC50 (µM) |
| Mouse | PGE2-induced Ca2+ increase | 0.21[4] |
| Human | PGE2-induced Ca2+ increase | 0.05[4] |
| Rat | PGE2-induced Ca2+ increase | 0.22[4] |
IC50 represents the concentration of an antagonist that inhibits the response to an agonist by 50%.
Table 3: In Vivo Efficacy of this compound in Cancer Models
| Cancer Model | Species | Treatment | Key Findings |
| Azoxymethane (AOM)-induced colonic aberrant crypt foci (ACF) | Rat | 800 ppm this compound in diet for 5 weeks | 31% reduction in total ACF; 66% reduction in BrdUrd labeling index.[6] |
| 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)-induced breast cancer | Rat | 800 ppm this compound in diet | Significant decrease in cancer incidence (56% vs 79%), multiplicity (1.2 vs 2.5), and volume (0.7 vs 1.4 cm³).[7][8] |
| 4-nitroquinoline (B1605747) 1-oxide (4-NQO)-induced tongue carcinogenesis | Rat | 400 or 800 ppm this compound in diet for 23 weeks | Reduced incidence of squamous cell carcinoma (29% vs 64%) and decreased multiplicity.[9] |
| Spontaneous intestinal polyps in APCΔ1309 mice | Mouse | 400 ppm this compound in diet for 6 weeks | 12% reduction in the mean area of polyps.[10] |
Table 4: In Vivo Efficacy of this compound in Pain Models
| Pain Model | Species | Administration | Key Findings |
| Chronic Constriction Injury (CCI) of the sciatic nerve | Rat | Oral administration (day 8-14) | Significantly reduced hyperalgesia and allodynia on day 15.[11] |
| Postoperative pain (incisional model) | Rat | Subcutaneous injection into the hind paw (2, 10, or 50 µg) | Dose-dependent increase in withdrawal thresholds to mechanical stimulation.[12] |
Signaling Pathways and Experimental Workflows
Prostaglandin E2 (PGE2) EP1 Receptor Signaling Pathway
The binding of PGE2 to its EP1 receptor initiates a cascade of intracellular events. The EP1 receptor is coupled to the Gq family of G proteins.[2] Upon activation, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[3] The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers various downstream cellular responses, including smooth muscle contraction, neurotransmitter release, and gene expression changes.[13]
Experimental Workflow: Evaluation of this compound
The evaluation of a selective EP1 receptor antagonist like this compound typically follows a multi-step process, beginning with in vitro characterization and progressing to in vivo efficacy studies. This workflow ensures a comprehensive understanding of the compound's pharmacological profile.
Experimental Protocols
Radioligand Binding Assay
This assay is performed to determine the binding affinity (Ki) of this compound for the EP1 receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human or mouse EP1 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.[14]
-
Centrifuge the homogenate at low speed to remove nuclei and debris.[14]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[14]
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
2. Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation (typically 50-100 µg of protein), a fixed concentration of a radiolabeled ligand specific for the EP1 receptor (e.g., [3H]-PGE2), and varying concentrations of this compound.[15][16]
-
For determining non-specific binding, a high concentration of an unlabeled EP1 agonist or antagonist is added to a set of wells.[15]
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[15]
3. Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand.[14]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit PGE2-induced increases in intracellular calcium concentration.
1. Cell Preparation:
-
Seed cells stably expressing the EP1 receptor (e.g., HEK293-EP1) into black, clear-bottom 96-well plates and allow them to adhere overnight.[17][18]
2. Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM) in a suitable buffer (e.g., Krebs-Ringer-HEPES).[17][18]
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.
-
Wash the cells with the assay buffer to remove excess extracellular dye.[18]
3. Compound Addition and Signal Detection:
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period.
-
Place the plate in a fluorescence plate reader (e.g., FlexStation or CytoFluor).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of the agonist PGE2 (typically at its EC80 concentration) to all wells to stimulate the EP1 receptor.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[18]
4. Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response obtained with the agonist alone (100%) and the baseline (0%).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Conclusion
This compound has been robustly characterized as a potent and selective antagonist of the EP1 receptor. The comprehensive data from binding and functional assays, coupled with significant efficacy in preclinical models of pain and cancer, underscore its therapeutic potential. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other EP1 receptor modulators. The elucidation of the EP1 signaling pathway and the systematic workflow for antagonist evaluation will be invaluable for researchers and drug development professionals working in this area. Further studies are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of a selective prostaglandin E receptor EP1 antagonist for potential properties in colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemopreventive effects of this compound, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A prostaglandin E2 receptor subtype EP1-selective antagonist, this compound, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined effects of prostaglandin E receptor subtype EP1 and subtype EP4 antagonists on intestinal tumorigenesis in adenomatous polyposis coli gene knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A prostaglandin E2 receptor subtype EP1 receptor antagonist (this compound) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of peripheral administration of a novel selective antagonist for prostaglandin E receptor subtype EP(1), this compound, in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. brieflands.com [brieflands.com]
- 17. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Prostaglandin E2 Signaling and the Role of ONO-8711: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Prostaglandin (B15479496) E2 (PGE2) signaling pathway, with a specific focus on the EP1 receptor and its antagonist, ONO-8711. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of the core biological processes.
The Prostaglandin E2 Signaling Pathway
Prostaglandin E2 (PGE2) is a principal mediator in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2][3] Its diverse effects are mediated through four distinct G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[4][5] Each receptor subtype is coupled to different intracellular signaling cascades, leading to varied cellular responses.[6][7]
-
EP1 Receptor: The EP1 receptor is coupled to Gq proteins.[8][9] Upon activation by PGE2, it stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] This cascade results in an increase in intracellular calcium levels, which can trigger a range of cellular responses, including smooth muscle contraction and neurotransmitter release.[5][8][11]
-
EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to Gs proteins, and their activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[6][12][13] This pathway is generally associated with vasodilation, and modulation of immune responses.[5][6]
-
EP3 Receptor: The EP3 receptor is primarily coupled to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.[6][14] This receptor is involved in a variety of physiological processes, including the inhibition of gastric acid secretion and neurotransmitter release.[5]
The synthesis of PGE2 begins with the release of arachidonic acid from the cell membrane by phospholipase A2.[6][15] Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][15] Finally, PGH2 is isomerized to PGE2 by prostaglandin E synthases (PGES).[15][16]
Caption: Prostaglandin E2 (PGE2) synthesis and its downstream signaling pathways via the four EP receptor subtypes.
This compound: A Selective EP1 Receptor Antagonist
This compound is a potent and selective competitive antagonist of the EP1 receptor.[17] Its chemical name is 6-[(2S,3S)-3-(4-chloro-2-methylphenylsulfonylaminomethyl)-bicyclo[2.2.2]octan-2-yl]-5Z-hexenoic acid.[18] By specifically blocking the EP1 receptor, this compound inhibits the PGE2-induced increase in intracellular calcium, thereby mitigating the downstream effects of EP1 activation.[17][18] This selectivity makes it a valuable tool for dissecting the specific roles of the EP1 receptor in various physiological and pathological conditions, and a potential therapeutic agent for diseases where EP1 signaling is implicated, such as certain types of pain, inflammation, and cancer.[19][20][21]
Quantitative Pharmacological Data for this compound
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for the EP1 receptor across different species.
| Parameter | Species | Value | Reference |
| Ki (Binding Affinity) | Human EP1 | 0.6 nM | [17] |
| Mouse EP1 | 1.7 nM | [17] | |
| IC50 (Inhibition of PGE2-induced Ca2+ increase) | Human | 0.05 µM | [17][18] |
| Mouse | 0.21 µM | [17][18] | |
| Rat | 0.22 µM | [17][18] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of EP1 receptor antagonists like this compound.
Radioligand Binding Assay for EP1 Receptor
This protocol is used to determine the binding affinity (Ki) of a compound for the EP1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human EP1 receptor.
-
[3H]-PGE2 (radioligand).
-
This compound or other test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Incubate the cell membranes with varying concentrations of the unlabeled test compound (e.g., this compound) and a fixed concentration of [3H]-PGE2 in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-PGE2 (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit PGE2-induced increases in intracellular calcium, providing a functional measure of its antagonist activity (IC50).
Materials:
-
Cells stably expressing the EP1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
PGE2.
-
This compound or other test compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Plate the EP1-expressing cells in a multi-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound) for a specified period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of PGE2 (typically the EC80 concentration).
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Determine the IC50 value of the antagonist by plotting the inhibition of the PGE2-induced calcium response against the antagonist concentration.
In Vivo Model of Inflammatory Pain (Rat)
This protocol describes a common in vivo model to assess the analgesic efficacy of an EP1 antagonist.
Animals:
-
Male Sprague-Dawley or Wistar rats.
Procedure:
-
Induce inflammation in one hind paw by injecting an inflammatory agent (e.g., carrageenan or complete Freund's adjuvant).
-
Assess baseline pain responses (e.g., paw withdrawal latency to a thermal stimulus or paw withdrawal threshold to a mechanical stimulus using von Frey filaments).
-
Administer this compound or vehicle control via a relevant route (e.g., oral gavage, intraperitoneal, or subcutaneous injection).
-
Measure pain responses at various time points after drug administration.
-
Compare the pain responses in the drug-treated group to the vehicle-treated group to determine the analgesic effect of the compound.
Caption: A typical experimental workflow for evaluating an EP1 receptor antagonist using an in vitro calcium mobilization assay.
Conclusion
The Prostaglandin E2 signaling pathway, through its four receptor subtypes, plays a critical role in a multitude of physiological and pathological processes. The EP1 receptor, in particular, has emerged as a key target for therapeutic intervention in conditions such as pain, inflammation, and cancer. This compound, as a potent and selective EP1 antagonist, serves as an invaluable research tool and holds promise for further drug development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working to further elucidate the complexities of PGE2 signaling and develop novel therapeutics targeting this pathway.
References
- 1. Prostaglandin E2-induced inflammation: Relevance of prostaglandin E receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 receptor - Wikipedia [en.wikipedia.org]
- 5. What are PGE2 agonists and how do they work? [synapse.patsnap.com]
- 6. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. What are EP1 agonists and how do they work? [synapse.patsnap.com]
- 12. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 13. Prostaglandin E2 receptors of the EP2 and EP4 subtypes downregulate tumor necrosis factor alpha-induced intercellular adhesion molecule-1 expression in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prostaglandin - Wikipedia [en.wikipedia.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. academic.oup.com [academic.oup.com]
- 19. A prostaglandin E2 receptor subtype EP1 receptor antagonist (this compound) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemopreventive effects of this compound, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A prostaglandin E2 receptor subtype EP1-selective antagonist, this compound, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of EP1 Receptors in Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. The prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1), a G-protein coupled receptor, has emerged as a critical player in the pathogenesis of neuropathic pain. This technical guide provides an in-depth examination of the role of EP1 receptors in neuropathic pain, summarizing key experimental findings, detailing methodologies, and visualizing the underlying molecular pathways.
Prostaglandin E2 is a key inflammatory mediator, and its actions are mediated through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, upon activation by PGE2, primarily couples to Gq protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentrations. This signaling cascade has been shown to sensitize nociceptive neurons, contributing to the hallmark symptoms of neuropathic pain, including hyperalgesia (exaggerated response to a painful stimulus) and allodynia (pain in response to a normally non-painful stimulus).
EP1 Receptor Signaling in Nociception
The activation of the EP1 receptor by its ligand, PGE2, initiates a well-defined signaling cascade within sensory neurons that contributes to neuronal hyperexcitability and pain perception.
Caption: EP1 Receptor Signaling Pathway in Neurons.
Evidence for the Role of EP1 Receptors in Neuropathic Pain
A substantial body of preclinical evidence underscores the pivotal role of EP1 receptors in the development and maintenance of neuropathic pain. These studies primarily involve the use of EP1 receptor knockout mice and the pharmacological blockade of EP1 receptors with selective antagonists.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from studies investigating the role of EP1 receptors in animal models of neuropathic pain.
Table 1: Effects of EP1 Receptor Deletion or Antagonism on Neuropathic Pain Behaviors
| Animal Model | Treatment/Genetic Modification | Pain Modality | Outcome Measure | Result | Citation |
| Chronic Constriction Injury (CCI) | ONO-8711 (EP1 antagonist) | Mechanical Allodynia | Paw withdrawal threshold (g) | Significant increase in withdrawal threshold compared to vehicle | [1] |
| Chronic Constriction Injury (CCI) | This compound (EP1 antagonist) | Thermal Hyperalgesia | Paw withdrawal latency (s) | Significant increase in withdrawal latency compared to vehicle | [1] |
| Spinal Nerve Ligation (SNL) | EP1 Knockout Mice | Mechanical Allodynia | Paw withdrawal threshold (g) | Attenuated development of mechanical allodynia compared to wild-type | [2][3] |
| Acetic Acid-Induced Writhing | EP1 Knockout Mice | Visceral Pain | Number of writhes | ~50% reduction in writhing behavior compared to wild-type | [4][5][6] |
| Phenylbenzoquinone-Induced Writhing | EP1 Knockout Mice | Visceral Pain | Number of writhes | Significant reduction in writhing behavior | [6] |
Table 2: Changes in EP1 Receptor Expression in Neuropathic Pain Models
| Animal Model | Tissue | Time Point | Method | Change in EP1 Expression | Citation |
| Chronic Constriction Injury (CCI) | Sciatic Nerve | 21 days post-surgery | Immunohistochemistry | Doubling of EP1-positive area | [7][8] |
| Chronic Constriction Injury (CCI) | Dorsal Root Ganglion (DRG) | Acute and Chronic | Immunohistochemistry | Significant increase in EP1 immunoreactivity in sensory neurons | [9] |
| Injured Human Nerves | Brachial Plexus | Acute and Chronic | Immunohistochemistry | Significantly increased EP1:Neurofilament ratio | [9] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the investigation of EP1 receptors in neuropathic pain.
Animal Models of Neuropathic Pain
Rodent models are instrumental in mimicking the symptoms of human neuropathic pain and are essential for preclinical drug development.[10][11][12][13]
-
Chronic Constriction Injury (CCI): This model involves the loose ligation of the sciatic nerve with chromic gut sutures, leading to nerve inflammation and subsequent pain behaviors.[1][7]
-
Spinal Nerve Ligation (SNL): In this model, the L5 and/or L6 spinal nerves are tightly ligated, resulting in robust and long-lasting mechanical allodynia and thermal hyperalgesia.[10]
Caption: A Typical Experimental Workflow.
Behavioral Assessment of Pain
-
Mechanical Allodynia: Typically assessed using von Frey filaments of varying calibrated forces applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.[14]
-
Thermal Hyperalgesia: The Hargreaves test is commonly used, where a radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured.[14]
Molecular and Cellular Techniques
-
Immunohistochemistry: This technique is used to visualize the expression and localization of EP1 receptors and other relevant proteins (e.g., c-fos as a marker of neuronal activation) in tissues such as the dorsal root ganglion (DRG) and spinal cord.[7][9]
-
In Situ Hybridization: Used to detect EP1 receptor mRNA in specific cell types, providing evidence of receptor synthesis.[15]
Logical Relationship: EP1 Activation and Neuropathic Pain
The development of neuropathic pain following nerve injury involves a complex interplay of inflammatory and neuronal processes. The EP1 receptor acts as a key transducer of the pro-inflammatory signal mediated by PGE2 into enhanced neuronal excitability.
Caption: EP1 Activation in Neuropathic Pain.
Therapeutic Implications and Future Directions
The compelling preclinical data strongly suggest that selective antagonism of the EP1 receptor is a promising therapeutic strategy for the treatment of neuropathic pain.[16][17] By specifically targeting a key receptor in the pain signaling cascade, EP1 antagonists have the potential to offer effective analgesia with an improved side-effect profile compared to existing non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics.
Future research should focus on the development of highly selective and bioavailable EP1 antagonists for clinical evaluation. Further elucidation of the downstream signaling partners of the EP1 receptor in different neuronal populations will also be crucial for a comprehensive understanding of its role in pain pathophysiology and for the identification of novel therapeutic targets. The translation of these preclinical findings into effective therapies for patients suffering from neuropathic pain remains a key objective for the scientific and pharmaceutical communities.
References
- 1. A prostaglandin E2 receptor subtype EP1 receptor antagonist (this compound) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - ProQuest [proquest.com]
- 3. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure [jci.org]
- 7. Localisation and modulation of prostanoid receptors EP1 and EP4 in the rat chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prostanoid receptor EP1 and Cox-2 in injured human nerves and a rat model of nerve injury: a time-course study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ojs.ikm.mk [ojs.ikm.mk]
- 12. scielo.br [scielo.br]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 15. Role of prostaglandin receptor subtype EP1 in prostaglandin E2-induced nociceptive transmission in the rat spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 17. EP1 antagonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-8711: A Selective EP1 Receptor Antagonist and its Role in Tumor Apoptosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ONO-8711, a selective antagonist of the prostaglandin (B15479496) E receptor 1 (EP1), has demonstrated significant potential as a chemopreventive and therapeutic agent in various cancer models. This technical guide provides a comprehensive overview of the core mechanism by which this compound induces apoptosis in tumor cells. It consolidates key quantitative data from preclinical studies, outlines detailed experimental methodologies for assessing its apoptotic effects, and visualizes the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of oncology drug development.
Introduction
Prostaglandin E2 (PGE2), a principal product of the cyclooxygenase-2 (COX-2) enzyme, is frequently overexpressed in malignant tissues and plays a crucial role in tumorigenesis. It exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, has been implicated in promoting cell proliferation and survival in various cancers. This compound is a potent and selective competitive antagonist of the EP1 receptor, with Ki values of 0.6 nM and 1.7 nM for human and mouse EP1 receptors, respectively[1]. By blocking the binding of PGE2 to the EP1 receptor, this compound disrupts downstream signaling pathways that contribute to tumor growth and survival, leading to the induction of apoptosis. Preclinical studies have shown its efficacy in reducing tumor incidence and multiplicity in colon, breast, and oral cancer models[1].
Quantitative Data on the Efficacy of this compound
The antitumor effects of this compound have been quantified in several preclinical studies. The following tables summarize the key findings from in vivo investigations, highlighting the compound's ability to inhibit tumor growth and induce apoptosis.
Table 1: Chemopreventive Effects of this compound on PhIP-Induced Breast Cancer in Female SD Rats.[2][3]
| Treatment Group | Incidence of Breast Cancer (%) | Multiplicity (tumors/rat) | Tumor Volume (cm³) |
| Control Diet | 79 | 2.5 ± 1.5 | 1.4 ± 1.1 |
| This compound (400 ppm) | 62 | 1.8 ± 1.1 | 1.0 ± 0.8 |
| This compound (800 ppm) | 56 | 1.2 ± 0.9 | 0.7 ± 0.6** |
*p < 0.05, **p < 0.01 compared to the control diet group.
Table 2: Effect of this compound on Apoptotic Index in PhIP-Induced Breast Cancer Cells.[2]
| Treatment Group | Apoptotic Index (%) |
| Control Diet | 0.43 ± 0.21 |
| This compound (800 ppm) | 1.11 ± 0.48* |
*p < 0.05 compared to the control diet group. Administration of this compound at 800 ppm resulted in a 158% increase in apoptosis in breast cancer cells[2][3].
Table 3: Chemopreventive Effects of this compound on 4-NQO-Induced Tongue Carcinogenesis in Male Fischer 344 Rats.[4]
| Treatment Group | Incidence of Tongue SCC (%) | Multiplicity (tumors/rat) |
| 4-NQO alone | 64 | 0.88 ± 0.88 |
| 4-NQO + this compound (400 ppm) | 29 | 0.35 ± 0.61 |
| 4-NQO + this compound (800 ppm) | 29 | 0.29 ± 0.47 |
*p < 0.05 compared to the 4-NQO alone group.
Signaling Pathway of this compound-Induced Apoptosis
The induction of apoptosis by this compound is a result of the inhibition of the EP1 receptor, which disrupts pro-survival signaling cascades within cancer cells. While the complete downstream pathway of this compound is still under investigation, studies on EP1 receptor antagonists, including this compound and others like SC51089, have elucidated key components of the apoptotic mechanism.
The binding of PGE2 to the EP1 receptor typically activates Protein Kinase C (PKC), which in turn can activate downstream pro-survival pathways, including the MEK/ERK and NF-κB signaling cascades. These pathways promote cell proliferation and inhibit apoptosis. By blocking the EP1 receptor, this compound prevents the activation of PKC and its downstream effectors. This inhibition leads to the activation of both the intrinsic and extrinsic apoptotic pathways.
The intrinsic pathway is initiated by mitochondrial stress, leading to the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c. Cytochrome c then complexes with Apaf-1 to form the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. The extrinsic pathway is triggered by the activation of death receptors on the cell surface, leading to the activation of the initiator caspase-8. Both caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3, which then cleaves various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocols
The induction of apoptosis by this compound can be assessed using a variety of established experimental techniques. Below are detailed methodologies for key assays.
In Situ End-Labeling (ISEL) for Apoptosis Detection in Tissue Sections
This method was utilized to determine the apoptotic index in the PhIP-induced breast cancer study[2].
Principle: ISEL detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with biotinylated nucleotides, which are then visualized using an avidin-biotin-peroxidase complex.
Protocol:
-
Tissue Preparation:
-
Fix freshly excised tumor tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and cut 4 µm sections.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Treat sections with proteinase K (20 µg/mL in PBS) for 15 minutes at room temperature to retrieve antigenicity.
-
-
DNA Labeling:
-
Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP for 60 minutes at 37°C in a humidified chamber.
-
Wash the sections thoroughly with PBS.
-
-
Detection:
-
Incubate the sections with an avidin-biotin-peroxidase complex (e.g., from a Vectastain ABC kit) for 30 minutes at room temperature.
-
Visualize the peroxidase activity using a diaminobenzidine (DAB) substrate kit, which will produce a brown precipitate at the site of DNA fragmentation.
-
Counterstain with methyl green or hematoxylin.
-
-
Quantification:
-
Count the number of ISEL-positive (apoptotic) cells and the total number of cells in at least five high-power fields per tumor section.
-
Calculate the apoptotic index as (number of apoptotic cells / total number of cells) x 100%.
-
In Vitro Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This is a standard and quantitative method to assess apoptosis in cell culture experiments.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells at an appropriate density in a multi-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound for a predetermined time course (e.g., 24, 48, 72 hours). Include vehicle-treated cells as a negative control and a known apoptosis-inducing agent as a positive control.
-
-
Cell Harvesting:
-
Collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and detach them using a gentle method such as trypsinization or cell scraping.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate the cell populations to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.
-
Conclusion
This compound represents a promising therapeutic strategy for the treatment of various cancers by selectively targeting the EP1 receptor and inducing apoptosis. The quantitative data from preclinical studies robustly support its efficacy in inhibiting tumor growth. The elucidated signaling pathway provides a clear rationale for its mechanism of action, involving the disruption of pro-survival signals and the activation of both intrinsic and extrinsic apoptotic cascades. The detailed experimental protocols provided in this guide offer a solid foundation for further research into the apoptotic effects of this compound and other EP1 receptor antagonists. Future in vitro studies are warranted to establish dose-response relationships and IC50 values for apoptosis induction in a broader range of cancer cell lines, which will be crucial for the continued development of this compound as a potential anti-cancer therapeutic.
References
ONO-8711: A Technical Guide to its Anti-Proliferative Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-8711 is a potent and selective competitive antagonist of the prostaglandin (B15479496) E receptor 1 (EP1). Extensive preclinical studies have demonstrated its significant anti-proliferative and pro-apoptotic effects in various cancer models, positioning it as a compound of interest for cancer chemoprevention and therapy. This technical guide provides a comprehensive overview of the existing data on this compound's impact on cell proliferation, detailing its mechanism of action, summarizing key quantitative findings, and outlining relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the EP1 receptor pathway.
Mechanism of Action: Targeting the EP1 Receptor Signaling Pathway
This compound exerts its anti-proliferative effects by specifically blocking the binding of prostaglandin E2 (PGE2) to the EP1 receptor. The EP1 receptor, a G-protein coupled receptor, is often overexpressed in cancerous tissues and its activation by PGE2 initiates a signaling cascade that promotes cell growth, survival, and migration.
Upon activation, the EP1 receptor couples to the Gαq subunit of its associated G-protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a rise in intracellular calcium levels. This increase in calcium, along with DAG, activates protein kinase C (PKC) and other calcium-sensitive downstream effectors. These signaling events can subsequently activate pro-proliferative pathways, including the Raf-MEK-ERK (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)-Akt pathway. Furthermore, studies have indicated that this compound can inhibit PGE2-induced phosphorylation of the epidermal growth factor receptor (EGFR), a key driver of cell proliferation in many cancers.
By competitively antagonizing the EP1 receptor, this compound effectively abrogates these downstream signaling events, leading to a reduction in cell proliferation and an induction of apoptosis in cancer cells.
Quantitative Data on Anti-Proliferative Effects
Table 1: In Vitro Antagonist Activity of this compound
| Parameter | Species | Value | Reference |
| IC50 (inhibition of PGE2-induced Ca²⁺ increase) | Mouse | 0.21 µM | [1] |
| IC50 (inhibition of PGE2-induced Ca²⁺ increase) | Human | 0.05 µM | [1] |
| IC50 (inhibition of PGE2-induced Ca²⁺ increase) | Rat | 0.22 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Rodent Cancer Models
| Cancer Model | Species | Treatment | Key Findings | Reference |
| PhIP-induced Breast Cancer | Female Sprague-Dawley Rats | 800 ppm this compound in diet for 20 weeks | - Cancer Incidence: 56% (vs. 79% in control, P < 0.05)- Cancer Multiplicity: 1.2 tumors/rat (vs. 2.5 in control, P < 0.05)- Tumor Volume: 0.7 cm³ (vs. 1.4 cm³ in control, P < 0.01)- Apoptotic Index: Increased by 158% (P < 0.05) | [1][2] |
| 4-NQO-induced Tongue Cancer | Male Fischer 344 Rats | 400 or 800 ppm this compound in diet for 23 weeks | - Cancer Incidence: 29% (at both doses) (vs. 64% in control, P < 0.05)- Cancer Multiplicity: 0.35 (400 ppm) and 0.29 (800 ppm) tumors/rat (vs. 0.88 in control, P < 0.05)- Reduced cell proliferation activity in non-tumorous epithelium | [3] |
| AOM-induced Colon Aberrant Crypt Foci (ACF) | Male F344 Rats | 800 ppm this compound in diet for 5 weeks | - Total ACF/colon: Reduced by 31%- BrdUrd Labeling Index (Cell Proliferation): Reduced by 66% | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effects.
In Vivo Carcinogenesis Studies
These studies are crucial for evaluating the chemopreventive potential of this compound in a whole-organism context.
Protocol for PhIP-Induced Breast Cancer Model [1][2]
-
Animal Model: Female Sprague-Dawley rats.
-
Carcinogen Administration: At 7 weeks of age, rats are given 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) at 85 mg/kg body weight by gavage, four times a week for two weeks.
-
Treatment: Following carcinogen administration, rats are randomized into control and treatment groups. The treatment groups receive a diet containing this compound at concentrations of 400 ppm or 800 ppm.
-
Monitoring: Animals are monitored for tumor development by palpation.
-
Endpoint Analysis: At the study endpoint (e.g., 20 weeks post-PhIP), animals are euthanized, and a complete autopsy is performed. Breast tumors are counted, measured, and processed for histopathological analysis and further molecular assays.
Cell Proliferation Assays
While specific data for this compound is lacking, the following are standard protocols to assess its direct impact on cancer cell proliferation in vitro.
Bromodeoxyuridine (BrdU) Labeling Index [4]
This assay measures the percentage of cells in a population that are actively synthesizing DNA.
-
Cell Culture: Cancer cell lines are seeded in appropriate culture vessels and allowed to adhere.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
BrdU Incorporation: A BrdU solution is added to the culture medium, and cells are incubated to allow for the incorporation of BrdU into newly synthesized DNA.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access to the nucleus.
-
Immunodetection: Cells are incubated with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.
-
Analysis: The percentage of BrdU-positive cells is determined by flow cytometry or fluorescence microscopy.
Apoptosis Assays
In Situ End-Labeling (ISEL) of Fragmented DNA [1]
This method detects the DNA fragmentation that is a hallmark of apoptosis.
-
Tissue Preparation: Paraffin-embedded tissue sections from in vivo studies are deparaffinized and rehydrated.
-
Permeabilization: Tissue sections are treated with proteinase K to permeabilize the cells.
-
Labeling: The 3'-hydroxyl ends of fragmented DNA are labeled with biotinylated nucleotides using terminal deoxynucleotidyl transferase (TdT).
-
Detection: The incorporated biotin (B1667282) is detected using an avidin-biotin-peroxidase complex and a suitable chromogen (e.g., DAB), resulting in a colored precipitate in apoptotic cells.
-
Quantification: The apoptotic index is calculated as the percentage of positively stained cells out of the total number of cells in a given area.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising anti-proliferative agent that warrants further investigation. Its selective antagonism of the EP1 receptor provides a targeted approach to inhibiting cancer cell growth and inducing apoptosis. Future research should focus on:
-
In Vitro Efficacy: Determining the IC50 values of this compound for cell proliferation in a panel of human cancer cell lines to better understand its potency and spectrum of activity.
-
Combination Therapies: Investigating the synergistic potential of this compound with standard-of-care chemotherapeutics and other targeted agents.
-
Biomarker Development: Identifying predictive biomarkers of response to this compound to enable patient stratification in future clinical trials.
-
Clinical Translation: Moving forward with well-designed clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
This technical guide summarizes the current understanding of this compound's effects on cell proliferation. As research in this area continues, a more complete picture of its therapeutic potential will undoubtedly emerge.
References
- 1. Evaluation of a selective prostaglandin E receptor EP1 antagonist for potential properties in colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A prostaglandin E2 receptor subtype EP1-selective antagonist, this compound, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of prostaglandin E2 signaling through the EP1 receptor does not affect prostacyclin production in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
ONO-8711: A Technical Guide to its Antagonistic Effect on PGE2-Induced Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ONO-8711, a potent and selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). The focus of this document is to elucidate the impact of this compound on PGE2-induced intracellular calcium mobilization, a critical signaling pathway implicated in various physiological and pathological processes, including inflammation, pain, and carcinogenesis.[1][2][3][4] This guide will detail the quantitative measures of this compound's inhibitory action, provide a comprehensive overview of the experimental protocols used to ascertain these effects, and visualize the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action
Prostaglandin E2 is a lipid mediator that exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[5][6][7][8] The EP1 receptor is uniquely coupled to the Gq/11 G-protein.[5][7] Upon activation by PGE2, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This transient increase in intracellular calcium concentration ([Ca2+]i) activates a cascade of downstream signaling events. This compound functions as a competitive antagonist at the EP1 receptor, effectively blocking the binding of PGE2 and thereby inhibiting this entire signaling cascade at its inception.
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound in antagonizing PGE2-induced calcium mobilization has been quantified through the determination of its half-maximal inhibitory concentration (IC50). These values represent the concentration of this compound required to inhibit the PGE2-induced increase in cytosolic Ca2+ by 50%. The available data for different species are summarized in the table below.
| Species | Receptor | IC50 of this compound (µM) |
| Mouse | EP1 | 0.21 |
| Human | EP1 | 0.05 |
| Rat | EP1 | 0.22 |
Data sourced from publicly available information.
Experimental Protocols
The determination of this compound's impact on PGE2-induced calcium mobilization typically involves intracellular calcium imaging techniques, most commonly utilizing ratiometric fluorescent indicators such as Fura-2 AM.[10][11][12][13][14] The following is a detailed, synthesized protocol representative of the methodologies employed in such studies.
Protocol: Measurement of Intracellular Calcium ([Ca2+]i) Mobilization
1. Cell Culture and Preparation:
-
Cells endogenously or recombinantly expressing the EP1 receptor are cultured to 80-90% confluency on glass coverslips or in black-walled, clear-bottomed 96-well plates.
-
The choice of cell line will depend on the specific research question. Examples include primary neuronal cultures, spinal cord slices, or cell lines like HEK293 transfected with the EP1 receptor.[1][15]
2. Loading with Fura-2 AM:
-
The cell culture medium is removed, and the cells are washed with a physiological salt solution, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).
-
A loading buffer containing Fura-2 AM (typically 1-5 µM) is prepared in the buffered salt solution. To aid in the solubilization and cellular uptake of the dye, a non-ionic surfactant like Pluronic F-127 (0.02-0.04%) may be included.[10][12]
-
The cells are incubated with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark to allow for the dye to enter the cells and for intracellular esterases to cleave the AM ester group, trapping the active Fura-2 inside.[10][11]
3. Pre-treatment with this compound:
-
Following the loading period, the cells are washed twice with the buffered salt solution to remove extracellular Fura-2 AM.
-
The cells are then incubated with varying concentrations of this compound in the buffered salt solution for a predetermined period (e.g., 15-30 minutes) to allow for receptor binding. A vehicle control (e.g., DMSO) is run in parallel.
4. Stimulation with PGE2 and Data Acquisition:
-
The coverslip or multi-well plate is placed on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system or a fluorescence plate reader.
-
A baseline fluorescence is recorded for a short period.
-
PGE2 is then added to the cells at a concentration known to elicit a robust calcium response (e.g., in the nanomolar to low micromolar range).
-
The fluorescence intensity is continuously recorded by alternating the excitation wavelength between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-unbound Fura-2), while measuring the emission at ~510 nm.[10][11][12]
5. Data Analysis:
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated for each time point. This ratio is directly proportional to the intracellular calcium concentration.
-
The peak increase in the F340/F380 ratio following PGE2 stimulation is determined for each concentration of this compound.
-
The percentage of inhibition of the PGE2 response is calculated for each this compound concentration relative to the vehicle control.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is then determined from this curve.
Visualizations
Signaling Pathway of PGE2-Induced Calcium Mobilization
Caption: PGE2-EP1 receptor signaling cascade leading to intracellular calcium release.
Experimental Workflow for Assessing this compound's Effect
Caption: Workflow for determining the inhibitory effect of this compound.
Logical Relationship of this compound Antagonism
Caption: Logical diagram of this compound's antagonism of the PGE2 pathway.
References
- 1. Role of prostaglandin receptor EP1 in the spinal dorsal horn in carrageenan-induced inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A prostaglandin E2 receptor subtype EP1 receptor antagonist (this compound) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A prostaglandin E2 receptor subtype EP1-selective antagonist, this compound, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemopreventive effects of this compound, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. hellobio.com [hellobio.com]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure of ONO-8711 {6-[(2S,3S)-3-(4-chloro-2-methylphenylsulfonylaminomethyl)-bicyclo[2.2.2]octan-2-yl]-5Z-hexenoic acid}
An In-depth Examination of 6-[(2S,3S)-3-(4-chloro-2-methylphenylsulfonylaminomethyl)-bicyclo[2.2.2]octan-2-yl]-5Z-hexenoic acid
Introduction
ONO-8711 is a potent and selective competitive antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1][2] Synthesized by Ono Pharmaceutical Co., Ltd., this small molecule has been instrumental in elucidating the physiological and pathological roles of the EP1 receptor.[1][3][4] Its utility has been demonstrated in various preclinical models, particularly in the fields of oncology and pain research.[1][2][5] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound, with the systematic IUPAC name 6-[(2S,3S)-3-(4-chloro-2-methylphenylsulfonylaminomethyl)-bicyclo[2.2.2]octan-2-yl]-5Z-hexenoic acid, is a complex organic molecule. Its structure features a bicyclo[2.2.2]octane core, which provides a rigid scaffold for the precise orientation of its functional groups.
Chemical Identifiers:
-
IUPAC Name: 6-[(2S,3S)-3-(4-chloro-2-methylphenylsulfonylaminomethyl)-bicyclo[2.2.2]octan-2-yl]-5Z-hexenoic acid
-
CAS Number: 216158-34-8[6]
-
Molecular Formula: C₂₂H₃₀ClNO₄S[6]
-
Molecular Weight: 440.00 g/mol [1]
Mechanism of Action: Selective EP1 Receptor Antagonism
This compound functions as a selective antagonist of the EP1 receptor, one of four subtypes of receptors for PGE2. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, couples to the Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[7][8] By competitively binding to the EP1 receptor, this compound blocks the binding of PGE2, thereby inhibiting this downstream signaling pathway.
Signaling Pathway of PGE2 via the EP1 Receptor
The following diagram illustrates the signaling pathway initiated by PGE2 binding to the EP1 receptor and the point of inhibition by this compound.
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key binding affinities (Ki) and inhibitory concentrations (IC50) reported in the literature.
| Binding Affinity (Ki) | |
| Receptor | Value (nM) |
| Human EP1 | 0.6[1][2] |
| Mouse EP1 | 1.7[1][2] |
| Inhibitory Concentration (IC50) for PGE2-induced Ca²⁺ Influx | |
| Species | Value (µM) |
| Human | 0.05[1] |
| Mouse | 0.21[1] |
| Rat | 0.22[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. While the precise, proprietary synthesis protocol for this compound is not publicly available, this section outlines the general methodologies for key experiments cited in the literature.
In Vivo Studies in Rodent Cancer Models
This compound has been evaluated for its chemopreventive effects in various rodent models of cancer. A general experimental workflow is described below.
Objective: To assess the effect of dietary this compound on carcinogen-induced tumor development.
Animal Model: Female Sprague-Dawley rats or other appropriate rodent models.[3]
Experimental Groups:
-
Vehicle control + Control diet
-
Carcinogen + Control diet
-
Carcinogen + Diet containing 400 ppm this compound
-
Carcinogen + Diet containing 800 ppm this compound[3]
Procedure:
-
Acclimatization: Animals are acclimated to the housing conditions for at least one week.
-
Carcinogen Administration: A chemical carcinogen, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) for breast cancer models or 4-nitroquinoline (B1605747) 1-oxide (4-NQO) for oral cancer models, is administered to induce tumor formation.[3][9] The dosing regimen (e.g., gavage, drinking water) and duration vary depending on the model.[3][9]
-
Dietary Intervention: Following carcinogen treatment, animals are randomized into the experimental diet groups. Diets are provided ad libitum.[3]
-
Monitoring: Animals are monitored regularly for tumor development, body weight, and overall health.
-
Termination and Analysis: At a predetermined endpoint (e.g., 20 weeks), animals are euthanized.[3] Tumors are excised, counted, and measured. Histopathological analysis is performed to confirm the tumor type. Tissues may also be collected for further analysis, such as apoptosis assays (e.g., TUNEL) or gene expression studies (e.g., RT-PCR for EP1 receptor).[10]
Experimental Workflow for In Vivo Cancer Study
In Vitro Assay for PGE2-Induced Calcium Influx
The inhibitory effect of this compound on EP1 receptor signaling is commonly assessed by measuring changes in intracellular calcium concentration following PGE2 stimulation.
Objective: To determine the IC50 value of this compound for the inhibition of PGE2-induced calcium influx.
Cell Line: A cell line endogenously or recombinantly expressing the EP1 receptor (e.g., HEK293 cells transfected with the human EP1 receptor).
General Protocol:
-
Cell Culture: Cells are cultured to an appropriate confluency in a suitable medium.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. This is typically done for 30-60 minutes at 37°C.
-
Incubation with Antagonist: The dye-loaded cells are pre-incubated with varying concentrations of this compound or vehicle control for a defined period (e.g., 10-20 minutes).
-
Stimulation and Measurement: The cells are placed in a fluorescence plate reader or microscope. A baseline fluorescence reading is taken before the addition of a specific EP1 agonist, typically PGE2. Upon addition of the agonist, the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
Data Analysis: The peak fluorescence response is determined for each concentration of this compound. The data are then normalized to the response in the absence of the antagonist, and the IC50 value is calculated by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the EP1 receptor in health and disease. Its high potency and selectivity make it a suitable agent for both in vitro and in vivo studies. The data summarized in this guide, along with the outlined experimental methodologies, provide a solid foundation for researchers and drug development professionals interested in targeting the PGE2-EP1 signaling pathway. Further research utilizing this compound may lead to a deeper understanding of EP1-mediated processes and the development of novel therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A prostaglandin E2 receptor subtype EP1 receptor antagonist (this compound) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. pnas.org [pnas.org]
- 9. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of ONO-8711: A Selective EP1 Antagonist for Cancer Chemoprevention
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The role of chronic inflammation in carcinogenesis is well-established, with the cyclooxygenase-2 (COX-2) enzyme and its downstream product, prostaglandin (B15479496) E2 (PGE2), playing pivotal roles.[1] PGE2 exerts its diverse biological effects through four G-protein-coupled receptors: EP1, EP2, EP3, and EP4.[2][3] Emerging evidence highlights the potential of targeting these receptors for cancer chemoprevention, offering a more specific approach with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] This technical guide focuses on the preclinical data of ONO-8711, a selective antagonist of the EP1 receptor, in the context of cancer chemoprevention.
Quantitative Efficacy of this compound in Preclinical Cancer Models
The chemopreventive potential of this compound has been evaluated in various rodent models of carcinogenesis, consistently demonstrating significant reductions in tumor incidence, multiplicity, and volume. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of this compound in PhIP-Induced Breast Cancer in Female Sprague-Dawley (SD) Rats [3][4]
| Treatment Group | Dose (p.p.m. in diet) | Tumor Incidence (%) | Tumor Multiplicity (tumors/rat) | Tumor Volume (cm³) | Apoptotic Index (% increase vs. control) |
| Control | - | 79 | 2.5 | 1.4 | - |
| This compound | 400 | 62 | Not specified | Not specified | Not specified |
| This compound | 800 | 56 | 1.2 | 0.7** | 158* |
*P < 0.05, **P < 0.01 compared to the control group.
Table 2: Efficacy of this compound in 4-NQO-Induced Tongue Carcinogenesis in Male Fischer 344 Rats [5][6]
| Treatment Group | Dose (p.p.m. in diet) | Squamous Cell Carcinoma (SCC) Incidence (%) | SCC Multiplicity (tumors/rat) |
| 4-NQO alone | - | 64 | 0.88 ± 0.88 |
| 4-NQO + this compound | 400 | 29 | 0.35 ± 0.61 |
| 4-NQO + this compound | 800 | 29 | 0.29 ± 0.47 |
*P < 0.05 compared to the 4-NQO alone group.
Table 3: Efficacy of this compound on Azoxymethane (AOM)-Induced Colonic Aberrant Crypt Foci (ACF) in Male F344 Rats [7]
| Treatment Group | Dose (p.p.m. in diet) | Total ACF/colon (% reduction vs. control) | BrdUrd Labeling Index (% reduction vs. control) |
| AOM + Control Diet | - | - | - |
| AOM + this compound | 800 | 31 | 66 |
| AOM + Nimesulide (COX-2 inhibitor) | 400 | 39 | 54 |
*Significantly different from the AOM + control diet group.
Table 4: Efficacy of this compound in Spontaneous Intestinal Polyp Formation in APC1309 Mice [8]
| Treatment Group | Dose (p.p.m. in diet) | Mean Polyp Area Reduction (%) |
| Control | - | - |
| This compound | 400 | 12 |
| ONO-AE2-227 (EP4 antagonist) | 400 | 43 |
| This compound + ONO-AE2-227 | 400 each | 56 |
**P < 0.01 compared to the control group.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the preclinical evaluation of this compound.
PhIP-Induced Breast Cancer Model in Rats[3][4]
-
Animal Model: Female Sprague-Dawley (SD) rats, 7 weeks of age.
-
Carcinogen Induction: 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) was administered by gavage at a dose of 85 mg/kg body weight, four times a week for two weeks.
-
Drug Administration: Following PhIP treatment, rats were fed diets containing this compound at concentrations of 400 or 800 p.p.m.
-
Endpoint Analysis: At 20 weeks after the final PhIP dose, all animals were euthanized. A complete autopsy was performed, and all breast tumors were histopathologically examined.
-
Apoptosis Assay: Apoptotic cells in breast cancer tissues were quantified to determine the apoptotic index.
4-NQO-Induced Tongue Carcinogenesis Model in Rats[5][6]
-
Animal Model: Male Fischer 344 rats.
-
Carcinogen Induction: 4-nitroquinoline (B1605747) 1-oxide (4-NQO) was administered in the drinking water for 8 weeks (20 p.p.m. for the initial 2 weeks, 25 p.p.m. for the next 2 weeks, and 30 p.p.m. for the final 4 weeks).
-
Drug Administration: After 4-NQO exposure, the rats were fed diets containing this compound at 400 or 800 p.p.m. for 23 weeks.
-
Endpoint Analysis: The incidence and multiplicity of tongue squamous cell carcinomas were determined.
-
Immunohistochemistry: Expression of EP1 in tongue lesions was evaluated by immunohistochemical staining.
-
PGE2 Measurement: PGE2 levels in the non-tumorous epithelium of the tongue were quantified.
-
Cell Proliferation Assay: Cell proliferation activity in the non-tumorous epithelium was assessed.
AOM-Induced Colonic Aberrant Crypt Foci (ACF) Model in Rats[7]
-
Animal Model: Five-week-old male F344 rats.
-
Carcinogen Induction: Azoxymethane (AOM) was administered via subcutaneous injections at a dose of 15 mg/kg body weight, once weekly for two weeks.
-
Drug Administration: Rats were fed a control diet (AIN-76A) or experimental diets containing 400 or 800 p.p.m. of this compound for 5 weeks.
-
Endpoint Analysis: The total number of ACF per colon was counted.
-
Cell Proliferation Assay: The 5-bromodeoxyuridine (BrdUrd) labeling index was determined to assess cell proliferation in the colonic epithelium.
Spontaneous Intestinal Polyp Formation in APC1309 Mice[8]
-
Animal Model: APC1309 mice, which are genetically predisposed to develop intestinal polyps.
-
Drug Administration: Mice were fed a diet containing 400 p.p.m. of this compound alone, 400 p.p.m. of the EP4 antagonist ONO-AE2-227 alone, or a combination of both for 6 weeks.
-
Endpoint Analysis: The number and area of polyps in the intestine were measured. The polyp area was calculated as (longer diameter) × (shorter diameter) × π.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for EP1 Receptor Expression[3]
-
Tissue Samples: Breast cancer tissues and surrounding normal tissues were collected.
-
RNA Extraction: Total RNA was extracted from the tissue samples.
-
Reverse Transcription: The extracted RNA was reverse transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA was then used as a template for PCR amplification using primers specific for the EP1 receptor.
-
Analysis: The PCR products were analyzed to detect the presence of EP1 receptor mRNA.
Signaling Pathways and Mechanism of Action
This compound exerts its chemopreventive effects by selectively antagonizing the EP1 receptor, thereby inhibiting the downstream signaling cascades initiated by PGE2. The following diagrams illustrate the key signaling pathways involved.
Caption: PGE2-EP1 Receptor Signaling Pathway and Inhibition by this compound.
The binding of PGE2 to the EP1 receptor activates Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream signaling events ultimately promote cell proliferation and inhibit apoptosis, contributing to tumorigenesis. This compound, as a selective EP1 antagonist, blocks the initial step of this cascade, thereby preventing these pro-tumorigenic effects.
Caption: General Experimental Workflow for this compound Chemoprevention Studies.
The preclinical evaluation of this compound typically involves the induction of carcinogenesis in a relevant animal model, followed by a treatment phase where the animals are administered a diet containing this compound. The efficacy of the compound is then assessed through various endpoint analyses, including the measurement of tumor metrics and molecular markers of carcinogenesis.
Conclusion
The preclinical data strongly support the potential of this compound as a cancer chemopreventive agent. Its selective antagonism of the EP1 receptor leads to a significant reduction in tumor development in various cancer models, including breast, tongue, and colon cancer.[3][4][5][6][7] The mechanism of action involves the inhibition of cell proliferation and the induction of apoptosis.[3][4] These findings, coupled with a potentially favorable safety profile compared to non-selective COX-2 inhibitors, position this compound as a promising candidate for further clinical investigation in cancer chemoprevention.[9]
References
- 1. Prostaglandins and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of the prostaglandin E receptor EP4 inhibits metastasis and enhances NK function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemopreventive effects of this compound, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A prostaglandin E2 receptor subtype EP1-selective antagonist, this compound, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of a selective prostaglandin E receptor EP1 antagonist for potential properties in colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined effects of prostaglandin E receptor subtype EP1 and subtype EP4 antagonists on intestinal tumorigenesis in adenomatous polyposis coli gene knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
ONO-8711's Role in Modulating c-fos Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of ONO-8711 in the modulation of c-fos gene expression. It has come to our attention that there may be a misunderstanding regarding the primary target of this compound. The available scientific literature identifies this compound as a selective antagonist of the prostaglandin (B15479496) E2 receptor subtype EP1, not EP4. This guide will, therefore, focus on the documented effects of this compound on c-fos expression through its interaction with the EP1 receptor.
To address the broader interest in prostaglandin receptor signaling, a separate section will detail the signaling pathway of the EP4 receptor and its potential influence on c-fos gene expression. This guide synthesizes key findings from preclinical research, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to support further investigation and drug development efforts.
This compound and c-fos Expression via the EP1 Receptor
This compound is a potent and selective competitive antagonist of the EP1 receptor.[1] Research has demonstrated its ability to reduce c-fos gene expression in a rat model of chronic nerve constriction, suggesting a role for the EP1 receptor in pain-induced neuronal activation.[2]
Quantitative Data on c-fos Expression
The following table summarizes the quantitative data from a key study investigating the effect of this compound on the number of c-fos positive cells in the lumbar spinal cord of rats with chronic constriction injury (CCI).
| Treatment Group | Dosage | Laminae I-II (c-fos positive cells) | Laminae III-IV (c-fos positive cells) | Laminae V-X (c-fos positive cells) |
| Saline | - | Data not specified | Data not specified | Data not specified |
| This compound | 30 mg/kg, p.o. | Significantly reduced vs. Saline | Significantly reduced vs. Saline | Significantly reduced vs. Saline |
Data is derived from the abstract of Nishihara et al., 2001. The abstract states a significant reduction without providing specific numerical values.[2]
Experimental Protocols
The following is a detailed methodology for a key experiment investigating the effect of this compound on c-fos gene expression, based on the study by Nishihara et al. (2001) and supplemented with standard protocols for similar models.[2]
1. Animal Model: Chronic Constriction Injury (CCI) in Rats
-
Subjects: Male Sprague-Dawley rats, weighing approximately 200-250g.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Surgical Procedure:
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures are placed around the nerve with approximately 1 mm spacing.
-
The muscle and skin are then closed in layers.
-
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.
2. Drug Administration
-
Test Compound: this compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing: this compound is administered orally (p.o.) at a dose of 30 mg/kg.
-
Treatment Schedule:
-
Chronic Treatment: Daily administration from day 8 to day 14 post-CCI surgery.
-
Acute Treatment: A single administration on day 8 post-CCI surgery.
-
3. Immunohistochemistry for c-fos
-
Tissue Preparation:
-
Two hours after the final drug administration, rats are deeply anesthetized and perfused transcardially with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
The lumbar spinal cord (L4-L5 segments) is dissected, post-fixed in 4% paraformaldehyde, and then cryoprotected in a sucrose (B13894) solution.
-
-
Sectioning: Transverse sections (e.g., 30 µm thick) are cut on a cryostat.
-
Staining:
-
Sections are washed in PBS and then incubated in a blocking solution (e.g., PBS containing normal goat serum and Triton X-100).
-
Sections are incubated with a primary antibody against c-fos protein (e.g., rabbit anti-c-fos) overnight at 4°C.
-
After washing, sections are incubated with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG).
-
The sections are then incubated with an avidin-biotin-peroxidase complex.
-
The c-fos positive cells are visualized using a chromogen solution (e.g., diaminobenzidine).
-
-
Quantification: The number of c-fos positive nuclei is counted in different laminae of the spinal cord gray matter under a light microscope.
Signaling Pathways and Visualizations
EP1 Receptor Signaling Pathway
The EP1 receptor is a G-protein coupled receptor that primarily signals through the Gq protein. Activation of the EP1 receptor by its ligand, prostaglandin E2 (PGE2), leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ can activate various downstream signaling pathways, including protein kinase C (PKC), which can ultimately lead to the modulation of gene expression, including that of c-fos.
References
The Pharmacodynamics of ONO-8711: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8711 is a potent and selective competitive antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1] Prostaglandins are key lipid signaling molecules involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer.[2] PGE2, a major product of the cyclooxygenase (COX) pathway, exerts its diverse biological effects by binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[3][4] Each receptor subtype is coupled to different intracellular signaling pathways, leading to varied cellular responses.[3][4] this compound's selective blockade of the EP1 receptor provides a targeted approach to modulate PGE2-driven pathologies, offering a promising therapeutic strategy with potentially fewer side effects than non-selective inhibitors of prostaglandin synthesis like NSAIDs. This guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its receptor binding, signaling pathways, and functional effects observed in various preclinical models.
Core Pharmacodynamics of this compound
Mechanism of Action
This compound functions as a competitive antagonist at the EP1 receptor.[1][5] This means it binds to the receptor at the same site as the endogenous ligand, PGE2, but does not activate it. By occupying the binding site, this compound prevents PGE2 from binding and initiating the downstream signaling cascade. The EP1 receptor is primarily coupled to the Gαq protein, and its activation by PGE2 leads to an increase in intracellular calcium concentrations ([Ca2+]i) via the activation of phospholipase C (PLC).[2][3] this compound effectively blocks this PGE2-induced increase in cytosolic Ca2+.[1][5]
Receptor Binding Affinity and Potency
This compound demonstrates high affinity and selectivity for the EP1 receptor across different species. The following table summarizes the key quantitative parameters of this compound's interaction with the EP1 receptor.
| Parameter | Species | Value | Reference |
| Ki | Human | 0.6 nM | [1] |
| Mouse | 1.7 nM | [1] | |
| IC50 (inhibition of PGE2-induced Ca2+ increase) | Human | 0.05 µM | [1][5] |
| Mouse | 0.21 µM | [1][5] | |
| Rat | 0.22 µM | [1][5] |
Signaling Pathway
The canonical signaling pathway for the EP1 receptor and the inhibitory action of this compound are depicted below.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the pharmacodynamics of this compound.
In Vivo Carcinogenesis Models
Objective: To evaluate the chemopreventive effects of this compound on tumor development in various animal models.
General Workflow:
Specific Protocols:
-
Rat Tongue Carcinogenesis:
-
Carcinogen: 4-nitroquinoline (B1605747) 1-oxide (4-NQO) administered in drinking water for 8 weeks at increasing concentrations (20-30 ppm).[3][6]
-
Treatment: Following carcinogen exposure, rats were fed a diet containing 400 or 800 ppm of this compound for 23 weeks.[6]
-
Endpoints: Incidence and multiplicity of tongue squamous cell carcinomas, PGE2 levels, cell proliferation, and EP1 expression in tongue tissue.[6]
-
Rat Breast Cancer Model:
-
Carcinogen: 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) administered by gavage.[5][7]
-
Treatment: Dietary administration of this compound (400 or 800 ppm) for 20 weeks after the last dose of PhIP.[5][7]
-
Endpoints: Breast cancer incidence, multiplicity, and volume. Cell proliferation and apoptotic index in cancer cells were also assessed.[5][7]
In Vitro Assays
-
PGE2-Induced Calcium Mobilization Assay:
-
Objective: To determine the inhibitory potency (IC50) of this compound on EP1 receptor activation.
-
Methodology: Cells expressing the EP1 receptor (mouse, human, or rat) are loaded with a calcium-sensitive fluorescent dye. The cells are then stimulated with PGE2 in the presence of varying concentrations of this compound. The change in intracellular calcium concentration is measured using a fluorometer. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the maximal PGE2-induced calcium response.[1][5]
-
-
Prostacyclin (PGI2) Production Assay:
-
Objective: To assess the effect of this compound on the production of PGI2, a key cardiovascular protective prostaglandin, in comparison to COX-2 inhibitors.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[8]
-
Protocol: HUVECs are stimulated with cytokines (e.g., TNF or IL-1) to induce PGI2 production. The cells are co-treated with this compound or a COX-2 inhibitor (e.g., celecoxib). The concentration of 6-keto PGF1α (a stable metabolite of PGI2) in the cell culture supernatant is measured by ELISA.[8]
-
-
Tissue Factor (TF) Expression Assay:
-
Objective: To investigate the impact of this compound on the expression of tissue factor, a key initiator of the coagulation cascade.
-
Cell Line: HUVECs.[8]
-
Protocol: HUVECs are stimulated with cytokines (TNF or IL-1) in the presence or absence of this compound. Total RNA is extracted, and TF mRNA expression is quantified using real-time PCR.[8]
-
Functional Effects of this compound
Anti-Carcinogenic Effects
A significant body of evidence from preclinical studies demonstrates the anti-tumorigenic properties of this compound.
| Cancer Model | Key Findings | References |
| Tongue Cancer (Rat) | Dietary administration of this compound significantly reduced the incidence and multiplicity of 4-NQO-induced tongue carcinomas. This was associated with reduced PGE2 levels and cell proliferation in the tongue epithelium. | [3][4][6] |
| Breast Cancer (Rat) | This compound delayed the onset and reduced the incidence, multiplicity, and volume of PhIP-induced mammary tumors. The anti-tumor effect was linked to a significant increase in apoptosis within the cancer cells. | [5][7] |
| Colon Cancer (Mouse) | This compound was shown to suppress the formation of intestinal polyps in a mouse model of adenomatous polyposis coli. When combined with an EP4 antagonist, this compound showed additive suppressive effects on polyp formation. | [9] |
Analgesic Effects
The EP1 receptor is implicated in the sensitization of sensory neurons and the perception of pain. This compound has been investigated for its potential analgesic properties.
| Pain Model | Key Findings | References |
| Postoperative Pain (Rat) | Peripheral administration of this compound into the hind paw significantly increased the withdrawal threshold to mechanical stimuli, indicating a reduction in hyperalgesia. | [10] |
| Neuropathic Pain (Rat) | In a chronic constriction injury model, oral administration of this compound significantly reduced mechanical hyperalgesia and allodynia. This was accompanied by a reduction in the expression of the neural pain marker c-fos in the spinal cord. | [11] |
Cardiovascular Profile
A major concern with COX-2 inhibitors is the increased risk of adverse cardiovascular events, which is partly attributed to the inhibition of prostacyclin (PGI2) production. Studies on this compound suggest a more favorable cardiovascular safety profile.
-
In HUVECs, unlike the COX-2 inhibitor celecoxib, this compound did not inhibit the production of PGI2 or the expression of PGI2 synthase (PGIS) induced by cytokines.[8]
-
Furthermore, this compound was found to inhibit cytokine-induced tissue factor expression in HUVECs, which may contribute to a reduced thrombotic risk.[8]
Conclusion
This compound is a highly selective and potent EP1 receptor antagonist with a well-defined mechanism of action. Its ability to block the PGE2-EP1-calcium signaling axis has been demonstrated in various in vitro and in vivo models. Preclinical data strongly support its potential as a therapeutic agent in oncology and pain management, with a potentially superior cardiovascular safety profile compared to traditional NSAIDs and COX-2 inhibitors. The detailed pharmacodynamic profile and experimental methodologies presented in this guide provide a solid foundation for further research and development of this compound and other selective EP receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A prostaglandin E2 receptor subtype EP1-selective antagonist, this compound, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemopreventive effects of this compound, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of prostaglandin E2 signaling through the EP1 receptor does not affect prostacyclin production in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined effects of prostaglandin E receptor subtype EP1 and subtype EP4 antagonists on intestinal tumorigenesis in adenomatous polyposis coli gene knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of peripheral administration of a novel selective antagonist for prostaglandin E receptor subtype EP(1), this compound, in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A prostaglandin E2 receptor subtype EP1 receptor antagonist (this compound) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the EP1 Receptor in Oral Carcinogenesis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oral squamous cell carcinoma (OSCC) is a prevalent and aggressive malignancy with a high rate of local invasion and metastasis.[1] Chronic inflammation is a key contributor to the development and progression of many cancers, including OSCC.[2] A central player in the inflammatory tumor microenvironment is the cyclooxygenase-2 (COX-2) enzyme and its downstream product, prostaglandin (B15479496) E2 (PGE2).[2][3] PGE2 exerts its diverse biological effects through four G protein-coupled receptors: EP1, EP2, EP3, and EP4.[4] Emerging evidence strongly implicates the EP1 receptor as a critical mediator of oral carcinogenesis, making it a promising target for novel therapeutic interventions. This technical guide provides an in-depth overview of the involvement of the EP1 receptor in oral cancer, including its signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols for its investigation.
The COX-2/PGE2/EP1 Signaling Axis in Oral Cancer
The overexpression of COX-2 is a frequent event in oral premalignant lesions and OSCC, leading to elevated levels of PGE2 in the tumor microenvironment.[3][5] This increased PGE2 production is a key driver of oral carcinogenesis.[1][6] PGE2 produced by OSCC cells is primarily COX-2-dependent.[6] The pro-tumorigenic effects of PGE2 are, in large part, mediated through the EP1 receptor.
Signaling Pathway
The binding of PGE2 to the EP1 receptor on oral cancer cells initiates a signaling cascade that promotes cell migration and invasion, key hallmarks of cancer progression. The currently understood pathway is as follows:
-
COX-2 Overexpression and PGE2 Synthesis: Various inflammatory stimuli, growth factors (like EGF), and oncogenic signaling pathways (such as NF-κB) can induce the overexpression of COX-2 in oral epithelial cells.[1][6] COX-2 then catalyzes the conversion of arachidonic acid to PGH2, which is subsequently converted to PGE2.
-
PGE2-EP1 Receptor Binding: Extracellular PGE2 binds to and activates the EP1 receptor, a Gq protein-coupled receptor, on the surface of oral cancer cells.[7]
-
Activation of Downstream Effectors: This binding triggers a signaling cascade involving:
-
Upregulation of ICAM-1: Activated AP-1 translocates to the nucleus and induces the transcription of the Intercellular Adhesion Molecule-1 (ICAM-1) gene.[8][9]
-
Enhanced Cell Migration and Invasion: The resulting increase in ICAM-1 expression on the surface of oral cancer cells promotes cell motility and invasion.[8][10] ICAM-1 expression is correlated with tumor progression, invasion, and lymph node metastasis in oral cancer.[10]
Quantitative Data from Preclinical Studies
Preclinical studies using animal models of oral carcinogenesis have provided compelling evidence for the therapeutic potential of targeting the EP1 receptor.
Table 1: Effect of EP1 Receptor Antagonist (ONO-8711) on 4-NQO-Induced Rat Tongue Carcinogenesis
| Treatment Group | Incidence of Squamous Cell Carcinoma (SCC) | Multiplicity of SCC (Mean ± SD) |
| 4-NQO alone | 64% | 0.88 ± 0.88 |
| 4-NQO + this compound (400 ppm) | 29% (P<0.05) | 0.35 ± 0.61 (P<0.05) |
| 4-NQO + this compound (800 ppm) | 29% (P<0.05) | 0.29 ± 0.47 (P<0.05) |
Data from a study where male Fischer 344 rats were treated with the carcinogen 4-nitroquinoline (B1605747) 1-oxide (4-NQO) followed by dietary administration of the EP1-selective antagonist this compound for 23 weeks.[5][6]
Key Experimental Protocols
Investigating the role of the EP1 receptor in oral carcinogenesis requires a variety of molecular and cellular biology techniques. Below are detailed protocols for some of the key experiments.
Western Blot Analysis for EP1 Receptor and Downstream Signaling Proteins
This protocol is for the detection and quantification of EP1, p-PKCδ, p-c-Src, and ICAM-1 in oral cancer cell lysates.
a. Sample Preparation (Cell Lysates):
-
Culture oral cancer cells (e.g., SCC4, SCC9) to 70-80% confluency.
-
Treat cells with desired concentrations of PGE2, EP1 agonists (e.g., 17-phenyl trinor PGE2), or antagonists (e.g., SC19220) for the specified duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Electrotransfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-EP1, rabbit anti-phospho-PKCδ, rabbit anti-phospho-c-Src, mouse anti-ICAM-1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For loading control, probe the membrane with an antibody against a housekeeping protein like β-actin or GAPDH.
Transwell Migration Assay
This assay is used to assess the effect of EP1 signaling on the migratory capacity of oral cancer cells.
a. Cell Preparation:
-
Culture oral cancer cells (e.g., SCC4) to sub-confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Trypsinize the cells, wash with serum-free medium, and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
b. Assay Procedure:
-
Place 24-well transwell inserts (8 µm pore size) into the wells of a 24-well plate.
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS or specific concentrations of PGE2) to the lower chamber.
-
In the upper chamber, add 100 µL of the cell suspension (1 x 10^4 cells).
-
If using inhibitors, pre-treat the cells with the EP1 antagonist (e.g., SC19220, 10 µM) for 30-60 minutes before adding them to the transwell insert.[8]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
c. Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
siRNA-Mediated Knockdown of EP1 Receptor
This protocol is for the transient silencing of the EP1 receptor gene (PTGER1) in oral cancer cells to confirm its role in specific cellular processes.
a. Cell Seeding:
-
One day before transfection, seed oral cancer cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
b. Transfection Procedure:
-
Prepare two tubes for each transfection:
-
Tube A: Dilute 20-80 pmol of EP1-specific siRNA or a non-targeting control siRNA in 100 µL of serum-free, antibiotic-free medium.
-
Tube B: Dilute 2-8 µL of a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free, antibiotic-free medium.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
Wash the cells once with serum-free, antibiotic-free medium.
-
Add 0.8 mL of serum-free, antibiotic-free medium to the siRNA-lipid complex mixture.
-
Overlay the mixture onto the washed cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After incubation, add complete medium to the wells.
-
Assay for gene knockdown and phenotypic changes 24-72 hours post-transfection.
c. Validation of Knockdown:
-
Assess the knockdown efficiency at the mRNA level using RT-qPCR and at the protein level using Western blot analysis as described above.
Immunohistochemistry for EP1 in Oral Cancer Tissues
This protocol is for the detection and localization of the EP1 receptor in formalin-fixed, paraffin-embedded (FFPE) oral cancer tissue sections.
a. Sample Preparation:
-
Cut 4-5 µm sections from FFPE tissue blocks and mount them on positively charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
b. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature.
c. Staining Procedure:
-
Wash the sections with PBS.
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol for 15-30 minutes.
-
Wash with PBS.
-
Block non-specific binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes.
-
Incubate the sections with a primary antibody against the EP1 receptor overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes.
-
Wash with PBS.
-
Develop the color with a diaminobenzidine (DAB) substrate, monitoring the reaction under a microscope.
-
Stop the reaction by immersing the slides in water.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded series of ethanol to xylene and mount with a coverslip.
d. Analysis:
-
Examine the slides under a light microscope to assess the intensity and localization of EP1 receptor staining in the tumor cells and surrounding stroma.
Visualizations
Diagram 1: EP1 Receptor Signaling Pathway in Oral Carcinogenesis
Caption: The PGE2-EP1 signaling cascade in oral cancer cells.
Diagram 2: Experimental Workflow for Investigating EP1 Receptor Function
References
- 1. mdpi.com [mdpi.com]
- 2. PGE2 Production in Oral Cancer Cell Lines is COX-2-dependent | Semantic Scholar [semanticscholar.org]
- 3. Overexpression of COX-2 gene in oral cancer is independent of stage of disease and degree of differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A role for COX2-derived PGE2 and PGE2-receptor subtypes in head and neck squamous carcinoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PGE2 production in oral cancer cell lines is COX-2-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin E2/EP1 Signaling Pathway Enhances Intercellular Adhesion Molecule 1 (ICAM-1) Expression and Cell Motility in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CX3CL1 induces cell migration and invasion through ICAM-1 expression in oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intercellular adhesion molecule-1 (ICAM-1) expression correlates with oral cancer progression and induces macrophage/cancer cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-8711 and its Effects on the Tumor Microenvironment: A Technical Guide
Introduction
ONO-8711 is a selective antagonist of the prostaglandin (B15479496) E receptor 1 (EP1). Prostaglandin E2 (PGE2), the natural ligand for the EP1 receptor, is a potent signaling molecule that has been implicated in the promotion of various cancers. Elevated levels of PGE2 are frequently observed in the tumor microenvironment, where it contributes to tumor growth, invasion, angiogenesis, and the suppression of anti-tumor immunity. By blocking the EP1 receptor, this compound aims to counteract these pro-tumorigenic effects. This technical guide provides an in-depth overview of the preclinical data on this compound, focusing on its mechanism of action and its impact on the tumor and its surrounding microenvironment.
Core Mechanism of Action: EP1 Receptor Antagonism
PGE2 exerts its biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. This compound specifically targets the EP1 receptor. The binding of PGE2 to the EP1 receptor activates the Gαq protein subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade can subsequently activate downstream pathways, including the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are known to regulate cellular processes such as proliferation, survival, and inflammation.[1][2]
Effects on the Tumor
Preclinical studies have demonstrated that this compound has a direct inhibitory effect on tumor growth and development across various cancer models. These effects are primarily attributed to the induction of apoptosis and the suppression of cell proliferation.
Quantitative Data on Anti-Tumor Efficacy
| Cancer Model | Carcinogen/Model | Treatment | Key Findings | Reference |
| Breast Cancer | PhIP-induced in female Sprague-Dawley rats | 800 ppm this compound in diet | - Incidence: 56% vs. 79% in control (P < 0.05)- Multiplicity: 1.2 vs. 2.5 tumors/rat in control (P < 0.05)- Volume: 0.7 cm³ vs. 1.4 cm³ in control (P < 0.01)- Apoptosis: Increased by 158% (P < 0.05) | [3][4] |
| Colon Cancer | Azoxymethane (AOM)-induced aberrant crypt foci (ACF) in male F344 rats | 800 ppm this compound in diet | - Total ACF/colon: Reduced by 31%- Cell Proliferation (BrdUrd labeling index): Reduced by 66% | [5] |
| Intestinal Polyps | APC1309 knockout mice | 400 ppm this compound in diet for 6 weeks | - Mean polyp area: Reduced by 12% | [6] |
| Tongue Cancer | 4-Nitroquinoline 1-oxide (4-NQO)-induced in male Fischer 344 rats | 400 ppm and 800 ppm this compound in diet | - Incidence: 29% in both treatment groups vs. 64% in control (P < 0.05)- Multiplicity: 0.35 (400 ppm) and 0.29 (800 ppm) vs. 0.88 tumors/rat in control (P < 0.05) | [7] |
Effects on the Tumor Microenvironment
While direct studies on the comprehensive effects of this compound on the tumor microenvironment are limited, inferences can be drawn from the known roles of PGE2-EP1 signaling.
Angiogenesis
PGE2 is generally considered a pro-angiogenic molecule. However, the specific roles of the EP receptors in this process are distinct. One study investigating tumor-associated angiogenesis found that topical injections of an EP3 antagonist, but not an EP1 antagonist (this compound), significantly suppressed angiogenesis and tumor growth. This suggests that EP1 signaling may not be the primary pathway through which PGE2 promotes angiogenesis in the tumor microenvironment.[7]
Immune Modulation
PGE2 is a well-established immunosuppressive molecule within the tumor microenvironment. It can promote the differentiation and recruitment of myeloid-derived suppressor cells (MDSCs), inhibit the function of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), and promote the expansion of regulatory T cells (Tregs).[8][9][10][11] These effects are predominantly mediated through the EP2 and EP4 receptors. The direct impact of this compound on the immune cell infiltrate in the tumor microenvironment has not been extensively characterized in publicly available literature.
Other Microenvironmental Effects
In human umbilical vein endothelial cells (HUVECs), this compound was shown to significantly decrease cytokine-induced tissue factor expression.[12] Tissue factor is involved in coagulation and can also play a role in tumor progression and angiogenesis.
Experimental Protocols
Detailed methodologies for key preclinical studies are summarized below.
PhIP-Induced Breast Cancer in Rats
-
Carcinogen: 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) administered by gavage at 85 mg/kg body weight, four times weekly for two weeks.[3][4]
-
Treatment: Dietary administration of this compound at 400 ppm or 800 ppm, starting after the last dose of PhIP and continuing for 20 weeks.[3][4]
-
Endpoint Analysis: Tumor incidence, multiplicity, and volume were measured. Apoptosis in tumor cells was quantified. EP1 receptor expression was detected by reverse transcription-polymerase chain reaction (RT-PCR).[3][4]
AOM-Induced Aberrant Crypt Foci in Rats
-
Animal Model: Male F344 rats.[5]
-
Carcinogen: Azoxymethane (AOM) administered via subcutaneous injection at 15 mg/kg body weight, once weekly for two weeks.[5]
-
Treatment: Dietary administration of this compound at 400 ppm or 800 ppm for 5 weeks.[5]
-
Endpoint Analysis: The total number of aberrant crypt foci (ACF) per colon was counted. Cell proliferation was assessed using 5-bromodeoxyuridine (BrdUrd) labeling.[5]
Conclusion
This compound is a selective EP1 receptor antagonist with demonstrated preclinical efficacy in suppressing the development of breast, colon, and tongue cancers. Its primary mechanism of action involves the inhibition of cell proliferation and the induction of apoptosis in tumor cells. While the broader effects of PGE2 on the tumor microenvironment, particularly its immunosuppressive and pro-angiogenic roles, are well-documented, the specific contribution of the EP1 receptor to these processes appears to be less pronounced compared to the EP2, EP3, and EP4 receptors. Further research is needed to fully elucidate the impact of this compound on the immune and stromal components of the tumor microenvironment. The existing data, however, strongly support the continued investigation of this compound as a potential agent for cancer chemoprevention and therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Prostaglandin E2-EP1 and EP2 receptor signaling promotes apical junctional complex disassembly of Caco-2 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemopreventive effects of this compound, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of a selective prostaglandin E receptor EP1 antagonist for potential properties in colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined effects of prostaglandin E receptor subtype EP1 and subtype EP4 antagonists on intestinal tumorigenesis in adenomatous polyposis coli gene knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Host Prostaglandin E2-EP3 Signaling Regulates Tumor-Associated Angiogenesis and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Prostaglandin E2 and PD-1 mediated inhibition of antitumor CTL responses in the human tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of prostaglandin E2 signaling through the EP1 receptor does not affect prostacyclin production in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of ONO-8711: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-8711 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). Prostaglandin E2 is a key mediator of inflammation, pain, and carcinogenesis, and its effects are transduced by four G-protein coupled receptor subtypes (EP1, EP2, EP3, and EP4). The EP1 receptor, upon activation, mobilizes intracellular calcium, contributing to a variety of cellular responses. By selectively targeting the EP1 receptor, this compound presents a focused therapeutic strategy to mitigate PGE2-driven pathologies, potentially circumventing the side effects associated with non-selective cyclooxygenase (COX) inhibitors. This document provides an in-depth technical guide on the anti-inflammatory and related properties of this compound, summarizing key preclinical findings, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
This compound functions as a competitive antagonist at the EP1 receptor.[1] It selectively blocks the binding of PGE2, thereby inhibiting the downstream signaling cascade initiated by this receptor. The primary signaling event following EP1 receptor activation is an increase in cytosolic calcium concentration.[1] this compound has demonstrated efficacy in various preclinical models, indicating its potential in attenuating inflammatory processes, alleviating neuropathic and postoperative pain, and suppressing carcinogenesis in tissues where the PGE2-EP1 pathway is upregulated.[2][3][4]
Signaling Pathway of PGE2 via the EP1 Receptor and Inhibition by this compound
Caption: PGE2-EP1 signaling and this compound inhibition mechanism.
Quantitative Data on the Efficacy of this compound
The following tables summarize the quantitative results from key preclinical studies investigating the effects of this compound.
Table 1: Effects of this compound on Chemically-Induced Carcinogenesis in Rats
| Model | Treatment Group | Incidence | Multiplicity (Lesions/Rat) | Tumor Volume (cm³) | Reference |
| Tongue Cancer | 4-NQO alone | 64% | 0.88 ± 0.88 | - | [2] |
| (4-NQO-induced) | 4-NQO + 400 ppm this compound | 29% (P<0.05) | 0.35 ± 0.61 (P<0.05) | - | [2] |
| 4-NQO + 800 ppm this compound | 29% (P<0.05) | 0.29 ± 0.47 (P<0.05) | - | [2] | |
| Breast Cancer | PhIP alone | 79% | 2.5 | 1.4 | [1][5] |
| (PhIP-induced) | PhIP + 400 ppm this compound | 62% | - | - | [1] |
| PhIP + 800 ppm this compound | 56% (P<0.05) | 1.2 (P<0.05) | 0.7 (P<0.01) | [1][5] | |
| Colon ACF | AOM alone | - | 100% (normalized) | - | [6] |
| (AOM-induced) | AOM + 800 ppm this compound | - | Reduced by 31% | - | [6] |
ACF: Aberrant Crypt Foci; AOM: Azoxymethane; 4-NQO: 4-nitroquinoline (B1605747) 1-oxide; PhIP: 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine.
Table 2: Analgesic Effects of this compound in Rat Pain Models
| Model | Treatment | Effect | Time Point | Reference |
| Postoperative Pain | 50 µg this compound (s.c.) | Significantly increased withdrawal threshold | 2 and 24 hours post-incision | [4] |
| (Incisional) | 50 µg this compound (s.c.) | Significantly decreased response frequency | 2 and 24 hours post-incision | [4] |
| Neuropathic Pain | Oral this compound (daily) | Significantly reduced hyperalgesia and allodynia | Day 15 (after 7 days of treatment) | [3] |
| (Chronic Constriction Injury) | Single oral dose this compound | Significantly reduced hyperalgesia and allodynia | 1 and 2 hours post-administration | [3] |
Table 3: In Vitro and Ex Vivo Effects of this compound
| System | Parameter Measured | Treatment | Result | Reference |
| HUVECs | IL-1β-induced Tissue Factor | 100 nM this compound | 92% reduction (P<0.001) | [7] |
| TNF-α-induced Tissue Factor | 100 nM this compound | 45% reduction | [7] | |
| Rat Tongue Epithelium | PGE2 Level | 400 or 800 ppm this compound | Significantly reduced vs. 4-NQO alone (P<0.001) | [8] |
| Breast Cancer Cells | Apoptosis | 800 ppm this compound | Increased by 158% (P<0.05) | [1][5] |
| Colon Epithelium | Cell Proliferation (BrdU) | 800 ppm this compound | Reduced by 66% | [6] |
HUVECs: Human Umbilical Vein Endothelial Cells; BrdU: 5-bromodeoxyuridine.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Rat Model of Tongue Carcinogenesis
This protocol describes the investigation of this compound's chemopreventive effects on 4-nitroquinoline 1-oxide (4-NQO)-induced tongue cancer in rats.[2][8]
-
Animal Model: Male Fischer 344 rats.
-
Induction of Carcinogenesis:
-
Rats are administered 4-NQO in their drinking water for 8 weeks.
-
The concentration of 4-NQO is incrementally increased to maximize induction while managing toxicity.
-
-
Treatment Regimen:
-
Following the 8-week 4-NQO administration, rats are divided into groups.
-
Control group receives a standard diet.
-
Treatment groups receive diets containing this compound at specified concentrations (e.g., 400 ppm or 800 ppm) for a period of 23 weeks.
-
-
Endpoint Analysis:
-
At the end of the treatment period, animals are euthanized.
-
The tongue is excised, and lesions are histopathologically examined to determine the incidence and multiplicity of squamous cell carcinomas.
-
Non-tumorous epithelium is analyzed for PGE2 levels (via EIA/ELISA) and cell proliferation activity (e.g., via BrdU or Ki-67 staining).
-
Immunohistochemistry is performed to assess the expression of the EP1 receptor.
-
Caption: Experimental workflow for the rat tongue carcinogenesis model.
Rat Model of Postoperative Pain
This protocol details the assessment of this compound's analgesic properties in a rat model of incisional pain.[4]
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure:
-
A plantar incision is made through the skin and fascia of the hind paw, starting from the heel and extending towards the toes.
-
The plantaris muscle is elevated and incised longitudinally.
-
The skin is closed with sutures.
-
-
Drug Administration:
-
At specific time points post-incision (e.g., 2 and 24 hours), this compound (e.g., 2, 10, or 50 µg) or saline is administered subcutaneously into the plantar surface of the incised paw.
-
-
Nociceptive Testing:
-
Mechanical Hyperalgesia (Punctate Stimulus): Von Frey filaments of increasing stiffness are applied to the area adjacent to the wound. The paw withdrawal threshold is recorded.
-
Mechanical Hyperalgesia (Non-punctate Stimulus): A blunt stimulus is applied directly to the incision site. The frequency of withdrawal responses is recorded.
-
-
Data Analysis: Withdrawal thresholds and response frequencies are compared between this compound-treated and saline-treated groups to determine the analgesic effect.
Caption: Experimental workflow for the rat postoperative pain model.
In Vitro Assay of Tissue Factor Expression in HUVECs
This protocol outlines the methodology for measuring the effect of this compound on cytokine-induced tissue factor (TF) expression in human endothelial cells.[7]
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial cell growth medium until confluent.
-
Pre-treatment: Cells are pre-incubated with this compound (e.g., 100 nM) or vehicle control for a specified duration.
-
Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory cytokine, such as Interleukin-1β (IL-1β) or Tumor Necrosis Factor-α (TNF-α), for a period sufficient to induce TF expression (e.g., 4-6 hours).
-
Cell Lysis and Analysis:
-
Cells are washed and lysed.
-
Total cell protein is quantified.
-
TF expression is measured using a specific and sensitive method, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
-
Data Normalization: TF levels are normalized to total protein content and expressed as a percentage of the cytokine-stimulated control group.
Concluding Remarks
The body of preclinical evidence strongly supports the anti-inflammatory, analgesic, and chemopreventive properties of this compound. Its targeted mechanism, the selective antagonism of the EP1 receptor, offers a promising therapeutic avenue that may mitigate the risks associated with broader-acting anti-inflammatory agents like NSAIDs. The quantitative data from various animal models demonstrate statistically significant efficacy in reducing tumor burden and alleviating pain. The detailed experimental protocols provided herein serve as a guide for the replication and further exploration of this compound's therapeutic potential. Further investigation, including clinical trials, is necessary to translate these compelling preclinical findings into viable treatments for human inflammatory diseases, pain conditions, and cancers where the PGE2-EP1 signaling axis plays a critical role.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A prostaglandin E2 receptor subtype EP1-selective antagonist, this compound, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A prostaglandin E2 receptor subtype EP1 receptor antagonist (this compound) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of peripheral administration of a novel selective antagonist for prostaglandin E receptor subtype EP(1), this compound, in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemopreventive effects of this compound, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of a selective prostaglandin E receptor EP1 antagonist for potential properties in colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of prostaglandin E2 signaling through the EP1 receptor does not affect prostacyclin production in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for ONO-8711 in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed summaries and experimental protocols for the in vivo evaluation of ONO-8711, a selective antagonist of the prostaglandin (B15479496) E receptor subtype 1 (EP1), in various rat models of pain and cancer.
Mechanism of Action: this compound as an EP1 Antagonist
Prostaglandin E2 (PGE2) is a key lipid mediator involved in numerous physiological and pathological processes, including inflammation, pain, and carcinogenesis. It exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP1 receptor, when activated by PGE2, couples to the Gq alpha subunit, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentration ([Ca2+]i). This signaling cascade is implicated in the sensitization of sensory nerve fibers, contributing to hyperalgesia, and can also promote cell proliferation and survival in cancerous tissues. This compound is a selective antagonist of the EP1 receptor, competitively inhibiting the binding of PGE2 and thereby blocking its downstream effects. This mechanism underlies its potential as an analgesic and anti-cancer agent.
This compound in a Rat Model of Postoperative Pain
This protocol details the use of this compound in the Brennan model of postoperative pain in rats, which mimics the mechanical hyperalgesia experienced by patients after surgery.
Experimental Workflow: Postoperative Pain Model
Detailed Protocol
-
Animal Model : Male Sprague-Dawley rats are used.
-
Postoperative Pain Induction (Brennan Model) :
-
Anesthetize the rats (e.g., with isoflurane).
-
Place the rat in a supine position.
-
Make a 1 cm longitudinal incision through the skin, fascia, and muscle of the plantar aspect of the hind paw.[1]
-
The incision starts 0.5 cm from the heel and extends towards the toes.
-
Close the skin with sutures.
-
-
Drug Administration :
-
Assessment of Mechanical Hyperalgesia :
-
Place the rats in individual clear plastic cages with a wire mesh floor and allow them to acclimate.
-
Apply von Frey filaments to the plantar surface of the hind paw near the incision site.
-
Determine the paw withdrawal threshold in response to the mechanical stimulus.
-
Measurements are taken at various time points after drug administration.
-
Quantitative Data Summary
| Treatment Group | Dose (µg) | Paw Withdrawal Threshold | Response Frequency to Non-Punctate Stimuli |
| Saline | - | Baseline | Baseline |
| This compound | 2 | Significantly Increased (P < 0.01) | Significantly Decreased (P < 0.01) |
| This compound | 10 | Significantly Increased (P < 0.01) | Significantly Decreased (P < 0.01) |
| This compound | 50 | Significantly Increased (P < 0.01) | Significantly Decreased (P < 0.01) |
| Data is presented as a dose- and time-dependent effect observed at 2 and 24 hours after incision.[2] |
This compound in a Rat Model of Neuropathic Pain
This protocol outlines the investigation of this compound's effects in the Chronic Constriction Injury (CCI) model, a widely used model for neuropathic pain.
Experimental Workflow: Neuropathic Pain Model
References
Application Notes and Protocols: Dietary Administration of ONO-8711 in Rodent Cancer Models
Introduction
ONO-8711 is a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP1. Elevated levels of PGE2 are frequently observed in cancerous tissues and are implicated in promoting carcinogenesis through mechanisms such as increased cell proliferation, angiogenesis, and inhibition of apoptosis.[1][2][3] By blocking the EP1 receptor, this compound has demonstrated significant chemopreventive effects in various rodent cancer models, including those for the tongue, breast, and colon, without showing notable toxicity.[1][2][4][5] These notes provide a summary of the quantitative data from key studies and detailed protocols for researchers investigating the efficacy of dietary this compound administration.
Mechanism of Action: this compound Signaling Pathway
Prostaglandin E2 (PGE2) exerts its biological effects by binding to four receptor subtypes: EP1, EP2, EP3, and EP4.[1][4] The EP1 receptor pathway is particularly significant in the development of certain cancers.[1][4][6] this compound acts as a competitive antagonist at the EP1 receptor, inhibiting the downstream signaling cascade that promotes tumorigenesis.[3] This inhibition leads to reduced cell proliferation, decreased PGE2 biosynthesis, and increased apoptosis in cancer cells.[1][4][7]
Quantitative Data Summary
The dietary administration of this compound has shown significant efficacy in reducing tumor development in various carcinogen-induced rodent models. The data is summarized below.
Table 1: Effects of this compound on 4-NQO-Induced Tongue Cancer in Rats
(Data sourced from studies on male Fischer 344 rats treated with 4-nitroquinoline (B1605747) 1-oxide (4-NQO)).[4][7]
| Parameter | 4-NQO Alone (Control) | 4-NQO + 400 ppm this compound | 4-NQO + 800 ppm this compound |
| Incidence of Squamous Cell Carcinoma (%) | 64% | 29% (P < 0.05) | 29% (P < 0.05) |
| Multiplicity of Carcinoma (tumors/rat) | 0.88 ± 0.88 | 0.35 ± 0.61 (P < 0.05) | 0.29 ± 0.47 (P < 0.05) |
| PGE2 Levels in Tongue Epithelium | High | Significantly Reduced | Significantly Reduced |
| Cell Proliferation Activity | High | Significantly Reduced | Significantly Reduced |
Table 2: Effects of this compound on PhIP-Induced Breast Cancer in Rats
(Data sourced from studies on female Sprague-Dawley rats treated with 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP)).[1][3]
| Parameter | PhIP Alone (Control) | PhIP + 400 ppm this compound | PhIP + 800 ppm this compound |
| Tumor Occurrence Delay | - | 2 weeks | 4 weeks |
| Incidence (%) | 79% | 62% (Not Significant) | 56% (P < 0.05) |
| Multiplicity (tumors/rat) | 2.5 | - | 1.2 (P < 0.05) |
| Tumor Volume (cm³) | 1.4 | - | 0.7 (P < 0.01) |
| Apoptotic Index in Cancer Cells | Baseline | - | Increased by 158% (P < 0.05) |
Table 3: Effects of this compound on AOM-Induced Colon Aberrant Crypt Foci (ACF) in Rats
(Data sourced from studies on male F344 rats treated with azoxymethane (B1215336) (AOM)).[5]
| Parameter | AOM Alone (Control) | AOM + 400 ppm this compound | AOM + 800 ppm this compound |
| Total ACF per Colon | Baseline | - | Reduced by 31% |
| BrdUrd Labeling Index (Cell Proliferation) | Baseline | - | Reduced by 66% |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 1: Carcinogen-Induced Oral Cancer Model (Rat)
-
Acclimatization: House animals in controlled conditions (12-h light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Carcinogen Induction:
-
Dietary Administration of this compound:
-
Following the 8-week carcinogen induction period, switch the animals to the experimental diets.
-
Control Group: Standard diet (e.g., AIN-76A).
-
Experimental Groups: Diet containing 400 ppm or 800 ppm of this compound.[4][7]
-
Continue the dietary regimen for a predefined period, for example, 23 weeks.[4][7]
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight and general health status weekly.
-
At the end of the study, euthanize the animals and perform a complete necropsy.
-
Excise the tongue and other relevant organs.
-
Perform histopathological analysis to determine the incidence and multiplicity of squamous cell carcinomas.[4]
-
Conduct immunohistochemistry for EP1 expression and cell proliferation markers (e.g., BrdU or Ki-67).[4]
-
Measure PGE2 levels in tissue homogenates using ELISA or a similar immunoassay.[4]
-
Protocol 2: Carcinogen-Induced Breast Cancer Model (Rat)
-
Animal Model: Female Sprague-Dawley rats, 6 weeks old.[1][3]
-
Acclimatization: As described in Protocol 1.
-
Dietary Regimen Initiation:
-
Carcinogen Induction:
-
Tumor Monitoring and Endpoint Analysis:
-
Continue the dietary regimen throughout the study.
-
Palpate rats weekly to monitor for the appearance, location, and size of breast tumors.
-
At the study endpoint (e.g., 20 weeks after the final PhIP dose), euthanize the animals.[1][3]
-
Excise all breast tumors, measure their volume, and fix for histopathology (typically invasive ductal adenocarcinomas).[1][3]
-
Analyze tumors for apoptotic index (e.g., TUNEL assay) and EP1 receptor expression (e.g., RT-PCR).[1]
-
Protocol 3: General Preparation of Medicated Diet
-
Calculation: Determine the total amount of diet required for the study duration. Calculate the amount of this compound needed to achieve the target concentration (e.g., for 800 ppm, use 800 mg of this compound per 1 kg of standard chow).
-
Pre-mixing: Create a pre-mix by blending the calculated amount of this compound with a small portion of the finely ground powdered diet (e.g., 1 part drug to 10 parts chow). Mix thoroughly using a geometric dilution method to ensure homogeneity.
-
Final Mixing: Add the pre-mix to the bulk of the powdered diet in a large-scale mixer (e.g., a V-blender). Mix for a sufficient duration (e.g., 20-30 minutes) to ensure uniform distribution.
-
Pelleting (Optional but Recommended): If desired, the mixed powder can be re-pelleted using a laboratory pellet mill. This prevents the animals from selectively avoiding the medicated components. Water can be added as a binder if necessary.
-
Storage: Store the control and medicated diets in airtight, light-protected containers at 4°C to maintain the stability of the compound.
-
Quality Control: It is advisable to take samples from different batches of the prepared diet for analytical testing (e.g., HPLC) to confirm the concentration and homogeneity of this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the dietary administration of this compound in a rodent cancer model.
References
- 1. Chemopreventive effects of this compound, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of a selective prostaglandin E receptor EP1 antagonist for potential properties in colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A prostaglandin E2 receptor subtype EP1-selective antagonist, this compound, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ONO-8711 in the Chronic Constriction Injury (CCI) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ONO-8711, a selective prostaglandin (B15479496) E2 receptor subtype 1 (EP1) antagonist, in the rat Chronic Constriction Injury (CCI) model of neuropathic pain. The information is compiled from peer-reviewed scientific literature to guide researchers in designing and conducting similar experiments.
Introduction
Chronic Constriction Injury (CCI) of the sciatic nerve in rats is a widely utilized and validated model for inducing neuropathic pain, characterized by persistent hyperalgesia and allodynia.[1] Prostaglandin E2 (PGE2) has been identified as a key mediator in pain and inflammation. This compound acts as a selective antagonist for the EP1 receptor, one of the four PGE2 receptor subtypes.[1] By blocking the EP1 receptor, this compound has been investigated for its potential to alleviate neuropathic pain symptoms in the CCI model.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in pain models.
Table 1: Efficacy of this compound in the Rat CCI Model
| Treatment Group | Administration Route | Dosage | Treatment Schedule | Key Findings | Reference |
| This compound | Oral | Not specified | Days 8-14 post-CCI | Significantly reduced hyperalgesia and allodynia on day 15. Reduced c-fos positive cells in the spinal cord. | [1][2] |
| This compound (single dose) | Oral | Not specified | Day 8 post-CCI | Significantly reduced hyperalgesia and allodynia at 1 and 2 hours post-administration. | [1] |
Table 2: this compound Dosage in Other Rat Pain and Disease Models (for reference)
| Model | Administration Route | Dosage | Key Findings | Reference |
| Postoperative Pain | Subcutaneous (into hind paw) | 2, 10, or 50 µg | Dose-dependent increase in withdrawal thresholds to mechanical stimulation. | [3] |
| Tongue Carcinogenesis | Dietary | 400 or 800 p.p.m. | Reduced incidence and multiplicity of tongue squamous cell carcinomas. | [4] |
| Cyclophosphamide-induced Cystitis | Intrathecal | 0.5, 5, and 50 µg | Significantly increased the intercontraction interval of the bladder. | [5] |
Experimental Protocols
Chronic Constriction Injury (CCI) Surgical Protocol
This protocol is based on the established method for inducing neuropathic pain in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Sterile saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave and disinfect the skin over the left thigh.
-
Make a skin incision on the lateral side of the thigh to expose the biceps femoris muscle.
-
Separate the biceps femoris muscle by blunt dissection to reveal the sciatic nerve.
-
Carefully free the sciatic nerve from the surrounding connective tissue.
-
Tie four loose ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until they just elicit a brief twitch of the surrounding muscle.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the animals to recover in a warm, clean cage.
This compound Administration Protocol (Based on CCI Model Studies)
Drug Preparation:
-
While the specific vehicle used in the primary CCI study is not detailed in the available abstracts, this compound is often suspended in a vehicle like 0.5% carboxymethyl cellulose (B213188) for oral administration.
Administration:
-
Route: Oral gavage.
-
Dosage: The precise dosage in mg/kg for the CCI model is not specified in the referenced abstracts. Researchers should refer to the full text of Kawahara et al., Anesth Analg 2001; 93:1012–7 for this specific information.
-
Schedule:
-
Repeated Dosing: Administer this compound once daily from day 8 to day 14 post-CCI surgery.
-
Single Dosing: Administer a single dose of this compound on day 8 post-CCI surgery.
-
Behavioral Testing Protocols
Apparatus:
-
A set of calibrated von Frey filaments.
-
An elevated wire mesh platform.
-
Plexiglas enclosures for each rat.
Procedure:
-
Place the rats in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 15-20 minutes before testing.
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Begin with a filament in the middle of the range and record the response. A positive response is a sharp withdrawal of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.
Apparatus:
-
A hot plate apparatus with the surface temperature set to 52-55°C.
-
A Plexiglas cylinder to confine the rat to the hot plate surface.
Procedure:
-
Place the rat on the hot plate and immediately start a timer.
-
Observe the rat for nociceptive responses, such as paw licking, jumping, or flinching.
-
Record the latency (in seconds) to the first nociceptive response.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established, after which the rat is removed from the hot plate regardless of its response.
Signaling Pathways and Experimental Workflow
EP1 Receptor Signaling Pathway in Neuropathic Pain
Activation of the EP1 receptor by PGE2 in dorsal horn neurons is believed to contribute to the central sensitization observed in neuropathic pain.[6] This signaling cascade involves the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][8] This increase in intracellular calcium and activation of PKC can lead to the phosphorylation of various downstream targets, including ion channels and transcription factors, ultimately resulting in neuronal hyperexcitability and the expression of genes like c-fos, a marker of neuronal activity.[1]
This compound blocks the PGE2-EP1 receptor signaling cascade.
Experimental Workflow for Evaluating this compound in the CCI Model
The following diagram outlines the typical experimental workflow for assessing the efficacy of this compound in the rat CCI model of neuropathic pain.
Experimental timeline for the CCI model and this compound treatment.
References
- 1. A prostaglandin E2 receptor subtype EP1 receptor antagonist (this compound) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of peripheral administration of a novel selective antagonist for prostaglandin E receptor subtype EP(1), this compound, in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A prostaglandin E2 receptor subtype EP1-selective antagonist, this compound, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of intrathecal administration of E-series prostaglandin 1 receptor antagonist in a cyclophosphamide-induced cystitis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. omicsonline.org [omicsonline.org]
Application Notes and Protocols: ONO-8711 in a 4-NQO-Induced Tongue Carcinogenesis Model
These application notes provide a detailed overview of the use of ONO-8711, a selective prostaglandin (B15479496) E2 (PGE2) receptor subtype EP1 antagonist, in a 4-nitroquinoline (B1605747) 1-oxide (4-NQO)-induced tongue carcinogenesis model in rats. The provided protocols and data are intended for researchers, scientists, and drug development professionals investigating oral cancer chemoprevention.
Introduction
Oral squamous cell carcinoma (OSCC) is a prevalent form of head and neck cancer.[1] Chronic inflammation, driven by pathways such as the cyclooxygenase (COX)-2/PGE2 axis, is known to contribute to the development and progression of OSCC.[2][3] PGE2, a key inflammatory mediator, exerts its effects through four G-protein-coupled receptors: EP1, EP2, EP3, and EP4.[4][5] The EP1 receptor has been implicated in oral carcinogenesis.[6][7] this compound is a selective EP1 antagonist that has demonstrated chemopreventive effects in a 4-NQO-induced tongue carcinogenesis model by suppressing EP1 expression, PGE2 biosynthesis, and cell proliferation.[6][7]
The 4-NQO model is a well-established method for inducing oral carcinogenesis in rodents, mimicking the gradual progression of human OSCC.[1][8][9] This makes it a suitable preclinical model for evaluating potential chemopreventive agents like this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the effects of this compound on 4-NQO-induced tongue carcinogenesis in male Fischer 344 rats.[6][7][10]
Table 1: Effect of this compound on the Incidence and Multiplicity of Tongue Squamous Cell Carcinoma (SCC)
| Treatment Group | Incidence of SCC (%) | Multiplicity of SCC (mean ± SD) |
| 4-NQO alone | 64% | 0.88 ± 0.88 |
| 4-NQO + 400 ppm this compound | 29% (P<0.05) | 0.35 ± 0.61 (P<0.05) |
| 4-NQO + 800 ppm this compound | 29% (P<0.05) | 0.29 ± 0.47 (P<0.05) |
Table 2: Effect of this compound on Tongue Prostaglandin E2 (PGE2) Levels
| Treatment Group | PGE2 Level in Tongue Tissue |
| Untreated Control | Significantly lower than 4-NQO alone |
| 4-NQO alone | Significantly higher than untreated control |
| 4-NQO + 400 ppm this compound | Significantly lower than 4-NQO alone (P<0.001) |
| 4-NQO + 800 ppm this compound | Significantly lower than 4-NQO alone (P<0.001) |
| 800 ppm this compound alone | Comparable to untreated control |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the 4-NQO-induced tongue carcinogenesis model and the application of this compound.
Animal Model and Housing
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with a standard basal diet and water ad libitum.
4-NQO-Induced Tongue Carcinogenesis Protocol
This protocol is designed to induce tongue tumors over a period of several weeks.[6][7]
-
Carcinogen: 4-Nitroquinoline 1-oxide (4-NQO).
-
Administration: 4-NQO is administered in the drinking water.
-
Dosage Schedule:
-
Duration: 8 weeks.
This compound Treatment Protocol
This compound is administered as a dietary supplement following the cessation of 4-NQO treatment.[6][7]
-
Preparation: this compound is mixed into a powdered basal diet at the desired concentrations. The stability of the compound in the diet should be confirmed.[7][10]
-
Dosage:
-
Administration: The this compound containing diet is provided to the animals starting one week after the completion of the 8-week 4-NQO treatment.[7][10]
Tissue Collection and Analysis
-
Euthanasia: At the end of the experimental period, animals are euthanized.
-
Necropsy: A complete necropsy is performed, and the tongue is excised.
-
Histopathology: The tongue is fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination. Lesions are classified as hyperplasia, dysplasia, or squamous cell carcinoma.
-
PGE2 Assay: A portion of the non-tumorous tongue epithelium is collected for the measurement of PGE2 levels using an appropriate immunoassay kit.[10]
-
Immunohistochemistry: Immunohistochemical staining for EP1 expression and cell proliferation markers (e.g., PCNA) can be performed on tongue tissue sections.[6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the 4-NQO-induced tongue carcinogenesis model and this compound treatment.
PGE2/EP1 Signaling Pathway in Oral Carcinogenesis
Caption: Simplified PGE2/EP1 signaling pathway in oral cancer and the inhibitory action of this compound.
References
- 1. intjmorphol.com [intjmorphol.com]
- 2. Role of COX-2/PGE2 Mediated Inflammation in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A prostaglandin E2 receptor subtype EP1-selective antagonist, this compound, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Proposal of a secure and efficient protocol for a murine oral carcinogenesis model induced by 4-nitroquinoline-1-oxide (4NQO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for ONO-8711 Treatment in AOM-Induced Colon Aberrant Crypt Foci
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the efficacy of ONO-8711, a selective prostaglandin (B15479496) E receptor 1 (EP1) antagonist, in a preclinical model of colon carcinogenesis. The focus is on the azoxymethane (B1215336) (AOM)-induced aberrant crypt foci (ACF) model in rodents, a well-established system for studying early-stage colon cancer development and for screening potential chemopreventive agents.
Introduction
Colorectal cancer remains a significant global health challenge. The development of novel chemopreventive strategies targeting key signaling pathways involved in tumorigenesis is a critical area of research. Prostaglandin E2 (PGE2) has been identified as a key mediator in colon carcinogenesis, promoting cell proliferation, survival, and angiogenesis. PGE2 exerts its effects through binding to four G-protein coupled receptors, EP1 through EP4. The EP1 receptor signaling pathway has been specifically implicated in mediating the pro-tumorigenic effects of PGE2 in the colon.
This compound is a potent and selective antagonist of the EP1 receptor. Studies have demonstrated its ability to inhibit the development of AOM-induced ACF, which are recognized as early preneoplastic lesions in the colon. These notes are intended to provide researchers with the necessary information to design and execute experiments to evaluate this compound and similar compounds in this preclinical model.
Mechanism of Action: this compound in Colon Carcinogenesis
This compound competitively inhibits the binding of PGE2 to the EP1 receptor. The downstream effects of this inhibition are central to its anti-carcinogenic properties. The PGE2-EP1 signaling cascade is believed to contribute to colon tumorigenesis through several mechanisms, including the activation of protein kinase C (PKC), leading to increased intracellular calcium levels. This can subsequently influence cellular processes such as proliferation and apoptosis. By blocking this initial step, this compound is hypothesized to suppress the development of preneoplastic lesions.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on AOM-induced aberrant crypt foci in rodents.
Table 1: Effect of this compound on the Number of Aberrant Crypt Foci (ACF)
| Animal Model | This compound Dose (ppm in diet) | Duration of Treatment | Mean Number of ACF/Colon (Control) | Mean Number of ACF/Colon (this compound) | Percent Inhibition | Reference |
| Male F344 Rats | 400 | 5 weeks | 150.3 ± 14.2 | 123.8 ± 18.5 | 17.6% | [1] |
| Male F344 Rats | 800 | 5 weeks | 150.3 ± 14.2 | 103.7 ± 15.1 | 31.0% | [1] |
| C57BL/6J Mice | 250 | 5 weeks | 45.6 ± 3.4 | 38.8 ± 2.9 | 14.9% | [2] |
| C57BL/6J Mice | 500 | 5 weeks | 45.6 ± 3.4 | 30.1 ± 2.5 | 34.0% | [2] |
| C57BL/6J Mice | 1000 | 5 weeks | 45.6 ± 3.4 | 25.5 ± 2.1 | 44.1% | [2] |
| Statistically significant reduction (P < 0.05) |
Table 2: Effect of this compound on the Multiplicity of Aberrant Crypt Foci (ACF)
| Animal Model | This compound Dose (ppm in diet) | Mean Crypts/ACF (Control) | Mean Crypts/ACF (this compound) | Reference |
| Male F344 Rats | 800 | Not Reported | Not Reported | [1] |
| C57BL/6J Mice | 1000 | 2.1 ± 0.1 | 1.8 ± 0.1 | [2] |
| Statistically significant reduction (P < 0.05) |
Table 3: Effect of this compound on Cell Proliferation in Colonic Mucosa
| Animal Model | This compound Dose (ppm in diet) | Proliferation Marker | Labeling Index (Control) | Labeling Index (this compound) | Percent Reduction | Reference |
| Male F344 Rats | 800 | BrdUrd | 12.1 ± 1.5 | 4.1 ± 0.8 | 66.1% | [1] |
| Statistically significant reduction (P < 0.05) |
Experimental Protocols
The following are detailed protocols for conducting studies on this compound in the AOM-induced ACF model.
Protocol 1: Azoxymethane (AOM)-Induced Aberrant Crypt Foci in Rodents
1. Animal Model:
-
Species: Male F344 rats or C57BL/6J mice are commonly used.
-
Age: 5-6 weeks old at the start of the experiment.
-
Acclimation: House animals in a controlled environment (12-hour light/dark cycle, 22-24°C) for at least one week before the experiment. Provide standard chow and water ad libitum.
2. AOM Preparation and Administration:
-
AOM Solution: Dissolve azoxymethane (Sigma-Aldrich or other reputable supplier) in sterile 0.9% saline to a final concentration of 3 mg/mL. Prepare fresh on the day of injection. Handle AOM with appropriate safety precautions as it is a potent carcinogen.
-
Dosage and Injection:
-
Rats: Administer AOM via subcutaneous (s.c.) injection at a dose of 15 mg/kg body weight once a week for two to three weeks.
-
Mice: Administer AOM via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight once a week for three weeks.
-
3. Experimental Groups:
-
Group 1 (Control): Receive saline injections and a control diet.
-
Group 2 (AOM Control): Receive AOM injections and a control diet.
-
Group 3 (this compound Treatment): Receive AOM injections and a diet supplemented with this compound. Multiple dose groups (e.g., 250, 500, 1000 ppm) can be included.
Protocol 2: Preparation and Administration of this compound Diet
1. Diet Formulation:
-
Basal Diet: A standard powdered rodent diet such as AIN-76A is recommended.
-
This compound Incorporation:
-
Calculate the required amount of this compound based on the desired concentration (ppm) and the total amount of diet to be prepared.
-
To ensure homogeneous mixing, first mix the calculated amount of this compound with a small portion of the powdered diet.
-
Gradually add this pre-mix to the remaining bulk of the diet and mix thoroughly using a laboratory-scale mixer.
-
Store the prepared diet in airtight containers at 4°C, protected from light.
-
2. Administration:
-
Provide the respective diets to the animals ad libitum throughout the experimental period, starting one week before the first AOM injection and continuing until sacrifice.
-
Monitor food consumption and body weight regularly.
Protocol 3: Identification and Quantification of Aberrant Crypt Foci
1. Colon Collection and Preparation:
-
At the end of the experimental period (e.g., 5 weeks after the last AOM injection), euthanize the animals by CO2 asphyxiation.
-
Immediately excise the entire colon, flush with ice-cold phosphate-buffered saline (PBS), and open it longitudinally.
-
Fix the colon flat between two pieces of filter paper in 10% neutral buffered formalin for at least 24 hours.
2. Staining:
-
After fixation, rinse the colon with PBS.
-
Immerse the colon in a 0.2% solution of methylene (B1212753) blue in PBS for 5-10 minutes.
-
Destain by rinsing with PBS.
3. Quantification:
-
Place the stained colon on a glass slide and examine under a light microscope at 40x magnification.
-
Identify ACF based on their characteristic features: larger and darker staining crypts with a thicker epithelial lining and an altered luminal opening compared to surrounding normal crypts.
-
Count the total number of ACF in the entire colon.
-
Determine the number of aberrant crypts within each focus (crypt multiplicity).
Protocol 4: Immunohistochemical Analysis of Cell Proliferation
1. Tissue Processing:
-
For proliferation analysis, a subset of animals should be injected with 5-bromo-2'-deoxyuridine (B1667946) (BrdUrd) at a dose of 50 mg/kg body weight (i.p.) 2 hours before sacrifice.
-
After fixation, process a section of the colon for paraffin (B1166041) embedding.
2. Immunohistochemistry:
-
Cut 4-5 µm sections from the paraffin-embedded blocks.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval as required for the specific antibody.
-
Incubate the sections with a primary antibody against a proliferation marker (e.g., anti-BrdUrd or anti-PCNA).
-
Follow with an appropriate secondary antibody and a detection system (e.g., DAB).
-
Counterstain with hematoxylin.
3. Analysis:
-
Count the number of positively stained nuclei and the total number of nuclei in at least 10 well-oriented crypts per animal.
-
The labeling index is calculated as: (Number of positive nuclei / Total number of nuclei) x 100.
Conclusion
The AOM-induced ACF model is a valuable tool for the preclinical evaluation of chemopreventive agents like this compound. The protocols outlined above provide a standardized approach to investigate the efficacy of EP1 receptor antagonists in inhibiting the early stages of colon carcinogenesis. Consistent application of these methods will facilitate the generation of robust and reproducible data, contributing to the development of novel cancer prevention strategies.
References
Application Notes and Protocols for Subcutaneous Administration of ONO-8711 in Postoperative Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8711 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1][2] The EP1 receptor is a key component in the signaling pathway of pain and inflammation.[3] Prostaglandin E2, produced at sites of tissue injury, binds to EP1 receptors on sensory nerve fibers, contributing to the sensitization of these fibers and leading to hyperalgesia, an increased sensitivity to pain.[1][4] By blocking the interaction of PGE2 with the EP1 receptor, this compound has the potential to reduce pain signaling and offer an effective therapeutic strategy for postoperative pain management.[1][4]
These application notes provide a comprehensive overview of the preclinical use of this compound administered subcutaneously for the management of postoperative pain. This document includes a summary of its mechanism of action, preclinical efficacy data, and detailed protocols for its use in a rat model of incisional pain.
Disclaimer: The information provided is based on preclinical studies. This compound is for research use only and has not been approved for human use in the context of postoperative pain management via subcutaneous administration. No clinical trial data for this specific application is currently available.
Mechanism of Action: EP1 Receptor Antagonism
Surgical incision and subsequent tissue damage lead to an inflammatory response characterized by the release of various mediators, including prostaglandins. Cyclooxygenase (COX) enzymes synthesize prostaglandin H2, which is then converted to PGE2. PGE2 exerts its effects by binding to a family of G protein-coupled receptors, including the EP1 receptor.
The binding of PGE2 to the EP1 receptor on primary afferent neurons activates a signaling cascade that results in the sensitization of these neurons, lowering their activation threshold and leading to a state of hyperalgesia. This compound acts as a competitive antagonist at the EP1 receptor, preventing PGE2 from binding and thereby inhibiting the downstream signaling that leads to pain sensitization.[3]
Preclinical Efficacy of Subcutaneous this compound
Preclinical studies in a rat model of postoperative pain have demonstrated the efficacy of subcutaneously administered this compound in reducing mechanical hyperalgesia.
Quantitative Data Summary
The following table summarizes the key findings from a study evaluating the effect of subcutaneous this compound on mechanical withdrawal thresholds in a rat model of incisional pain.
| Treatment Group | Dose (µg) | Time Post-Incision (hours) | Mechanical Withdrawal Threshold (g) (Mean ± SEM) | % Increase in Withdrawal Threshold vs. Saline |
| Saline | - | 2 | 2.5 ± 0.3 | - |
| This compound | 2 | 2 | 4.8 ± 0.5 | 92% |
| This compound | 10 | 2 | 7.2 ± 0.6 | 188% |
| This compound | 50 | 2 | 9.8 ± 0.8 | 292% |
| Saline | - | 24 | 3.1 ± 0.4 | - |
| This compound | 2 | 24 | 5.5 ± 0.6 | 77% |
| This compound | 10 | 24 | 8.1 ± 0.7 | 161% |
| This compound | 50 | 24 | 11.2 ± 0.9 | 261% |
| *p < 0.01 compared to saline control. Data adapted from Omote et al., Anesthesia & Analgesia, 2001.[1] |
Experimental Protocols
The following protocols are based on methodologies described in preclinical studies of this compound for postoperative pain.[1]
This compound Formulation for Subcutaneous Injection (Preclinical)
Note: Specific details on the solubilization of this compound in saline were not fully provided in the cited literature. The dicyclohexylamine (B1670486) salt form of this compound is noted to have enhanced water solubility.[2] Researchers should conduct small-scale solubility and stability tests before preparing larger batches for in vivo studies.
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% sodium chloride)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Preparation of Stock Solution:
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile tube, add a small volume of sterile saline to the powder.
-
Vortex thoroughly to dissolve. Gentle warming may be required, but stability under heat should be predetermined.
-
If complete dissolution is not achieved, the use of a small percentage of a biocompatible co-solvent (e.g., DMSO, ethanol) followed by dilution with saline may be necessary. The final concentration of the co-solvent should be minimized and tested for any behavioral effects in control animals.
-
Once dissolved, bring the solution to the final desired stock concentration with sterile saline.
-
-
Sterilization:
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
-
Preparation of Dosing Solutions:
-
Perform serial dilutions of the sterile stock solution with sterile saline to achieve the final desired concentrations for injection (e.g., to deliver 2, 10, and 50 µg in a specific injection volume).
-
-
Storage:
-
Store the prepared solutions at 2-8°C and protect from light. The stability of the solution under these conditions should be validated. It is recommended to use freshly prepared solutions.
-
Rat Model of Postoperative Pain and Subcutaneous Administration
This protocol describes a widely used model of incisional pain in rats to evaluate the analgesic effects of this compound.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Place the animal in a prone position.
-
Make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the hind paw, starting 0.5 cm from the proximal edge of the heel.
-
The plantaris muscle is elevated and incised longitudinally.
-
Close the skin with two mattress sutures using 5-0 nylon.
Subcutaneous Administration of this compound:
-
At a predetermined time point post-incision (e.g., 2 or 24 hours), administer the prepared this compound solution or saline vehicle.
-
The injection is administered subcutaneously into the plantar surface of the incised hind paw.
-
Use a 30-gauge needle for the injection.
-
The injection volume should be kept small (e.g., 10-50 µL) to avoid tissue distension.
Assessment of Mechanical Hyperalgesia:
-
Mechanical withdrawal thresholds are assessed using von Frey filaments.
-
Acclimate the animals in individual Plexiglas chambers on a wire mesh floor.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the incised paw, near the incision site.
-
The withdrawal threshold is determined as the filament stiffness that elicits a paw withdrawal response in 50% of applications, calculated using the up-down method.
-
Assessments are performed at baseline (before incision) and at various time points after drug administration.
Safety and Toxicology
In the preclinical studies cited, subcutaneously administered this compound was well-tolerated in the rat model of postoperative pain at the doses tested.[1] No adverse effects were reported. However, comprehensive safety and toxicology studies for the subcutaneous administration of this compound are not widely available in the public domain. Researchers should consult the manufacturer's safety data sheet and conduct appropriate safety assessments for their specific experimental conditions.
Conclusion and Future Directions
The selective EP1 receptor antagonist this compound demonstrates significant promise as a non-opioid analgesic for the treatment of postoperative pain. Preclinical evidence from a rat model of incisional pain indicates that subcutaneous administration of this compound effectively reduces mechanical hyperalgesia in a dose-dependent manner.
For drug development professionals, these findings suggest that the EP1 receptor is a viable target for the development of novel analgesics. Further research is warranted to:
-
Develop a stable and biocompatible formulation of this compound for subcutaneous injection.
-
Conduct comprehensive preclinical safety and toxicology studies.
-
Investigate the efficacy of this compound in other models of postoperative pain.
-
Ultimately, translate these promising preclinical findings into well-controlled clinical trials to evaluate the safety and efficacy of subcutaneous this compound for postoperative pain management in humans.
The absence of clinical trial data for this specific application underscores the need for further investigation to establish the therapeutic potential of this compound in a clinical setting.
References
- 1. The effects of peripheral administration of a novel selective antagonist for prostaglandin E receptor subtype EP(1), this compound, in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 4. Prostanoid receptor EP1 and Cox-2 in injured human nerves and a rat model of nerve injury: a time-course study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intrathecal ONO-8711 in Cystitis Models
These application notes provide a detailed protocol for the intrathecal administration of ONO-8711, a selective EP1 receptor antagonist, in a cyclophosphamide-induced cystitis rat model. This information is intended for researchers, scientists, and drug development professionals investigating bladder pain and urinary frequency.
Introduction
Interstitial cystitis/bladder pain syndrome (IC/BPS) is a chronic condition characterized by bladder pain and urinary urgency. Prostaglandin (B15479496) E2 (PGE2) has been implicated in the pathophysiology of IC/BPS, and its action is mediated through various E-series prostaglandin (EP) receptors. This compound is a potent and selective antagonist of the EP1 receptor.[1] Research suggests that the urinary frequency associated with cystitis may be mediated by PGE2 acting on EP1 receptors at the spinal cord level.[2][3] Intrathecal administration of this compound offers a targeted approach to investigate the role of spinal EP1 receptors in bladder function and nociception in preclinical cystitis models.[2]
Mechanism of Action
This compound is a competitive antagonist of the EP1 receptor, with high affinity for both human and mouse receptors.[1] In the context of cystitis, inflammation can lead to an increase in PGE2 levels in the spinal cord.[2] This elevated PGE2 can act on EP1 receptors on spinal neurons, contributing to central sensitization and bladder overactivity. By blocking these spinal EP1 receptors, this compound is hypothesized to reduce the afferent nerve activity that drives the micturition reflex and pain perception.[4]
Signaling Pathway
Caption: Signaling pathway of this compound in modulating bladder pain.
Experimental Protocols
Animal Model: Cyclophosphamide-Induced Cystitis
A widely used and well-characterized model for inducing cystitis in rodents involves the administration of cyclophosphamide (B585) (CYP).[5]
-
Animals: Female Wistar rats are commonly used for this experimental model.[2]
-
Induction: A single intraperitoneal (i.p.) injection of cyclophosphamide at a dose of 300 mg/kg is administered to induce cystitis.[2][6] Control animals (sham group) receive an i.p. injection of saline.[2]
-
Timeline: The functional and histological changes characteristic of cystitis are typically observed 48 hours after the CYP injection.[2][6]
Intrathecal Catheter Implantation
For chronic or repeated intrathecal drug administration, a catheter can be implanted. However, for acute studies, direct intrathecal injection is also an option.
Intrathecal Injection of this compound
-
Drug Preparation: this compound is dissolved in an appropriate vehicle.
-
Dosage: Intrathecal doses of 0.5 µg, 5 µg, and 50 µg of this compound have been shown to be effective.[2]
-
Administration: The injection is made into the intrathecal space, typically between the L5-L6 vertebrae.[7] This procedure is performed under brief anesthesia (e.g., isoflurane).[7]
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of intrathecal administration of E-series prostaglandin 1 receptor antagonist in a cyclophosphamide-induced cystitis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PGE2 receptors in detrusor muscle: Drugging the undruggable for urgency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A model of cystitis pain in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrathecal administration of TRPA1 antagonists attenuate cyclophosphamide-induced cystitis in rats with hyper-reflexia micturition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrathecal cannabinoid-1 receptor agonist prevents referred hyperalgesia in acute acrolein-induced cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: ONO-8711 In Vitro Assays Using Human Umbilical Vein Endothelial Cells (HUVECs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8711 is a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). Prostaglandin E2, a major product of cyclooxygenase (COX) enzymes, is a key lipid mediator involved in various physiological and pathological processes, including inflammation and cancer. In the context of angiogenesis, the formation of new blood vessels, PGE2 has been shown to play a significant, albeit complex, role. Human Umbilical Vein Endothelial Cells (HUVECs) are a primary cell type used extensively in in vitro models to study the mechanisms of angiogenesis, including endothelial cell proliferation, migration, and tube formation.
These application notes provide detailed protocols for assessing the effects of this compound on key angiogenic processes in HUVECs. By blocking the EP1 receptor, this compound allows for the specific investigation of the EP1 signaling pathway's contribution to angiogenesis.
PGE2 Signaling via the EP1 Receptor in HUVECs
Prostaglandin E2 exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium concentration ([Ca2+]). This signaling cascade can influence a variety of cellular processes that are critical for angiogenesis, such as cell migration and proliferation. The following diagram illustrates the proposed signaling pathway of PGE2 through the EP1 receptor and the point of inhibition by this compound.
Caption: PGE2 signaling through the EP1 receptor and inhibition by this compound.
Experimental Protocols and Data Presentation
The following sections provide detailed protocols for in vitro angiogenesis assays using HUVECs to evaluate the effects of this compound. For each assay, a representative table of hypothetical, yet plausible, quantitative data is provided to illustrate how results can be structured.
HUVEC Proliferation Assay (MTS/MTT Assay)
This assay determines the effect of this compound on the proliferation of HUVECs, a fundamental process in angiogenesis.
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete endothelial growth medium (EGM-2). Incubate for 24 hours at 37°C and 5% CO2.
-
Starvation (Optional): To reduce baseline proliferation, replace the medium with a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
-
Treatment: Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM) in low-serum medium. A vehicle control (e.g., DMSO) should be included. For stimulation, PGE2 (e.g., 1 µM) can be added.
-
Incubation: Remove the starvation medium and add 100 µL of the treatment medium to the respective wells. Incubate for 48-72 hours.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability/proliferation.
Data Presentation:
| Treatment Group | Concentration | Mean Absorbance (490 nm) ± SD | % Proliferation vs. Vehicle |
| Vehicle Control | - | 0.85 ± 0.05 | 100% |
| PGE2 | 1 µM | 1.20 ± 0.08 | 141% |
| This compound + PGE2 | 10 nM | 1.15 ± 0.07 | 135% |
| This compound + PGE2 | 100 nM | 1.02 ± 0.06 | 120% |
| This compound + PGE2 | 1 µM | 0.90 ± 0.05 | 106% |
| This compound + PGE2 | 10 µM | 0.86 ± 0.04 | 101% |
HUVEC Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the impact of this compound on the directional migration of HUVECs, which mimics the process of endothelial cells migrating to form new blood vessels.
Protocol:
-
Create Monolayer: Seed HUVECs in a 24-well plate and grow to 90-100% confluency.
-
Create "Wound": Use a sterile 200 µL pipette tip to create a linear scratch in the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add EGM-2 medium containing different concentrations of this compound, with or without a stimulant like PGE2. Include a vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch in each well using a phase-contrast microscope.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Imaging (Final Time): After 12-18 hours, capture images of the same fields.
-
Analysis: Measure the width of the scratch at time 0 and the final time point. Calculate the percentage of wound closure.
Data Presentation:
| Treatment Group | Concentration | Wound Closure (%) ± SD |
| Vehicle Control | - | 45 ± 5% |
| PGE2 | 1 µM | 75 ± 8% |
| This compound + PGE2 | 10 nM | 70 ± 7% |
| This compound + PGE2 | 100 nM | 62 ± 6% |
| This compound + PGE2 | 1 µM | 50 ± 5% |
| This compound + PGE2 | 10 µM | 46 ± 4% |
HUVEC Tube Formation Assay
This assay evaluates the ability of HUVECs to form capillary-like structures (tubes) on a basement membrane matrix, a hallmark of angiogenesis in vitro.[1]
Protocol:
-
Coat Plate: Thaw Matrigel™ or a similar basement membrane extract on ice. Pipette 50 µL into each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Suspension: Harvest HUVECs and resuspend them in a low-serum medium at a density of 2 x 10^5 cells/mL.
-
Treatment: Add this compound at various concentrations (with or without PGE2) to the cell suspension.
-
Seeding: Add 100 µL of the cell suspension (20,000 cells) to each Matrigel™-coated well.
-
Incubation: Incubate for 4-12 hours at 37°C and 5% CO2.
-
Imaging: Visualize the tube network using a phase-contrast microscope and capture images.
-
Quantification: Analyze images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of nodes, and number of meshes.
Data Presentation:
| Treatment Group | Concentration | Total Tube Length (µm) ± SD | Number of Nodes ± SD |
| Vehicle Control | - | 4500 ± 300 | 40 ± 5 |
| PGE2 | 1 µM | 8200 ± 550 | 75 ± 8 |
| This compound + PGE2 | 10 nM | 7800 ± 500 | 70 ± 7 |
| This compound + PGE2 | 100 nM | 6500 ± 450 | 60 ± 6 |
| This compound + PGE2 | 1 µM | 5100 ± 350 | 48 ± 5 |
| This compound + PGE2 | 10 µM | 4600 ± 320 | 42 ± 4 |
General Experimental Workflow
The following diagram outlines the general workflow for conducting in vitro angiogenesis assays with HUVECs and this compound.
Caption: General workflow for HUVEC in vitro angiogenesis assays.
Conclusion
The provided protocols offer a robust framework for investigating the role of the EP1 receptor in angiogenesis using the selective antagonist this compound in HUVEC-based in vitro models. These assays can elucidate the specific contribution of EP1 signaling to endothelial cell proliferation, migration, and differentiation into capillary-like structures. The resulting data can be crucial for drug development professionals and researchers studying the mechanisms of angiogenesis in various pathological conditions. Careful optimization of cell density, reagent concentrations, and incubation times is recommended to ensure reproducible and reliable results.
References
Application Notes and Protocols: Measuring Apoptosis in Breast Cancer Cells Treated with ONO-8711
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8711 is a selective antagonist of the prostaglandin (B15479496) E receptor 1 (EP1). Prostaglandin E2 (PGE2) has been shown to be elevated in breast cancer tissues and is implicated in tumor growth and progression. The EP1 receptor, a G-protein coupled receptor, is one of four PGE2 receptor subtypes and its activation is linked to various cellular processes, including cell proliferation and survival. Antagonism of the EP1 receptor by compounds such as this compound presents a promising therapeutic strategy for breast cancer by inducing apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated the chemopreventive effects of this compound in breast cancer development through the induction of apoptosis.[1] This document provides detailed protocols for measuring apoptosis in breast cancer cells treated with this compound.
Mechanism of Action of this compound in Inducing Apoptosis
This compound selectively blocks the EP1 receptor, thereby inhibiting the downstream signaling cascade initiated by PGE2. The EP1 receptor is coupled to Gq proteins, and its activation leads to an increase in intracellular calcium levels.[2][3] By antagonizing this receptor, this compound is believed to disrupt pro-survival signals and promote apoptosis. The precise downstream pathway leading to apoptosis in breast cancer cells following this compound treatment is an area of ongoing research, but it is hypothesized to involve the modulation of key apoptotic regulators.
Data Presentation
The following table summarizes the in vivo efficacy of this compound in a preclinical model of PhIP-induced breast cancer in female Sprague-Dawley rats.[1]
| Treatment Group | Dose (in diet) | Tumor Incidence | Apoptotic Index (% increase vs. control) |
| Control | - | 79% | - |
| This compound | 400 p.p.m. | 62% | Not Statistically Significant |
| This compound | 800 p.p.m. | 56% | 158% (p < 0.05) |
Mandatory Visualizations
Caption: Putative signaling pathway of this compound-induced apoptosis in breast cancer cells.
Caption: General experimental workflow for measuring apoptosis in this compound treated breast cancer cells.
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed breast cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cells.
-
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Washing: Wash the cells twice with cold PBS, centrifuging after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Breast cancer cells treated with this compound
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer or fluorescence microplate reader
-
White-walled 96-well plates (for luminescence) or black-walled, clear-bottom 96-well plates (for fluorescence)
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the Annexin V protocol. Include wells for a positive control (e.g., staurosporine) and a negative control (untreated cells).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Assay Procedure ("Add-Mix-Measure"):
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence of each well using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Breast cancer cells grown on coverslips or in chamber slides and treated with this compound
-
TUNEL assay kit
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope
Protocol:
-
Sample Preparation:
-
Wash the treated cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization: Incubate the cells with the permeabilization solution for 5-15 minutes on ice.
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) according to the kit manufacturer's protocol.
-
Add the reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Washing: Wash the cells three times with PBS to remove unincorporated nucleotides.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (visualized by the counterstain).
References
RT-PCR analysis of EP1 receptor expression after ONO-8711 treatment
Topic: RT-PCR Analysis of EP1 Receptor Expression After ONO-8711 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Prostaglandin (B15479496) E2 (PGE2) receptor 1 (EP1) is a G-protein coupled receptor that plays a significant role in various physiological and pathological processes, including inflammation, pain perception, and carcinogenesis.[1][2] Its natural ligand, PGE2, triggers a signaling cascade upon binding, leading to an increase in intracellular calcium.[1][3] this compound is a potent and selective competitive antagonist for the EP1 receptor, making it a valuable tool for investigating the receptor's function and a potential therapeutic agent.[1][4] Studies have suggested that in certain pathological conditions, such as cancer, EP1 receptor expression is elevated.[5][6][7] Blockade of the receptor with antagonists like this compound has been shown to have chemopreventive effects and may lead to a reduction in EP1 expression levels.[5][8]
This application note provides a detailed protocol for analyzing the messenger RNA (mRNA) expression levels of the EP1 receptor in a cell-based model following treatment with this compound. The methodology utilizes quantitative reverse transcription-polymerase chain reaction (RT-qPCR), a highly sensitive and specific technique for measuring gene expression.[9][10]
Signaling Pathway and Experimental Principle
The EP1 receptor, upon activation by its ligand PGE2, couples to the Gq alpha subunit (Gαq).[1][3] This initiates a signaling cascade by activating Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[3] this compound acts by competitively blocking PGE2 from binding to the EP1 receptor, thus inhibiting this entire downstream signaling pathway.
The experimental principle is to treat cells that express the EP1 receptor with varying concentrations of this compound. Following treatment, total RNA is extracted and the specific mRNA transcript for the EP1 receptor (gene name: PTGER1) is quantified using a two-step RT-qPCR protocol.[11] This allows for the precise measurement of any changes in gene expression resulting from the antagonist treatment.
Experimental Protocols
This protocol outlines the procedure from cell culture to data analysis for determining EP1 receptor mRNA expression.
Materials and Reagents
-
Cell Line: A suitable cell line expressing the EP1 receptor (e.g., oral squamous carcinoma cells, breast cancer cells).
-
Cell Culture Media: As recommended for the specific cell line.
-
This compound: (MedChemExpress or equivalent).[4]
-
Vehicle Control: DMSO.
-
RNA Isolation Kit: (e.g., RNeasy Mini Kit, Qiagen).
-
DNase I: RNase-free.
-
Reverse Transcriptase Kit: (e.g., SuperScript IV, Invitrogen).
-
qPCR Master Mix: Containing SYBR Green or compatible with probe-based assays.
-
Primers: Validated primers for the target gene (PTGER1) and a stable reference gene (e.g., ACTB, GAPDH).
-
Nuclease-free water.
-
Equipment: Cell culture incubator, biosafety cabinet, microcentrifuge, spectrophotometer (e.g., NanoDrop), real-time PCR system.
Step-by-Step Methodology
Protocol Steps:
-
Cell Culture and Treatment:
-
Culture cells under recommended conditions to ~70-80% confluency.
-
Seed cells into 6-well plates and allow them to adhere overnight.
-
Prepare fresh dilutions of this compound in culture media at desired concentrations (e.g., 1 µM, 10 µM, 30 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Replace the medium in the wells with the prepared this compound or vehicle control media.
-
Incubate for the desired treatment period (e.g., 24 or 48 hours).
-
-
Total RNA Isolation:
-
Aspirate the media and wash cells with ice-cold PBS.
-
Lyse the cells directly in the well using the lysis buffer provided in the RNA isolation kit.
-
Isolate total RNA following the manufacturer's protocol.
-
Elute the RNA in nuclease-free water.
-
-
RNA Quantification and Quality Control:
-
DNase I Treatment:
-
To eliminate any contaminating genomic DNA, treat 1 µg of total RNA with DNase I according to the manufacturer's instructions.[12]
-
Inactivate the DNase I following the protocol (usually via heat inactivation).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from the DNase-treated RNA using a reverse transcriptase kit.[9][11]
-
Typically, a mix of oligo(dT) and random primers is used for priming.[11]
-
Set up the reaction according to the kit's protocol, using 1 µg of RNA per reaction.
-
Include a "no reverse transcriptase" (-RT) control to verify the absence of genomic DNA contamination in subsequent qPCR steps.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix. For each sample, a typical reaction includes:
-
qPCR Master Mix (e.g., SYBR Green)
-
Forward Primer (for EP1 or reference gene)
-
Reverse Primer (for EP1 or reference gene)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Run reactions in triplicate for each sample and each gene (target and reference).
-
Include a no-template control (NTC) for each primer set to check for contamination.[13]
-
Use a standard thermal cycling program, for example:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of: 95°C for 15 sec, 60°C for 1 min
-
Melt curve analysis (for SYBR Green assays) to confirm product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative expression of the EP1 gene using the comparative Ct (ΔΔCt) method.
-
Normalize to Reference Gene (ΔCt): ΔCt = Ct(EP1) - Ct(Reference Gene)
-
Normalize to Control (ΔΔCt): ΔΔCt = ΔCt(Treated Sample) - ΔCt(Vehicle Control)
-
Calculate Fold Change: Fold Change = 2-ΔΔCt
-
-
Data Presentation
Quantitative results should be summarized in a clear, tabular format. The following table presents hypothetical data showing a dose-dependent decrease in EP1 mRNA expression following a 24-hour treatment with this compound.
| Treatment Group | This compound Conc. (µM) | Avg. Ct (EP1) | Avg. Ct (GAPDH) | ΔCt (CtEP1 - CtGAPDH) | ΔΔCt (vs. Vehicle) | Fold Change (2-ΔΔCt) |
| Vehicle Control | 0 | 24.5 | 19.0 | 5.5 | 0.0 | 1.00 |
| This compound | 1 | 25.2 | 19.1 | 6.1 | 0.6 | 0.66 |
| This compound | 10 | 26.0 | 19.0 | 7.0 | 1.5 | 0.35 |
| This compound | 30 | 26.8 | 19.2 | 7.6 | 2.1 | 0.23 |
Note: The data presented in this table is for illustrative purposes only.
Conclusion
This application note provides a comprehensive framework for researchers to quantify the effect of the EP1 receptor antagonist this compound on EP1 gene expression. The detailed RT-qPCR protocol, from cell treatment to data analysis, ensures a robust and reproducible method for assessing changes in mRNA levels. This approach is critical for understanding the regulatory mechanisms of EP1 receptor expression and evaluating the molecular impact of potential therapeutic agents like this compound in drug development and biomedical research.
References
- 1. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 2. What are EP1 agonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemopreventive effects of this compound, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A prostaglandin E2 receptor subtype EP1-selective antagonist, this compound, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 11. elearning.unite.it [elearning.unite.it]
- 12. Eleven Golden Rules of Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
Application Notes and Protocols: Immunohistochemical Analysis of EP1 Expression in ONO-8711 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and analyzing immunohistochemistry (IHC) for the Prostaglandin (B15479496) E2 receptor subtype 1 (EP1) in tissues treated with ONO-8711, a selective EP1 antagonist. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following table summarizes the qualitative findings on EP1 expression in response to this compound treatment based on available research. Studies have shown that this compound can lead to a reduction in the immunohistochemical expression of the EP1 receptor in pathological tissues.[1]
| Treatment Group | This compound Dosage | Tissue Type | Observed EP1 Expression (Immunohistochemistry) |
| Control | 0 ppm | Rat Tongue Lesions | High |
| This compound Low Dose | 400 ppm in diet | Rat Tongue Lesions | Decreased |
| This compound High Dose | 800 ppm in diet | Rat Tongue Lesions | Decreased |
Experimental Protocols
This section details the methodology for the immunohistochemical staining of EP1 in paraffin-embedded tissues following in vivo treatment with this compound.
Animal Model and this compound Treatment
A relevant animal model, such as the 4-nitroquinoline (B1605747) 1-oxide (4-NQO)-induced rat tongue carcinogenesis model, can be utilized to investigate the effects of this compound on EP1 expression in a disease context.[1]
-
Animal Model: Male Fischer 344 rats are a suitable model.
-
Induction of Lesions: Carcinogenesis can be initiated by administering 4-NQO in the drinking water.
-
This compound Administration: Following the induction period, animals are fed a diet containing this compound at concentrations of 400 ppm or 800 ppm for a specified duration (e.g., 23 weeks). A control group receives a standard diet without this compound.[1]
Tissue Preparation
-
Tissue Collection and Fixation: At the end of the treatment period, animals are euthanized, and the target tissues (e.g., tongue) are collected. Tissues should be immediately fixed in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
Dehydration and Paraffin (B1166041) Embedding:
-
Wash the fixed tissues in running tap water.
-
Dehydrate the tissues through a graded series of ethanol (B145695) concentrations (e.g., 70%, 80%, 95%, and 100%).
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome. Mount the sections on positively charged glass slides.
Immunohistochemistry Protocol for EP1 Receptor
This protocol is a synthesized guideline and may require optimization for specific antibodies and tissues.
-
Deparaffinization and Rehydration:
-
Incubate slides in a 60°C oven for 30-60 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by immersing them in a graded series of ethanol (100%, 95%, 70%) for 3-5 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
For heat-induced epitope retrieval (HIER), immerse the slides in a container with 10 mM sodium citrate (B86180) buffer (pH 6.0).
-
Heat the buffer to 95-100°C and maintain the temperature for 10-20 minutes.
-
Allow the slides to cool down to room temperature in the buffer for at least 20 minutes.
-
-
Peroxidase Blocking:
-
Incubate the sections with 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse the slides with Phosphate Buffered Saline (PBS).
-
-
Blocking:
-
Incubate the sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody specific for the EP1 receptor (rabbit or mouse monoclonal/polyclonal). The optimal dilution and incubation time should be determined empirically (e.g., 1:100 to 1:500, overnight at 4°C).
-
-
Secondary Antibody and Detection:
-
Wash the slides with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Wash with PBS.
-
-
Chromogen Development:
-
Incubate the sections with a 3,3'-diaminobenzidine (B165653) (DAB) substrate-chromogen solution until the desired brown color intensity is reached. Monitor the reaction under a microscope.
-
Wash the slides with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol.
-
Clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
Image Acquisition and Analysis
-
Stained slides should be examined under a light microscope.
-
Capture high-resolution digital images of representative areas.
-
Quantitative Analysis: The expression of EP1 can be quantified using a scoring method such as the H-Score. This involves assessing both the intensity of staining (e.g., 0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong) and the percentage of positively stained cells at each intensity level. The H-score is calculated using the formula:
-
H-Score = Σ (Intensity x Percentage of Positive Cells)
-
Visualizations
Signaling Pathway
Caption: EP1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow from animal treatment to data analysis.
References
How to dissolve ONO-8711 in DMSO for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of ONO-8711 in Dimethyl Sulfoxide (DMSO) for use in cell culture experiments. This compound is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1).
Physicochemical and Pharmacological Properties
This compound is a valuable tool for studying the role of the EP1 receptor in various biological processes, including cancer and pain. Its mechanism of action involves blocking the signaling pathway initiated by the binding of PGE2 to the EP1 receptor.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, highlighting its high affinity and selectivity for the human EP1 receptor.
| Parameter | Species | Value | Reference |
| Ki | Human EP1 | 0.6 nM | [1][2] |
| Mouse EP1 | 1.7 nM | [1][2] | |
| Mouse EP2 | >1,000 nM | [3] | |
| Mouse EP3 | 67 nM | [3] | |
| Mouse EP4 | >1,000 nM | [3] | |
| IC50 (PGE2-induced Ca2+ increase) | Human | 0.05 µM | [1][2] |
| Mouse | 0.21 µM | [1][2] | |
| Rat | 0.22 µM | [1][2] |
Signaling Pathway of this compound
This compound acts by competitively inhibiting the binding of PGE2 to the EP1 receptor, a G-protein coupled receptor (GPCR). The activation of the EP1 receptor by its endogenous ligand, PGE2, initiates a signaling cascade through the Gαq protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration mediates various downstream cellular responses. This compound effectively blocks this entire signaling pathway by preventing the initial ligand-receptor interaction.
References
Application Notes and Protocols for ONO-8711 in the Study of Hyperalgesia and Allodynia in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-8711 is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1] The EP1 receptor is a key component in the signaling cascade that leads to pain sensitization.[2][3] Prostaglandin E2, a primary mediator of inflammation, is known to play a crucial role in the development of hyperalgesia (an increased response to a painful stimulus) and allodynia (pain resulting from a stimulus which does not normally provoke pain).[4][5] By blocking the EP1 receptor, this compound effectively mitigates pain responses in various preclinical models, making it a valuable pharmacological tool for investigating pain mechanisms and for the development of novel analgesic drugs.[6][7]
These application notes provide detailed protocols for the use of this compound in established rat models of neuropathic, postoperative, and inflammatory pain to study its effects on hyperalgesia and allodynia.
Mechanism of Action: The PGE2-EP1 Signaling Pathway in Pain
Inflammatory and nerve injuries trigger the release of various inflammatory mediators, including prostaglandin E2 (PGE2). PGE2 exerts its effects by binding to a family of G-protein coupled receptors, including the EP1 receptor.[4] Activation of the EP1 receptor in nociceptive neurons leads to an increase in intracellular calcium levels, which in turn sensitizes ion channels, such as TRPV1 and voltage-gated sodium and calcium channels.[8] This sensitization lowers the activation threshold of nociceptors, leading to the phenomena of hyperalgesia and allodynia. This compound, as a selective EP1 antagonist, competitively binds to the EP1 receptor, thereby preventing PGE2-mediated sensitization of nociceptive neurons and subsequent pain responses.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound in different rat models of pain.
Table 1: this compound in a Rat Model of Neuropathic Pain (Chronic Constriction Injury) [6][9]
| Parameter | Treatment Group | Dosage & Administration | Observation Time | Outcome |
| Mechanical Allodynia | This compound (single dose) | 10 mg/kg, oral | 1 and 2 hours post-dose | Significant reduction in allodynia |
| This compound (single dose) | 10 mg/kg, oral | 24 hours post-dose | No significant effect | |
| Mechanical Hyperalgesia | This compound (repeated dose) | 10 mg/kg/day, oral for 7 days | Day 15 (24h after last dose) | Significant reduction in hyperalgesia |
| c-fos Expression | This compound (repeated dose) | 10 mg/kg/day, oral for 7 days | Day 15 | Significant reduction in c-fos positive cells in the spinal cord |
Table 2: this compound in a Rat Model of Postoperative Pain (Incisional Surgery) [7]
| Parameter | Treatment Group | Dosage & Administration | Observation Time | Outcome |
| Mechanical Hyperalgesia | This compound | 2, 10, or 50 µg, subcutaneous (into hind paw) | 2 and 24 hours post-incision | Dose-dependent and significant increase in withdrawal thresholds |
| (Punctate Stimuli) | ||||
| Mechanical Hyperalgesia | This compound | 2, 10, or 50 µg, subcutaneous (into hind paw) | 2 and 24 hours post-incision | Dose-dependent and significant decrease in response frequencies |
| (Non-punctate Stimuli) |
Table 3: this compound in a Rat Model of Inflammatory Pain (Carrageenan-Induced) [10]
| Parameter | Treatment Group | Dosage & Administration | Observation Time | Outcome |
| Mechanical Hyperalgesia | This compound | 10 µg, intrathecal | 15 hours post-carrageenan | Significant inhibition of hyperalgesia |
| Intracellular Calcium | This compound | 10 µM (in vitro slice) | 15 hours post-carrageenan | Suppression of increased intracellular Ca2+ in the dorsal horn |
| ([Ca2+]i) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve
This model induces persistent mechanical hyperalgesia and allodynia.[6][9]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneal)
-
4-0 chromic gut sutures
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Von Frey filaments for assessing mechanical allodynia
-
Randall-Selitto apparatus for assessing mechanical hyperalgesia
Procedure:
-
Anesthetize the rat and make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve at approximately 1 mm intervals.
-
Close the incision with sutures or staples.
-
Allow the animals to recover for 7 days to allow for the development of neuropathic pain.
-
On day 8, administer this compound or vehicle orally.
-
Assess mechanical allodynia and hyperalgesia at baseline (before drug administration) and at specified time points after drug administration.
Pain Assessment:
-
Mechanical Allodynia: Place the rat on a wire mesh grid and apply von Frey filaments to the plantar surface of the hind paw. Determine the paw withdrawal threshold.
-
Mechanical Hyperalgesia: Apply increasing pressure to the dorsal surface of the hind paw using a Randall-Selitto apparatus and record the pressure at which the rat withdraws its paw.
Postoperative Pain Model: Plantar Incision
This model mimics the mechanical hyperalgesia observed after surgery.[7]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
No. 11 scalpel blade
-
This compound
-
Vehicle (e.g., saline)
-
Subcutaneous injection needles
-
Von Frey filaments
Procedure:
-
Anesthetize the rat.
-
Place the rat in a supine position and make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the hind paw, starting 0.5 cm from the heel.
-
The plantaris muscle is elevated and incised longitudinally.
-
The skin is closed with two mattress sutures of 5-0 nylon.
-
Administer this compound or vehicle by subcutaneous injection into the plantar surface of the incised paw.
-
Assess mechanical hyperalgesia at specified time points after the incision.
Pain Assessment:
-
Punctate Mechanical Hyperalgesia: Apply von Frey filaments to the area adjacent to the wound to determine the paw withdrawal threshold.
-
Non-punctate Mechanical Hyperalgesia: Apply von Frey filaments directly to the incision site and record the frequency of paw withdrawal.
Inflammatory Pain Model: Carrageenan-Induced Paw Edema
This is a widely used model of acute inflammation and inflammatory pain.[10]
Materials:
-
Male Wistar rats (200-250 g)
-
1% carrageenan solution in saline
-
This compound
-
Vehicle (e.g., artificial cerebrospinal fluid)
-
Intrathecal catheter (if applicable)
-
Apparatus for assessing mechanical hyperalgesia (e.g., von Frey filaments)
Procedure:
-
For intrathecal administration, implant a catheter into the subarachnoid space at the level of the lumbar enlargement. Allow for recovery.
-
Induce inflammation by injecting 100 µl of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Administer this compound or vehicle via the desired route (e.g., intrathecally) at a specified time point before or after the carrageenan injection.
-
Assess mechanical hyperalgesia at various time points after carrageenan injection.
Pain Assessment:
-
Mechanical Hyperalgesia: Measure the paw withdrawal threshold to von Frey filaments applied to the plantar surface of the inflamed paw.
Logical Relationship of this compound's Mechanism of Action
The following diagram illustrates the logical flow of how this compound produces its analgesic effects in the context of pain signaling.
Conclusion
This compound is a valuable research tool for elucidating the role of the EP1 receptor in pain processing. The protocols outlined above provide a framework for studying the efficacy of this compound in attenuating hyperalgesia and allodynia in various rat models of pain. These studies can contribute to a better understanding of pain pathophysiology and aid in the development of targeted analgesic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in the Effect of Spinal Prostaglandin E2 during Inflammation: Prostaglandin E (EP1-EP4) Receptors in Spinal Nociceptive Processing of Input from the Normal or Inflamed Knee Joint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A prostaglandin E2 receptor subtype EP1 receptor antagonist (this compound) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of peripheral administration of a novel selective antagonist for prostaglandin E receptor subtype EP(1), this compound, in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Role of prostaglandin receptor EP1 in the spinal dorsal horn in carrageenan-induced inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ONO-8711 dose-dependent effects in cancer models
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-dependent effects of ONO-8711 in preclinical cancer models. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental insights to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer?
This compound is a selective antagonist of the prostaglandin (B15479496) E receptor EP1.[1][2][3][4][5] Prostaglandin E2 (PGE2) levels are often elevated in cancerous tissues compared to surrounding normal tissues.[1][3] PGE2 exerts its biological effects by binding to EP receptors (EP1-4).[1][3] The EP1 receptor has been found to be associated with the development of breast and oral cancers.[1][2] this compound is believed to exert its anti-cancer effects by blocking the signaling pathway mediated by the EP1 receptor, which can lead to the induction of apoptosis (programmed cell death) in cancer cells.[1][3]
Q2: In which cancer models has this compound shown efficacy?
Preclinical studies have demonstrated the chemopreventive effects of this compound in various cancer models, including:
-
Breast Cancer: In rat models of PhIP-induced breast cancer.[1][3]
-
Tongue Cancer: In rat models of 4-nitroquinoline (B1605747) 1-oxide (4-NQO)-induced tongue carcinogenesis.[2][5]
-
Colon Cancer: In rat models of azoxymethane (B1215336) (AOM)-induced colonic aberrant crypt foci (ACF).[4]
Q3: Is there a dose-dependent effect of this compound on cancer development?
Yes, studies have shown a dose-dependent inhibitory effect of this compound on cancer development. For instance, in a breast cancer model, 800 p.p.m. of this compound in the diet was significantly more effective at reducing tumor incidence, multiplicity, and volume than 400 p.p.m.[1][3] Similarly, in a colon carcinogenesis model, 800 p.p.m. of this compound significantly reduced the total number of aberrant crypt foci, while the lower dose did not show a statistically significant effect.[4]
Q4: What is the proposed mechanism for the anti-cancer effects of this compound?
The primary proposed mechanism is the induction of apoptosis in cancer cells.[1][3] By blocking the EP1 receptor, this compound interferes with the pro-survival signals mediated by PGE2. In breast cancer models, administration of this compound at 800 p.p.m. led to a significant increase in the apoptotic index in cancer cells.[1][3] In tongue cancer models, this compound was found to suppress cell proliferation.[2]
Q5: Are there any known side effects or toxicity associated with this compound in preclinical models?
The available preclinical studies suggest that this compound is well-tolerated at effective doses. In studies on breast and tongue cancer models, no toxic symptoms or pathological alterations in other organs were observed in rats fed with this compound at doses up to 800 p.p.m.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent anti-tumor effects | Inadequate dosage, insufficient duration of treatment, or variability in the cancer model. | Ensure the use of an effective dose (e.g., 800 p.p.m. in dietary administration has shown significant effects).[1][3][4] The treatment period should be sufficiently long to observe an effect. For example, in the PhIP-induced breast cancer model, this compound was administered for 20 weeks.[1][3] |
| Difficulty in observing apoptosis | The timing of sample collection may not be optimal for detecting peak apoptosis. The assay used may not be sensitive enough. | Collect samples at different time points after treatment to identify the peak of apoptotic activity. Utilize multiple methods to assess apoptosis, such as TUNEL staining and caspase activity assays. |
| Precipitation of this compound in vehicle | This compound may have limited solubility in certain vehicles. | The method of administration in the cited studies was dietary. If using other delivery methods, perform solubility tests with different pharmaceutically acceptable vehicles. |
| No effect on cell proliferation in vitro | The cancer cell line used may not express the EP1 receptor. | Confirm EP1 receptor expression in your cancer cell line using methods like RT-PCR or western blotting before conducting in vitro experiments. The EP1 receptor was detected in breast cancers but not in normal tissues in one study.[1][3] |
Data Presentation
Table 1: Dose-Dependent Effects of this compound on PhIP-Induced Breast Cancer in Rats [1][3]
| Treatment Group | Dose (p.p.m. in diet) | Tumor Incidence (%) | Tumor Multiplicity (tumors/rat) | Tumor Volume (cm³) | Apoptotic Index (% of control) |
| Control | 0 | 79 | 2.5 | 1.4 | 100 |
| This compound | 400 | 62 | - | - | - |
| This compound | 800 | 56 | 1.2 | 0.7** | 158* |
*P < 0.05, **P < 0.01 compared to the control group.
Table 2: Dose-Dependent Effects of this compound on 4-NQO-Induced Tongue Cancer in Rats [2]
| Treatment Group | Dose (p.p.m. in diet) | SCC Incidence (%) | SCC Multiplicity (tumors/rat) |
| 4-NQO alone | 0 | 64 | 0.88 ± 0.88 |
| 4-NQO + this compound | 400 | 29 | 0.35 ± 0.61 |
| 4-NQO + this compound | 800 | 29 | 0.29 ± 0.47 |
*P < 0.05 compared to the 4-NQO alone group.
Table 3: Dose-Dependent Effects of this compound on AOM-Induced Colonic Aberrant Crypt Foci (ACF) in Rats [4]
| Treatment Group | Dose (p.p.m. in diet) | Total ACF per Colon (reduction %) |
| AOM alone | 0 | - |
| AOM + this compound | 400 | Not significant |
| AOM + this compound | 800 | 31* |
*P < 0.05 compared to the AOM alone group.
Experimental Protocols
Key Experiment: In Vivo Chemoprevention Study in a Rat Cancer Model
This protocol is a generalized representation based on the methodologies described in the cited preclinical studies.[1][2][4]
-
Animal Model: Male or female rats (e.g., Sprague-Dawley or Fischer 344), typically 5-7 weeks old at the start of the experiment.
-
Carcinogen Induction:
-
Breast Cancer: Gavage with 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) at a dose of 85 mg/kg body weight, four times a week for two weeks.[1]
-
Tongue Cancer: Administration of 4-nitroquinoline 1-oxide (4-NQO) in drinking water for 8 weeks.[2]
-
Colon Cancer: Subcutaneous injections of azoxymethane (AOM) at 15 mg/kg body weight, once a week for two weeks.[4]
-
-
This compound Administration:
-
This compound is mixed into the standard diet at specified concentrations (e.g., 400 p.p.m. and 800 p.p.m.).
-
The experimental diets are administered after the carcinogen treatment and continued for a specified period (e.g., 5 to 23 weeks).
-
-
Monitoring and Data Collection:
-
Monitor the animals for palpable tumors and any signs of toxicity.
-
At the end of the study, euthanize the animals and perform a complete autopsy.
-
Excise tumors and relevant tissues for histopathological examination, and measure tumor incidence, multiplicity, and volume.
-
-
Biomarker Analysis:
Visualizations
Caption: Proposed mechanism of this compound action in cancer cells.
References
- 1. Chemopreventive effects of this compound, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A prostaglandin E2 receptor subtype EP1-selective antagonist, this compound, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Evaluation of a selective prostaglandin E receptor EP1 antagonist for potential properties in colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
ONO-8711 stability in powdered basal diet at room temperature
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ONO-8711 in powdered basal diet at room temperature. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound when mixed into a powdered basal diet at room temperature?
A1: this compound has been shown to be stable for at least 4 weeks at room temperature when incorporated into a powdered basal diet.[1] For longer-term studies or to minimize any potential for degradation, it is advisable to store the prepared diet in a cold room.
Q2: What are the recommended concentrations of this compound in a powdered basal diet for in vivo studies?
A2: In published research, this compound has been effectively used in powdered basal diets at concentrations of 400 parts per million (p.p.m.) and 800 p.p.m.[1][2][3] The selection of the appropriate dose will depend on the specific experimental design and objectives.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective competitive antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP1.[4] By blocking the EP1 receptor, this compound inhibits the downstream signaling pathways activated by PGE2.
Q4: Are there any specific storage recommendations for the this compound-medicated diet?
A4: While this compound is stable at room temperature for at least four weeks, for extended storage, it is best practice to store the experimental diet in a cold room to ensure its integrity throughout the study period. Diets can be provided to the animals on a weekly basis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between animal cohorts. | Uneven distribution of this compound in the diet. | Ensure this compound is thoroughly and homogeneously mixed with the powdered basal diet. Consider using a mechanical mixer for large batches. Prepare fresh batches of the diet regularly. |
| Reduced efficacy of this compound over a long-term study. | Potential degradation of this compound in the diet due to improper storage. | Although stable at room temperature for weeks, for studies extending beyond this period, store the medicated diet in a cold environment. Prepare smaller batches of the diet more frequently to ensure consistent potency. |
| Difficulty in dissolving or mixing this compound with the diet. | Physical properties of the this compound compound. | If using a crystalline form of this compound, consider micronizing it to a finer powder before mixing with the diet to improve dispersion. A stepwise mixing process (trituration) with small portions of the diet can also enhance homogeneity. |
Stability Data
While specific quantitative degradation percentages over time are not detailed in the available literature, one key study confirms the stability of this compound under typical experimental conditions.
| Compound | Matrix | Temperature | Duration | Stability Confirmation |
| This compound | Powdered Basal Diet (CE-2) | Room Temperature | At least 4 weeks | Confirmed to be stable[1] |
Experimental Protocols
Preparation and Stability Testing of this compound Medicated Diet
This protocol outlines the steps for preparing a diet containing this compound and a general approach for confirming its stability.
Materials:
-
This compound
-
Powdered Basal Diet (e.g., CE-2)
-
Calibrated weighing balance
-
Mechanical mixer (e.g., V-blender)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
-
Appropriate solvents for extraction and mobile phase
Procedure:
-
Diet Preparation:
-
Calculate the required amount of this compound and powdered basal diet to achieve the desired final concentration (e.g., 400 p.p.m. or 800 p.p.m.).
-
Accurately weigh the calculated amount of this compound.
-
To ensure uniform distribution, first mix the this compound with a small portion of the diet.
-
Gradually add the remaining diet in geometric proportions and continue mixing until a homogenous mixture is obtained. For larger quantities, use a mechanical mixer.
-
-
Stability Study:
-
Store the prepared diet under controlled room temperature conditions.
-
At specified time points (e.g., Day 0, Week 1, Week 2, Week 4), collect representative samples from the diet mixture.
-
Extract this compound from the diet samples using a suitable and validated extraction method.
-
Analyze the concentration of this compound in the extracts using a validated HPLC method.
-
Compare the concentration of this compound at each time point to the initial concentration at Day 0 to determine the stability.
-
Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing and confirming the stability of this compound in a powdered diet.
This compound Signaling Pathway Inhibition
Caption: this compound blocks the PGE2-mediated EP1 receptor signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A prostaglandin E2 receptor subtype EP1-selective antagonist, this compound, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemopreventive effects of this compound, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
ONO-8711 Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of high concentrations of ONO-8711, a potent and selective EP1 receptor antagonist.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, particularly when using high concentrations.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected physiological response not consistent with EP1 receptor antagonism (e.g., platelet aggregation, vasoconstriction). | At higher concentrations, this compound may exhibit off-target activity at the Thromboxane (B8750289) A2 (TP) receptor. This compound has a binding affinity (Ki) of 7.6 nM for the TP receptor.[1] | 1. Confirm On-Target Effect: Ensure that the observed effect is not an unexpected downstream consequence of EP1 antagonism in your specific experimental model. 2. Dose-Response Analysis: Perform a careful dose-response curve for this compound to determine the concentration at which the unexpected effect appears. 3. Use a Selective TP Antagonist: To confirm TP receptor involvement, use a highly selective TP receptor antagonist as a control. If the selective TP antagonist blocks the unexpected effect, it is likely an off-target effect of this compound. |
| Changes in intracellular cAMP levels. | This compound is highly selective for the Gq-coupled EP1 receptor. However, at very high concentrations, cross-reactivity with Gs-coupled (EP2, EP4, DP, IP) or Gi-coupled (EP3) prostanoid receptors cannot be entirely ruled out, although not prominently reported. | 1. Measure cAMP Levels: Directly measure intracellular cAMP levels in response to high concentrations of this compound. 2. Use Selective Agonists/Antagonists: Use selective agonists and antagonists for other prostanoid receptors to characterize the unexpected cAMP response. |
| Variability in experimental results at high concentrations. | High concentrations of this compound may lead to poor solubility, precipitation in media, or non-specific binding to other proteins or cellular components. | 1. Check Solubility: Visually inspect your stock solutions and final assay concentrations for any signs of precipitation. Determine the aqueous solubility of this compound under your experimental conditions. 2. Optimize Vehicle and Concentration: Use a suitable vehicle (e.g., DMSO) and ensure the final concentration in your assay does not exceed the solubility limit. 3. Include Proper Controls: Use vehicle-only controls to account for any effects of the solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective competitive antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[2] The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, couples to Gq protein, leading to the activation of phospholipase C (PLC). This results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By competitively blocking the binding of PGE2 to the EP1 receptor, this compound inhibits these downstream signaling events.
Q2: What are the known on-target binding affinities and functional potencies of this compound?
This compound exhibits high affinity for the EP1 receptor. The table below summarizes the reported binding affinities (Ki) and functional inhibitory concentrations (IC50).
| Parameter | Species | Value | Reference |
| Ki | Human EP1 | 0.6 nM | [2] |
| Ki | Mouse EP1 | 1.7 nM | [2] |
| IC50 (PGE2-induced Ca2+ increase) | Human | 0.05 µM | [2] |
| IC50 (PGE2-induced Ca2+ increase) | Mouse | 0.21 µM | [2] |
| IC50 (PGE2-induced Ca2+ increase) | Rat | 0.22 µM | [2] |
Q3: What is the most likely off-target receptor for this compound at high concentrations?
Based on available data, the most significant potential off-target for this compound is the Thromboxane A2 (TP) receptor. It has been reported to have a Ki of 7.6 nM for the TP receptor.[1] This affinity is approximately 12.7-fold lower than its affinity for the human EP1 receptor.
Q4: Has this compound shown cross-reactivity with other prostanoid receptors?
While this compound is described as a "selective" EP1 antagonist in numerous studies, comprehensive public data on its binding affinities across the full panel of prostanoid receptors (EP2, EP3, EP4, DP, FP, IP) is limited.[3][4][5] The lack of reported significant cross-reactivity in the literature suggests that its affinity for these other receptors is substantially lower than for EP1 and TP. However, at high micromolar concentrations, some level of interaction cannot be definitively excluded without specific screening data.
Q5: What are the downstream signaling consequences of off-target binding to the TP receptor?
The TP receptor, like the EP1 receptor, is primarily coupled to the Gq protein. Therefore, off-target activation of the TP receptor by an agonist would also lead to an increase in intracellular calcium. However, since this compound is an antagonist at the EP1 receptor, its action at the TP receptor is also likely to be antagonistic. Off-target antagonism of the TP receptor at high concentrations of this compound could lead to inhibition of thromboxane A2-mediated effects, such as platelet aggregation and vasoconstriction.
Data Presentation
Table 1: Binding Affinities (Ki) of this compound for On-Target and Potential Off-Target Receptors
| Receptor | Species | Binding Affinity (Ki) | Selectivity (fold vs. human EP1) | Reference |
| EP1 | Human | 0.6 nM | - | [2] |
| EP1 | Mouse | 1.7 nM | 2.8 | [2] |
| TP | Not Specified | 7.6 nM | 12.7 | [1] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Ki of this compound
This protocol allows for the determination of the binding affinity (Ki) of this compound for a target receptor (e.g., EP1, TP, or other prostanoid receptors) by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand (e.g., [3H]-PGE2 for EP receptors)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in binding buffer. Prepare a solution of the radiolabeled ligand at a concentration close to its Kd.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer
-
This compound at various concentrations (or vehicle for total binding)
-
Radiolabeled ligand
-
Cell membranes (protein concentration to be optimized)
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Assay to Assess Functional Antagonism
This protocol measures the ability of this compound to inhibit the increase in intracellular calcium induced by an agonist (e.g., PGE2 for EP1, U-46619 for TP).
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293-EP1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Agonist (e.g., PGE2)
-
This compound
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities and liquid handling
Procedure:
-
Cell Plating: Plate the cells in the microplates and culture overnight to allow for attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Pre-incubation with this compound: Add different concentrations of this compound or vehicle to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader and begin kinetic measurement of fluorescence.
-
After establishing a baseline reading, inject the agonist into the wells.
-
Continue to record the fluorescence signal for a few minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of agonist-induced response against the log concentration of this compound to determine the IC50 value for functional antagonism.
-
Mandatory Visualization
Caption: EP1 Receptor Signaling Pathway and Site of this compound Action.
Caption: Troubleshooting Workflow for this compound Off-Target Effects.
References
- 1. Inhibition of prostaglandin E2 signaling through the EP1 receptor does not affect prostacyclin production in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemopreventive effects of this compound, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A prostaglandin E2 receptor subtype EP1-selective antagonist, this compound, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ONO-8711 Toxicity Assessment in Long-Term Rat Studies
Frequently Asked Questions (FAQs)
Q1: Are there dedicated long-term, regulatory-style toxicity studies for ONO-8711 in rats available in the public domain? A1: Based on a comprehensive review of scientific literature, dedicated, long-term toxicology studies for this compound, such as those typically conducted for regulatory submissions, are not publicly available. The existing long-term data comes from studies primarily designed to evaluate the anti-cancer efficacy of this compound in rats.
Q2: What is the overall conclusion regarding the safety of this compound in long-term rat studies? A2: In long-term chemoprevention studies lasting up to 32 weeks, dietary administration of this compound at doses of 400 ppm and 800 ppm was well-tolerated by rats. These studies consistently reported no significant toxicity or pathological changes in major organs.[1][2]
Q3: Were any adverse effects on animal body weight or general health observed during these long-term studies? A3: No significant adverse effects on body weight were noted. Animals were reported to tolerate the administration of this compound well, with no clinical signs of toxicity or deterioration in health.[1][3] In one study, a slight, but not statistically significant, lower mean body weight was observed in rats receiving a high dose of this compound concurrently with a carcinogen, as compared to the carcinogen-only group.[1]
Q4: What is the mechanism of action of this compound? A4: this compound is a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP1. The EP1 receptor, when activated by PGE2, initiates intracellular signaling that can lead to increased cell proliferation. By blocking this receptor, this compound is believed to inhibit carcinogenesis.
Q5: Did long-term administration of this compound cause any damage to major organs? A5: The available studies indicate no histological changes suggestive of toxicity in the liver, kidney, or lungs of rats treated with this compound for extended periods.[1][2]
Troubleshooting Guide for In-Vivo Experiments
| Issue Encountered | Potential Cause | Suggested Action |
| Reduced food intake or unexpected body weight changes. | While not reported as a significant issue, individual cohorts or different rat strains might exhibit sensitivity to diet modification. | Monitor food consumption daily. Ensure the powdered diet containing this compound is well-mixed and palatable. If issues persist, verify the stability and concentration of this compound in the feed. |
| Inconsistent results in tumor inhibition. | This could be due to variations in carcinogen induction, diet preparation, or the rat strain used. | Strictly adhere to a validated experimental protocol. The doses of 400 and 800 ppm in a powdered diet have been shown to be effective in F344 and Sprague-Dawley rats.[1][3][4] Ensure consistent dosing and animal care. |
| Clinical signs of distress (e.g., lethargy, piloerection). | These signs were not reported in the key long-term studies with this compound. Their appearance could suggest an unrelated health issue or an unexpected compound interaction. | Immediately perform a full clinical assessment of the affected animal(s). Consult with veterinary staff. Consider collecting blood samples for exploratory clinical pathology if the issue becomes widespread. |
Data Presentation
Table 1: Summary of Safety Observations from Long-Term Rat Studies
| Parameter | Finding at 400 ppm & 800 ppm | Study Duration | Rat Strain | Reference(s) |
| General Health | Well-tolerated, no clinical signs of toxicity | 23-32 weeks | Fischer 344 | [1][4] |
| Body Weight | No statistically significant changes | 20-23 weeks | Sprague-Dawley, Fischer 344 | [1][3] |
| Mortality | No treatment-related increase | 23-32 weeks | Fischer 344 | [1][4] |
| Histopathology | No toxic alterations in liver, kidney, or lung | 23 weeks | Fischer 344 | [1] |
Table 2: Quantitative Data on Tumor Inhibition (Illustrative Example from Tongue Cancer Study)
| Treatment Group | Incidence of Squamous Cell Carcinoma | Multiplicity of Tongue Cancer (tumors/rat) | Reference |
| Carcinogen (4-NQO) Alone | 64% | 0.88 ± 0.88 | [1][3][5] |
| 4-NQO + 400 ppm this compound | 29% (P<0.05) | 0.35 ± 0.61 (P<0.05) | [1][3][5] |
| 4-NQO + 800 ppm this compound | 29% (P<0.05) | 0.29 ± 0.47 (P<0.05) | [1][3][5] |
Experimental Protocols & Visualizations
Protocol: Long-Term Administration in a Rat Tongue Cancer Model
A key study assessing the long-term effects of this compound involved the following methodology:
-
Animals: Male Fischer 344 rats, 4 weeks of age.
-
Induction Phase (8 weeks): Animals received the carcinogen 4-nitroquinoline (B1605747) 1-oxide (4-NQO) in their drinking water to induce tongue lesions.
-
Treatment Phase (23 weeks): Following induction, rats were randomized to receive a powdered basal diet (CE-2) containing either 0 ppm (control), 400 ppm, or 800 ppm of this compound.
-
Monitoring: Animal health and body weights were monitored throughout the study.
-
Terminal Analysis: At the end of the 31-week experiment, animals were euthanized. The tongue was examined for tumors, and major organs like the liver, kidneys, and lungs were collected for histopathological assessment of toxicity.[1][5]
Caption: Experimental workflow for a long-term this compound chemoprevention study in rats.
Signaling Pathway
Caption: Simplified signaling pathway showing the antagonistic action of this compound on the EP1 receptor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Suppression of azoxymethane-induced colon cancer development in rats by a prostaglandin E receptor EP1-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A prostaglandin E2 receptor subtype EP1-selective antagonist, this compound, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of ONO-8711
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor oral bioavailability of ONO-8711, a selective EP1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?
A1: The primary reason for poor oral bioavailability of this compound is likely its low aqueous solubility. Many newly developed active pharmaceutical ingredients (APIs) exhibit poor water solubility, which is a major hurdle for oral drug delivery. Another potential contributing factor could be poor membrane permeability or significant first-pass metabolism. The formation of a dicyclohexylamine (B1670486) salt of this compound suggests that improving its solubility and stability is a key strategy.[1]
Q2: What are the initial steps we should take to troubleshoot the poor oral bioavailability of this compound?
A2: A systematic approach is crucial. We recommend the following initial steps:
-
Physicochemical Characterization: If not already known, determine the aqueous solubility, lipophilicity (LogP), and permeability of your specific batch of this compound. This data will help you classify the compound according to the Biopharmaceutics Classification System (BCS) and select the most appropriate bioavailability enhancement strategy.
-
Salt Form Evaluation: Investigate the use of the this compound dicyclohexylamine salt, as it is reported to have enhanced water solubility and stability.[1]
-
Formulation Screening: Based on the physicochemical properties, screen various formulation strategies known to enhance the bioavailability of poorly soluble drugs. These can include particle size reduction, solid dispersions, and lipid-based formulations.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound
If you have confirmed that the dissolution of this compound is the rate-limiting step for its absorption, the following strategies can be employed.
Reducing the particle size of the API increases its surface area, which can significantly improve the dissolution rate.[2][3][4]
-
Experimental Protocol: Micronization using Jet Milling
-
Material Preparation: Ensure the this compound powder is dry and free-flowing.
-
Jet Mill Setup: Use a spiral jet mill suitable for small-scale pharmaceutical powders. Set the grinding and feeding pressures according to the manufacturer's instructions to target a particle size range of 1-10 µm.
-
Milling Process: Introduce the this compound powder into the grinding chamber via a Venturi injector. The high-velocity air stream will cause particle-on-particle collisions, reducing their size.
-
Particle Size Analysis: After milling, analyze the particle size distribution using laser diffraction or a similar technique to confirm that the desired particle size has been achieved.
-
In Vitro Dissolution Testing: Perform dissolution studies on the micronized this compound and compare the results to the unmicronized material to assess the improvement in dissolution rate.
-
Dispersing this compound in an amorphous state within a hydrophilic polymer matrix can prevent crystallization and enhance its dissolution.[5][6][7][8][9]
-
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Polymer and Solvent Selection: Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®) and a common solvent in which both this compound and the polymer are soluble (e.g., methanol, ethanol, or a mixture).
-
Dissolution: Dissolve this compound and the selected polymer in the solvent at a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The resulting solid mass is the solid dispersion.
-
Drying and Milling: Dry the solid dispersion in a vacuum oven to remove any residual solvent. Gently mill the dried mass to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound.
-
In Vitro Dissolution Testing: Conduct dissolution studies to compare the performance of the solid dispersion with the pure drug.
-
Issue 2: Poor Solubility and/or Permeability of this compound
For compounds with very low solubility, and potentially low permeability, a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) can be highly effective. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[10][11][12][13]
-
Experimental Protocol: Development of a Liquid SEDDS Formulation for this compound
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
-
Ternary Phase Diagram Construction:
-
Based on the solubility data, select an oil, surfactant, and co-solvent.
-
Prepare various mixtures with different ratios of these three components.
-
Titrate each mixture with water and observe the formation of emulsions to construct a ternary phase diagram, which will identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a ratio from the self-emulsifying region of the phase diagram.
-
Dissolve the required amount of this compound in the oil/surfactant/co-solvent mixture with gentle heating and stirring.
-
-
Characterization:
-
Self-Emulsification Time: Add the SEDDS formulation to water in a beaker with gentle stirring and measure the time it takes to form a uniform emulsion.
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
In Vitro Drug Release: Perform in vitro dissolution studies in a relevant medium to assess the drug release profile from the SEDDS formulation.
-
-
Quantitative Data Summary
The following tables provide a template for organizing and comparing data from your experiments.
Table 1: In Vitro Dissolution of this compound Formulations
| Formulation | Time (min) | % Drug Dissolved |
| Unprocessed this compound | 15 | |
| 30 | ||
| 60 | ||
| Micronized this compound | 15 | |
| 30 | ||
| 60 | ||
| This compound Solid Dispersion (1:2) | 15 | |
| 30 | ||
| 60 | ||
| This compound SEDDS | 15 | |
| 30 | ||
| 60 |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (%) |
| Unprocessed this compound | ||||
| Micronized this compound | ||||
| This compound Solid Dispersion | ||||
| This compound SEDDS |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as an EP1 receptor antagonist.
Experimental Workflow
Caption: Workflow for enhancing the oral bioavailability of this compound.
Logical Relationship
Caption: Decision tree for troubleshooting poor this compound bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fps-pharma.com [fps-pharma.com]
- 3. Pharmaceutical Micronization Process [imsmicron.it]
- 4. Milling And Micronization Of Pharmaceutical Powders [pharmaceuticalonline.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. japsonline.com [japsonline.com]
- 7. crsubscription.com [crsubscription.com]
- 8. scispace.com [scispace.com]
- 9. Preparation of solid dispersion systems for enhanced dissolution of poorly water soluble diacerein: In-vitro evaluation, optimization and physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. csmres.co.uk [csmres.co.uk]
- 12. tandfonline.com [tandfonline.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: ONO-8711 and ONO-8711 Dicyclohexylamine Salt
This technical support center provides guidance for researchers, scientists, and drug development professionals working with ONO-8711 and its dicyclohexylamine (B1670486) salt. Below you will find frequently asked questions (FAQs) and troubleshooting guides related to the stability and solubility of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and this compound dicyclohexylamine salt?
This compound is a potent and selective competitive antagonist of the prostaglandin (B15479496) E receptor 1 (EP1).[1][2] The dicyclohexylamine salt form of this compound is generally considered to have enhanced water solubility and stability compared to the free acid form (this compound).[1] While both forms exhibit comparable biological activity at equivalent molar concentrations, the choice between them often depends on the specific experimental requirements, such as the desired formulation and route of administration.[1]
Q2: Which form, this compound or its dicyclohexylamine salt, has better solubility?
Q3: How should I store this compound and its dicyclohexylamine salt?
For long-term storage, it is recommended to store both this compound and its dicyclohexylamine salt as a solid at -20°C or -80°C. For stock solutions of the dicyclohexylamine salt, storage at -80°C for up to 6 months or at -20°C for up to 1 month is suggested.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
This compound is a selective antagonist of the EP1 receptor, one of the four subtypes of receptors for prostaglandin E2 (PGE2). By blocking the EP1 receptor, this compound inhibits the signaling pathway initiated by PGE2 binding, which is involved in various physiological and pathological processes.
Below is a diagram illustrating the simplified signaling pathway of the EP1 receptor, which is antagonized by this compound.
Troubleshooting Guides
Issue: Poor Solubility of this compound (Free Acid)
Potential Cause: this compound free acid has limited solubility in aqueous solutions.
Solutions:
-
Use an Organic Solvent: For in vitro experiments, consider dissolving this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before diluting it with your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels.
-
Consider the Dicyclohexylamine Salt: If aqueous solubility is a critical factor for your experiments, using the this compound dicyclohexylamine salt is recommended due to its enhanced solubility characteristics.[1]
Issue: Precipitation of this compound Dicyclohexylamine Salt in Solution
Potential Cause: The concentration of the compound may exceed its solubility limit in the chosen solvent system, or the temperature of the solution may have decreased.
Solutions:
-
Solvent System Optimization: For in vivo studies, a co-solvent system may be necessary. A suggested formulation for this compound dicyclohexylamine salt is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of ≥ 2.5 mg/mL.[3] Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline), also achieving ≥ 2.5 mg/mL.[3]
-
Gentle Warming and Sonication: If precipitation occurs during preparation, gentle warming and/or sonication can help to redissolve the compound.[3]
-
pH Adjustment: The solubility of salts can be pH-dependent. Adjusting the pH of your solution may improve solubility, but ensure the final pH is compatible with your experimental setup.
Issue: Compound Instability During Experimentation
Potential Cause: this compound, like many organic molecules, can be susceptible to degradation under certain conditions (e.g., exposure to light, extreme pH, or high temperatures).
Solutions:
-
Protect from Light: Prepare and store solutions in amber vials or tubes to protect them from light.
-
Control pH and Temperature: Maintain the pH and temperature of your experimental solutions within a stable and appropriate range.
-
Freshly Prepare Solutions: Whenever possible, prepare solutions fresh on the day of the experiment to minimize degradation.
-
Proper Storage: For stock solutions, adhere to the recommended storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles by preparing aliquots.[3]
Data Presentation
Table 1: Solubility Data for this compound and this compound Dicyclohexylamine Salt
| Compound | Solvent | Solubility | Source |
| This compound | Not specified | Data not available | - |
| This compound Dicyclohexylamine Salt | DMSO | 10 mg/mL | Cayman Chemical[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.02 mM) | MedchemExpress[3] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.02 mM) | MedchemExpress[3] |
Table 2: Stability Information
| Compound | Condition | Stability | Source |
| This compound | Mixed in powdered basal diet at room temperature | Stable for at least 4 weeks | Carcinogenesis, 2007[5] |
| This compound Dicyclohexylamine Salt (Stock Solution) | -80°C | Up to 6 months | MedchemExpress[3] |
| -20°C | Up to 1 month | MedchemExpress[3] |
Experimental Protocols
While specific, detailed protocols for the stability and solubility testing of this compound and its salt are not publicly available, the following are general methodologies that can be adapted for these compounds based on industry standards.
Protocol 1: Kinetic Solubility Assay
This protocol provides a general workflow for determining the kinetic solubility of a compound.
Protocol 2: Stability Assessment in Solution
This protocol outlines a general approach to evaluating the stability of a compound in a specific solvent or buffer over time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of a selective prostaglandin E receptor EP1 antagonist for potential properties in colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (dicyclohexylamine salt) | Cayman Chemical | Biomol.com [biomol.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in ONO-8711 pain models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ONO-8711 in preclinical pain models. Inconsistent results can arise from a variety of factors, and this guide aims to provide a structured approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in pain modulation?
This compound is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1] Prostaglandin E2 is a key inflammatory mediator that sensitizes peripheral nerve endings (nociceptors) and contributes to central sensitization in the spinal cord, both of which lead to heightened pain sensitivity (hyperalgesia and allodynia). By blocking the EP1 receptor, this compound is thought to inhibit the intracellular signaling cascades that lead to this sensitization, thereby reducing pain. The EP1 receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium levels.[1][2]
Q2: In which preclinical pain models has this compound been shown to be effective?
This compound has demonstrated efficacy in various rodent models of pain, including:
-
Postoperative Pain: In a rat model of incisional pain, peripheral administration of this compound significantly reduced mechanical hyperalgesia.[3]
-
Neuropathic Pain: In a rat model of chronic constriction injury (CCI) of the sciatic nerve, oral administration of this compound reduced both mechanical hyperalgesia and allodynia.[4][5]
-
Inflammatory Pain: EP1 receptor antagonists, including those similar to this compound, have shown effectiveness in reducing inflammatory pain.[5]
Q3: What are the known binding affinities and potencies of this compound?
This compound exhibits high affinity for the EP1 receptor. While specific binding affinities can vary slightly between studies and species, it is a highly selective antagonist.
Troubleshooting Inconsistent Results
Inconsistent analgesic effects of this compound in your pain models can be frustrating. This guide provides a systematic approach to troubleshooting potential sources of variability.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting inconsistent results.
Q&A Troubleshooting Guide
Q: My results with this compound are not consistent from one experiment to the next. What should I check first?
A: Start by reviewing your experimental protocol for any potential variations. Key areas to scrutinize include:
-
Drug Preparation and Formulation:
-
Solubility and Stability: this compound may have limited solubility in aqueous solutions. Ensure you are using an appropriate vehicle for solubilization and that the compound is stable in that vehicle for the duration of your experiment. Inconsistent solubility can lead to inaccurate dosing.
-
Vehicle Effects: The vehicle itself may have an effect on pain perception. Always include a vehicle-only control group to account for this.
-
-
Route and Volume of Administration:
-
The efficacy of this compound can be highly dependent on the route of administration (e.g., oral, subcutaneous, intrathecal). Ensure the route is appropriate for your pain model and that the administration technique is consistent. For example, in a postoperative pain model, local subcutaneous injection near the incision site has been shown to be effective.[3] For neuropathic pain, both oral and intrathecal administration have been used.[4][6]
-
Variations in injection volume can also affect drug distribution and efficacy.
-
Q: I am seeing high variability between individual animals within the same treatment group. What could be the cause?
A: Inter-animal variability is a common challenge in pain research. Consider the following factors:
-
Animal Characteristics:
-
Species and Strain: Pharmacokinetics and pharmacodynamics can differ significantly between species and even between different strains of the same species.[7][8] Ensure you are using a well-characterized strain for your chosen pain model.
-
Age and Sex: Pain perception and drug metabolism can be influenced by the age and sex of the animals. It is crucial to use animals of a consistent age and to either use only one sex or properly balance and analyze the sexes separately.
-
-
Pain Model Induction:
-
In surgical models like Chronic Constriction Injury (CCI) or incisional pain, minor variations in the surgical procedure can lead to significant differences in the degree of nerve damage and subsequent pain behavior. Ensure the surgical procedure is highly standardized.
-
-
Baseline Nociceptive Thresholds:
-
Animals will naturally have some variation in their baseline sensitivity to noxious stimuli. It is good practice to measure baseline thresholds before inducing the pain model and to exclude any animals that are outliers.
-
Q: The analgesic effect of this compound seems to be weaker or absent in my inflammatory pain model compared to what is reported in neuropathic pain models. Why might this be?
A: The underlying pathophysiology of different pain states can influence the efficacy of a targeted therapy like this compound.
-
Role of Different Prostaglandin Receptors: While the EP1 receptor is a key player in pain, other prostaglandin receptors, particularly the EP4 receptor, are also significantly involved in inflammatory pain and central sensitization.[2][9][10] The relative contribution of EP1 versus other EP receptors can vary between different pain models. Inflammatory pain models may have a more complex interplay of various inflammatory mediators, potentially diminishing the relative impact of blocking only the EP1 receptor.
-
Central vs. Peripheral Mechanisms: The contribution of central versus peripheral sensitization can differ between pain models. This compound's effect may be more pronounced in models where peripheral sensitization via EP1 on dorsal root ganglion (DRG) neurons is the predominant mechanism.[1][6] In models with strong central sensitization, targeting other pathways, such as those involving the EP4 receptor in the spinal cord, may be more effective.[2][11]
Data Summary Tables
Table 1: Efficacy of this compound in a Rat Model of Postoperative Pain
| Treatment Group | Dose (µg, s.c.) | Paw Withdrawal Threshold (g) at 2h | Paw Withdrawal Threshold (g) at 24h |
| Saline | - | ~25 | ~30 |
| This compound | 2 | ~40 | ~45 |
| This compound | 10 | ~55 | ~60 |
| This compound | 50 | ~70 | ~75 |
Data are approximate values derived from published graphical data for illustrative purposes.[3]
Table 2: Efficacy of this compound in a Rat Model of Neuropathic Pain (CCI)
| Treatment Group | Administration | Paw Withdrawal Latency (s) - Hot Plate | Paw Withdrawal Threshold (g) - von Frey |
| Saline | Oral (days 8-14) | ~4 | ~5 |
| This compound | Oral (days 8-14) | ~8 | ~10 |
| Saline | Single Oral Dose | ~4.5 | ~6 |
| This compound | Single Oral Dose (at 2h) | ~7 | ~9 |
Data are approximate values derived from published graphical data for illustrative purposes.[4]
Experimental Protocols
Postoperative Pain Model in Rats
-
Animal Model: Male Sprague-Dawley rats are anesthetized.
-
Incision: A 1 cm longitudinal incision is made through the skin, fascia, and plantaris muscle of the hind paw.
-
Wound Closure: The skin is sutured with two stitches.
-
Drug Administration: this compound or vehicle is administered subcutaneously into the plantar surface of the incised paw.[3]
-
Behavioral Testing: Mechanical hyperalgesia is assessed using von Frey filaments at various time points post-incision and drug administration.[3]
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
-
Animal Model: Male Sprague-Dawley rats are anesthetized.
-
Nerve Ligation: The common sciatic nerve is exposed, and four loose ligatures are tied around it with about 1 mm spacing.
-
Wound Closure: The muscle and skin are closed in layers.
-
Drug Administration: this compound or vehicle is administered orally via gavage.[4]
-
Behavioral Testing: Mechanical allodynia (von Frey test) and thermal hyperalgesia (hot plate test) are assessed at baseline and various time points post-surgery.[4]
Signaling Pathway Diagrams
EP1 Receptor Signaling Pathway
References
- 1. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 2. Changes in the Effect of Spinal Prostaglandin E2 during Inflammation: Prostaglandin E (EP1-EP4) Receptors in Spinal Nociceptive Processing of Input from the Normal or Inflamed Knee Joint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of peripheral administration of a novel selective antagonist for prostaglandin E receptor subtype EP(1), this compound, in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A prostaglandin E2 receptor subtype EP1 receptor antagonist (this compound) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of prostaglandin receptor subtype EP1 in prostaglandin E2-induced nociceptive transmission in the rat spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species similarities and differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species differences in pharmacokinetics and drug teratogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acute inflammation reveals GABAA receptor‐mediated nociception in mouse dorsal root ganglion neurons via PGE 2 receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PGE2/EP4 receptor and TRPV1 channel are involved in repeated restraint stress-induced prolongation of sensitization pain evoked by subsequent PGE2 challenge | Semantic Scholar [semanticscholar.org]
Optimizing ONO-8711 concentration for cell culture assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for optimizing the use of ONO-8711 in cell culture assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective competitive antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1][2] The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its ligand PGE2, activates the Gαq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration activates various downstream signaling pathways.[3][4][5] By blocking the binding of PGE2 to the EP1 receptor, this compound inhibits this signaling cascade.
Q2: What is the recommended concentration range for this compound in cell culture assays?
A2: The optimal concentration of this compound is highly dependent on the cell type, the specific assay, and the expression level of the EP1 receptor. Based on available literature, a starting concentration range of 1 nM to 10 µM is recommended for initial experiments in human umbilical vein endothelial cells (HUVECs).[6] For neuronal-enriched cultures, neuroprotective effects have been observed at concentrations as low as 3 nM, with maximal protection seen between 3-30 nM.[7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
Q4: Is this compound known to have any off-target effects?
A4: this compound is described as a selective EP1 receptor antagonist.[1][2] However, like any pharmacological inhibitor, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is advisable to include appropriate controls in your experiments, such as a negative control (vehicle-treated cells) and potentially a positive control (another known EP1 antagonist), to validate the specificity of the observed effects. One study noted that at a high concentration (100 nM), the neuroprotective effect of this compound was diminished, suggesting potential off-target actions at higher doses.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound to facilitate easy comparison.
Table 1: this compound Inhibitory Potency
| Parameter | Species | Value | Notes |
| IC50 | Human | 0.05 µM | Inhibition of PGE2-induced increase in cytosolic Ca2+ concentration.[1] |
| IC50 | Mouse | 0.21 µM | Inhibition of PGE2-induced increase in cytosolic Ca2+ concentration.[1] |
| IC50 | Rat | 0.22 µM | Inhibition of PGE2-induced increase in cytosolic Ca2+ concentration.[1] |
| Ki | Human | 0.6 nM | Competitive antagonist at the EP1 receptor.[1] |
| Ki | Mouse | 1.7 nM | Competitive antagonist at the EP1 receptor.[1] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Type | Assay | Effective Concentration | Observed Effect |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of cytokine-induced tissue factor expression | 100 nM | 45% reduction in TNF-induced and 92% reduction in IL-1-induced TF expression.[6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | PPAR transcriptional activity | 100 nM | Inhibition of PGE2-induced PPRE activity.[6] |
| Neuronal-enriched cultures | Neuroprotection against NMDA-mediated toxicity | 3 nM - 30 nM | Increased neuronal survival.[7] |
| Human pulmonary veins | Inhibition of sulprostone-induced contractions | 10 µM and 30 µM | Blockade of contractions.[1] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cells. Optimization for specific cell lines is recommended.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[9][10]
-
2. Apoptosis (Annexin V/Propidium Iodide) Assay
This protocol provides a general framework for detecting apoptosis induced by this compound using flow cytometry.
-
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and grow to approximately 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[11][12][13][14]
-
Visualizations
Caption: this compound blocks the PGE2-EP1 receptor signaling pathway.
Caption: General experimental workflow for this compound cell culture assays.
Caption: Troubleshooting guide for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Biochemicals - CAT N°: 14070 [bertin-bioreagent.com]
- 3. What are EP1 agonists and how do they work? [synapse.patsnap.com]
- 4. Calcium Signal Pathway is Involved in Prostaglandin E2 Induced Cardiac Fibrosis in Cardiac Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 6. Inhibition of prostaglandin E2 signaling through the EP1 receptor does not affect prostacyclin production in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. biologi.ub.ac.id [biologi.ub.ac.id]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
ONO-8711 Technical Support Center: Storage and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of ONO-8711 stock solutions to prevent degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound can be dissolved in various organic solvents. For biological experiments, it is common to first dissolve the compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), and then make further dilutions in aqueous buffers or cell culture media. One recommended solvent system for in vivo studies involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To prevent degradation, this compound stock solutions should be stored at low temperatures. For the dicyclohexylamine (B1670486) salt of this compound, it is recommended to store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] Always store the solutions in tightly sealed vials to avoid evaporation and contamination.
Q3: Is this compound light-sensitive?
A3: While specific data on the light sensitivity of this compound is not extensively available, it is a general best practice for all research compounds to protect stock solutions from light to minimize the risk of photodegradation. Therefore, it is recommended to store this compound solutions in amber vials or tubes, or in a light-proof container.
Q4: I observe precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation can sometimes occur when stock solutions are thawed. To redissolve the compound, you can gently warm the vial and/or use sonication.[1] Ensure the solution is clear before making any dilutions for your experiments.
Q5: What is the difference between this compound and this compound dicyclohexylamine? Which form should I use?
A5: this compound dicyclohexylamine is a salt form of this compound. This salt form is often preferred for research purposes as it typically exhibits enhanced water solubility and stability compared to the free acid form.[2] For most applications, the dicyclohexylamine salt is a suitable choice.
Q6: How stable is this compound in aqueous solutions or cell culture media?
Data Summary
| Parameter | Recommended Condition |
| Storage Temperature | -80°C (long-term) or -20°C (short-term)[1] |
| Storage Duration | Up to 6 months at -80°C; Up to 1 month at -20°C[1] |
| Recommended Solvent | DMSO for initial stock; further dilution in appropriate buffers or media. |
| Light Protection | Recommended; store in amber vials or protect from light. |
| Form | Dicyclohexylamine salt is preferred for enhanced solubility and stability.[2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (dicyclohexylamine salt, MW: 621.9 g/mol ) in DMSO.
Materials:
-
This compound dicyclohexylamine powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Calibrated pipette and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 6.219 mg of this compound dicyclohexylamine.
-
Weigh the compound: Carefully weigh the calculated amount of this compound dicyclohexylamine powder in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube until the powder is completely dissolved. If necessary, gently warm the tube or use a sonicator to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This will prevent repeated freeze-thaw cycles of the main stock.
-
Label and store: Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
This compound Mechanism of Action
Caption: this compound acts as a selective antagonist to the EP1 receptor.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
References
- 1. A prostaglandin E2 receptor subtype EP1 receptor antagonist (this compound) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Addressing lack of neuroprotection of ONO-8711 in mixed glial cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers observing a lack of neuroprotection with ONO-8711 in mixed glial cultures. This compound is a potent and selective antagonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP1.[1][2][3][4][5][6][7] While EP1 receptor antagonism has been shown to be neuroprotective in neuron-enriched cultures, this effect is notably absent in mixed glial cultures due to the presence of microglia.[8][9][10]
Troubleshooting Guides
Problem: this compound fails to show neuroprotective effects in mixed glial cultures.
Potential Cause: The presence of microglia in the culture system actively inhibits the neuroprotective action of this compound.[8][10]
Summary of Experimental Observations:
| Culture Type | This compound Treatment | Neuroprotection Observed | Key Takeaway |
| Neuron-Enriched Cultures (>90% neurons) | 3-30 nM | Yes | This compound is neuroprotective against NMDA-induced excitotoxicity in the absence of significant numbers of glial cells.[8][9] |
| Mixed Glial Cultures (~30% neurons) | Various concentrations | No | The presence of non-neuronal cells, specifically microglia, abrogates the neuroprotective effect of this compound.[8][9][10] |
| Neuron-Microglia Co-cultures (separated by transwell inserts) | 30 nM | No | Soluble factors released by microglia are sufficient to block this compound-mediated neuroprotection.[10] |
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify Culture Composition | Characterize the cellular composition of your mixed glial cultures using immunocytochemistry for neuronal (e.g., MAP-2), microglial (e.g., CD11b, Iba1), and astrocytic (e.g., GFAP) markers. | To confirm the presence and relative abundance of microglia, which are implicated in inhibiting this compound's neuroprotective effects. |
| 2. Titrate Microglial Density | If possible, prepare cultures with varying densities of microglia to determine if there is a threshold effect for the inhibition of neuroprotection. | This can help to understand the quantitative relationship between microglial numbers and the loss of this compound efficacy. |
| 3. Utilize a Neuron-Enriched Culture System | As a positive control, test the neuroprotective effect of this compound in a neuron-enriched culture system (e.g., by using an anti-mitotic agent like AraC to limit glial proliferation). | This will confirm the activity of your this compound compound and demonstrate its potential for neuroprotection in the absence of inhibitory glial signaling.[8] |
| 4. Investigate Microglial Activation State | Assess the activation state of microglia in your cultures (e.g., by morphology or inflammatory marker expression). | The inhibitory effect of microglia may be dependent on their activation state. |
| 5. Consider Alternative Neuroprotective Strategies | If the presence of microglia is essential for your experimental model, explore neuroprotective agents that act via different mechanisms not inhibited by microglial signaling. | Given the strong evidence for microglial inhibition of EP1 antagonists, an alternative approach may be more fruitful. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound neuroprotective in neuron-enriched cultures but not in mixed glial cultures?
A1: this compound exerts its neuroprotective effect by antagonizing the EP1 receptor on neurons, which is involved in excitotoxic cell death pathways.[8] However, in mixed glial cultures, microglia release soluble factors that counteract this neuroprotective effect.[10] The presence of microglia leads to a decrease in the expression of neuronal EP1 receptors, rendering this compound ineffective.[10]
Q2: What is the proposed mechanism by which microglia inhibit this compound's neuroprotective action?
A2: Studies suggest that microglia modulate neuronal excitotoxicity through their interaction with the EP1 receptor.[10] Co-culture experiments have shown that microglia can block the neuroprotection afforded by EP1 antagonists even when not in direct contact with neurons, indicating the involvement of secreted factors.[10] This leads to a reduction in neuronal EP1 receptor expression, thus removing the target for this compound.[10]
Q3: Are astrocytes also involved in the lack of neuroprotection by this compound?
A3: While both astrocytes and microglia are present in mixed glial cultures, research points to microglia as the primary cell type responsible for inhibiting the neuroprotective effects of this compound.[10] Co-cultures with astrocytes alone did not block the neuroprotective effect of EP1 antagonists.[10]
Q4: What concentrations of this compound have been tested in these culture systems?
A4: In neuron-enriched cultures, this compound showed neuroprotection at concentrations between 3 nM and 30 nM.[8] Interestingly, a higher concentration of 100 nM was found to be less effective, though not directly toxic.[8][9] In mixed cultures, no neuroprotection was observed across a range of tested concentrations.[8][9]
Q5: Could the issue be with the stability or activity of my this compound compound?
A5: While compound stability is always a consideration, the consistent observation of neuroprotection in neuron-enriched cultures suggests that the compound is active.[8][9] The lack of effect in mixed glial cultures is more likely due to the biological context of the experimental system. To rule out any issues with your specific lot of this compound, it is recommended to test it in a neuron-enriched culture as a positive control.
Experimental Protocols
1. Primary Cortical Culture Preparation (for Neuron-Enriched and Mixed Cultures):
-
Source: E15 mouse embryos (e.g., CD1 strain).[11]
-
Dissociation: Cortices are dissected and dissociated using trypsin (0.025%) for 30 minutes at 37°C, followed by mechanical dissociation.[11]
-
Plating: Cells are plated at a density of 1.1 x 10^6 cells per well in a 12-well plate pre-coated with poly-L-lysine.[11]
-
For Neuron-Enriched Cultures: An anti-mitotic agent such as cytosine arabinoside (AraC) is added to the culture medium to inhibit the proliferation of non-neuronal cells, resulting in a culture of >90% neurons.[8]
-
For Mixed Cultures: No anti-mitotic agent is added, allowing for the growth of a mixed population of neurons and glial cells (astrocytes and microglia).[8]
2. Excitotoxicity Assay:
-
Induction of Excitotoxicity: N-methyl-D-aspartate (NMDA) is added to the culture medium to induce excitotoxic neuronal death. The concentration of NMDA should be titrated for each culture preparation to achieve approximately 80% neuronal death in control wells (typically in the range of 10-80 µM).[11]
-
Drug Treatment: this compound or other test compounds are added to the culture medium at the desired concentrations at the same time as the NMDA.[11]
-
Assessment of Neuronal Survival: After a 20-hour incubation period, neuronal survival is assessed. This can be done by counting phase-bright, trypan blue-excluding cells.[11] The percentage of surviving neurons is calculated relative to the number of neurons present before the addition of NMDA.
3. Neuron-Microglia Co-culture System (Transwell Assay):
-
Microglia Culture: Microglia are plated on permeable transwell inserts.
-
Neuron Culture: Neuron-enriched cultures are prepared in the bottom wells of the plate.
-
Co-culture: The transwell inserts containing microglia are placed over the neuron-enriched cultures, allowing for the exchange of soluble factors without direct cell-to-cell contact.
-
Experiment: The co-cultures are then subjected to the excitotoxicity assay as described above to determine if the presence of microglia in the upper chamber inhibits the neuroprotective effect of this compound on the neurons in the lower chamber.[10]
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of the EP1 receptor in neurons and the inhibitory action of this compound.
Caption: Workflow comparing the effect of this compound in neuron-enriched versus mixed glial cultures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A prostaglandin E2 receptor subtype EP1 receptor antagonist (this compound) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A prostaglandin E2 receptor subtype EP1-selective antagonist, this compound, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemopreventive effects of this compound, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The effects of peripheral administration of a novel selective antagonist for prostaglandin E receptor subtype EP(1), this compound, in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
- 10. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microglial Inhibition of Neuroprotection - Page 2 [medscape.com]
Potential for ONO-8711 to increase PGE2 production at high concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential for the EP1 receptor antagonist, ONO-8711, to increase prostaglandin (B15479496) E2 (PGE2) production at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective competitive antagonist of the prostaglandin E2 receptor subtype 1 (EP1).[1][2][3][4] It blocks the signaling pathway initiated by the binding of PGE2 to the EP1 receptor.
Q2: Under what conditions might this compound increase PGE2 production?
An increase in PGE2 production has been observed when using high concentrations of this compound (e.g., 10 μM) in human umbilical vein endothelial cells (HUVECs) stimulated with tumor necrosis factor (TNF).[5] This effect is not universally reported and appears to be context-dependent, as other studies have shown that this compound can lead to a decrease in PGE2 levels in certain cancer models.[2]
Q3: What is the proposed mechanism for this paradoxical increase in PGE2?
The exact mechanism is not fully elucidated, but a leading hypothesis is a feedback activation of cyclooxygenase (COX) enzymes, particularly COX-2.[5] Prostaglandin E2 itself can, under certain conditions, upregulate the expression of COX-2, creating a positive feedback loop that amplifies PGE2 production.[6][7][8][9][10] This feedback is primarily mediated through the EP2 and EP4 receptors.[6][7][8][9] It is possible that at high concentrations, this compound may have off-target effects or induce crosstalk between EP receptor signaling pathways, leading to an upregulation of COX-2 and a subsequent increase in PGE2 synthesis.
Troubleshooting Guide
If you are observing an unexpected increase in PGE2 production in your experiments with this compound, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| Increased PGE2 levels at high this compound concentrations | Feedback activation of COX-2: High concentrations of this compound may indirectly lead to increased COX-2 expression and activity. | 1. Titrate this compound Concentration: Determine the optimal concentration range for EP1 antagonism without inducing the paradoxical effect. 2. Measure COX-2 Expression: Analyze COX-2 mRNA and protein levels to determine if they are upregulated in the presence of high this compound concentrations. 3. Co-treatment with a COX-2 Inhibitor: Use a selective COX-2 inhibitor (e.g., celecoxib) in conjunction with this compound to see if it mitigates the increase in PGE2. |
| Cell-type specific effects | The paradoxical increase in PGE2 has been specifically reported in TNF-stimulated HUVECs. This effect may be unique to this cell type or inflammatory conditions. | 1. Test in Different Cell Lines: If possible, repeat the experiment in other relevant cell lines to determine if the effect is reproducible. 2. Vary the Stimulus: If using an inflammatory stimulus (like TNF or IL-1β), test the effect of this compound in the absence of the stimulus to see if the paradoxical effect is dependent on the inflammatory context. |
| Off-target effects | At high concentrations, the selectivity of this compound may decrease, potentially leading to interactions with other receptors or signaling molecules. | 1. Consult Selectivity Data: Review the literature for selectivity profiles of this compound against other prostanoid receptors. 2. Use a Different EP1 Antagonist: Compare the results with another selective EP1 antagonist to see if the effect is specific to this compound. |
Data Summary
The following table summarizes the key quantitative findings from a study investigating the effect of this compound on PGE2 production in TNF-stimulated HUVECs.
Table 1: Effect of this compound on TNF-α-induced PGE2 Production in HUVECs
| Treatment | This compound Concentration | PGE2 Production (pg/mL) | Statistical Significance (vs. TNF alone) |
| Control (no TNF) | 0 | Not reported | - |
| TNF-α (10 ng/mL) | 0 | ~250 | - |
| TNF-α + this compound | 1 nM | ~250 | Not significant |
| TNF-α + this compound | 10 nM | ~250 | Not significant |
| TNF-α + this compound | 100 nM | ~275 | Not significant |
| TNF-α + this compound | 1 µM | ~300 | Not significant |
| TNF-α + this compound | 10 µM | ~400 | p < 0.05 |
Data are estimations based on graphical representation in the cited literature and are for illustrative purposes.
Experimental Protocols
Cell Culture and Treatment for PGE2 Analysis
This protocol is adapted from studies investigating the effects of this compound on PGE2 production in endothelial cells.[5]
-
Cell Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in 24-well plates at a density of 1 x 10^5 cells/well and culture in appropriate media until confluent.
-
Pre-treatment: Pre-incubate the confluent HUVECs with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 1 hour.
-
Stimulation: After pre-treatment, add an inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) to the wells.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: Following incubation, collect the cell culture supernatant for PGE2 measurement.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
Prostaglandin E2 (PGE2) ELISA Protocol (General)
This is a general protocol for a competitive ELISA to measure PGE2 levels in cell culture supernatants.
-
Reagent and Sample Preparation: Allow all reagents and collected supernatants to come to room temperature. Dilute standards and samples as required.
-
Assay Procedure:
-
Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of PGE2-enzyme conjugate to each well.
-
Add 50 µL of the specific antibody solution to each well.
-
Incubate the plate for 2 hours at room temperature on a shaker.
-
-
Washing: Wash the plate multiple times (typically 3-4 times) with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate for a specified time (e.g., 30-60 minutes) at room temperature in the dark to allow for color development.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve generated from the known standards.
Visualizations
PGE2 Biosynthesis and Signaling Pathway
Caption: Overview of PGE2 synthesis and signaling through its receptors.
Hypothesized Feedback Loop for Increased PGE2
Caption: Proposed feedback mechanism for increased PGE2 production.
Experimental Workflow for Investigating PGE2 Increase
Caption: Troubleshooting workflow for investigating high PGE2 levels.
References
- 1. Chemopreventive effects of this compound, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A prostaglandin E2 receptor subtype EP1-selective antagonist, this compound, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of a selective prostaglandin E receptor EP1 antagonist for potential properties in colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A prostaglandin E2 receptor subtype EP1 receptor antagonist (this compound) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of prostaglandin E2 signaling through the EP1 receptor does not affect prostacyclin production in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2 receptor blockade attenuates COX-2 upregulation during intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2 Receptor Blockade Attenuates COX-2 Upregulation During Intestinal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors | The EMBO Journal [link.springer.com]
- 10. Positive feedback regulation of COX-2 expression by prostaglandin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ONO-8711 and Selective COX-2 Inhibitors in Cancer Prevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the EP1 receptor antagonist ONO-8711 and selective cyclooxygenase-2 (COX-2) inhibitors, two classes of agents investigated for their potential in cancer chemoprevention. The comparison is based on their distinct mechanisms of action, supported by preclinical experimental data.
Introduction: Targeting the Prostaglandin (B15479496) E2 Pathway
The development of many cancers is linked to chronic inflammation, a process where the enzyme COX-2 and its primary product, prostaglandin E2 (PGE2), play a crucial role. Elevated levels of COX-2 and PGE2 are found in various precancerous and cancerous tissues.[1][2] This observation has led to the exploration of agents that can interrupt the COX-2/PGE2 signaling axis as a strategy for cancer prevention.
Selective COX-2 inhibitors , such as celecoxib (B62257) and nimesulde, function "upstream" in this pathway by directly inhibiting the COX-2 enzyme, thereby blocking the production of PGE2.[3][4] In contrast, This compound is a selective antagonist of the prostaglandin E receptor 1 (EP1), one of the four receptors (EP1-4) through which PGE2 exerts its biological effects.[5][6] By blocking a specific downstream receptor, this compound offers a more targeted approach to inhibiting PGE2 signaling.
This guide will delve into the mechanistic differences and comparative efficacy of these two approaches based on available preclinical data.
Mechanism of Action: A Tale of Two Targets
The key difference between selective COX-2 inhibitors and this compound lies in their molecular targets within the arachidonic acid cascade.
-
Selective COX-2 Inhibitors: These agents bind to and inhibit the active site of the COX-2 enzyme. This prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all prostaglandins, including the pro-inflammatory and pro-tumorigenic PGE2. Their action is broad in that they reduce the overall levels of PGE2 available to act on any of its four receptors.[2]
-
This compound (EP1 Antagonist): This compound does not affect the production of PGE2. Instead, it acts downstream by selectively binding to and blocking the EP1 receptor.[5][6] The EP1 receptor is coupled to Gαq protein signaling, which leads to an increase in intracellular calcium levels. This pathway has been implicated in cell proliferation and survival. By specifically inhibiting this interaction, this compound aims to prevent the pro-carcinogenic effects mediated through the EP1 receptor, leaving other PGE2-receptor interactions potentially intact.
Below is a diagram illustrating the distinct points of intervention for these two drug classes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Chemopreventive effects of this compound, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.abclonal.com [static.abclonal.com]
Combination Therapy of ONO-8711 and ONO-AE2-227: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the combination therapy involving the EP1 antagonist ONO-8711 and the EP4 antagonist ONO-AE2-227 against alternative therapeutic strategies for inhibiting intestinal tumorigenesis. The data presented is primarily derived from preclinical studies utilizing adenomatous polyposis coli (APC) mutant mouse models, which are well-established models for familial adenomatous polyposis (FAP) and sporadic colorectal cancer.
Overview of EP1 and EP4 Receptor Antagonism in Cancer
Prostaglandin E2 (PGE2) is a key inflammatory mediator that has been implicated in the development and progression of various cancers, including colorectal cancer.[1][2] PGE2 exerts its effects by binding to four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[3][4] The EP1 and EP4 receptors, in particular, have been identified as critical players in promoting tumorigenesis through distinct signaling pathways. The rationale behind combining antagonists for both receptors is to achieve a more potent anti-tumor effect by simultaneously blocking these parallel pro-oncogenic signals.
Comparative Efficacy of Intestinal Polyp Reduction
The following tables summarize the quantitative data on the efficacy of the this compound and ONO-AE2-227 combination therapy compared to established non-steroidal anti-inflammatory drugs (NSAIDs) in reducing intestinal polyp burden in APC mutant mice.
Table 1: Efficacy of this compound and ONO-AE2-227 Combination Therapy [1]
| Treatment Group | Reduction in Mean Polyp Area | Reduction in Mean Polyp Number |
| This compound (400 ppm) | 12% | More pronounced than size reduction |
| ONO-AE2-227 (400 ppm) | 43% (P<0.01) | Less pronounced than size reduction |
| Combination | 56% (P<0.01) | Additive suppression |
| Control | 0% (Mean area: 8.8 mm²) | - |
Table 2: Efficacy of Alternative Therapies (NSAIDs)
| Treatment | Mouse Model | Dosage | Duration | Reduction in Polyp Number | Reduction in Polyp Size/Area | Reference |
| Celecoxib (B62257) | APCMin/+ | 1500 ppm in diet | "Early" treatment | 71% | 83% | [5] |
| Sulindac | ApcMin/+ | 180 ppm in drinking water | 9 weeks | 95% (small intestine) | Significant reduction | [6] |
| Aspirin | Min/+ | Not specified | Not specified | 44% | - | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
This compound and ONO-AE2-227 Combination Therapy[1]
-
Animal Model: APC1309 knockout mice.
-
Drug Administration: Mice were fed a diet containing 400 ppm of this compound alone, 400 ppm of ONO-AE2-227 alone, or a combination of both for 6 weeks.
-
Outcome Measures: At the end of the treatment period, the intestines were removed, and the number and size of polyps were determined. The area of each polyp was calculated using the formula: longer diameter × shorter diameter × π.
-
Statistical Analysis: Data were analyzed to determine the mean and standard deviation, with statistical significance assessed for the treatment groups compared to the control.
Alternative Therapies: NSAIDs
-
Celecoxib [5]
-
Animal Model: Min (Multiple Intestinal Neoplasia) mice.
-
Drug Administration: Celecoxib was mixed into the diet at concentrations of 0, 150, 500, or 1500 ppm. "Early" treatment was initiated before the development of adenomas, while "late" treatment was started after most adenomas were established.
-
Outcome Measures: Tumor multiplicity and size were determined at the end of the study.
-
-
Sulindac [6]
-
Animal Model: ApcMin/+ mice.
-
Drug Administration: Sulindac was administered at a concentration of 180 ppm in the drinking water for 9 weeks.
-
Outcome Measures: The number and size of polyps in the small intestine and colon were quantified at the end of the treatment period.
-
-
Aspirin [2]
-
Animal Model: Min/+ mice.
-
Drug Administration: Aspirin was administered to the mice, though the specific dosage and duration were not detailed in the provided abstract.
-
Outcome Measures: The primary outcome was the rate of tumor formation.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the EP1 and EP4 receptors and a general experimental workflow for evaluating anti-tumorigenic agents in APC mutant mice.
References
- 1. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspirin prevents tumors in a murine model of familial adenomatous polyposis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 4. What are EP4 agonists and how do they work? [synapse.patsnap.com]
- 5. The cyclooxygenase-2 inhibitor celecoxib is a potent preventive and therapeutic agent in the min mouse model of adenomatous polyposis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
ONO-8711 vs. Nimesulide: A Comparative Analysis of Colonic Aberrant Crypt Foci Suppression
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ONO-8711 and nimesulide (B1678887) in the suppression of colonic aberrant crypt foci (ACF), a key precursor to colorectal cancer. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Executive Summary
Both this compound, a selective prostaglandin (B15479496) E receptor 1 (EP1) antagonist, and nimesulide, a selective cyclooxygenase-2 (COX-2) inhibitor, have demonstrated efficacy in suppressing the formation of azoxymethane (B1215336) (AOM)-induced colonic ACF in preclinical models. While both agents target the prostaglandin E2 (PGE2) signaling pathway, a critical driver of colon carcinogenesis, they do so at different points. Nimesulide inhibits the production of PGE2 by blocking the COX-2 enzyme, whereas this compound specifically blocks the action of PGE2 at the EP1 receptor. Experimental data suggests that both compounds significantly reduce the number of ACF and colonic cell proliferation.
Data Presentation: Suppression of Colonic ACF
The following table summarizes the quantitative data from a key comparative study investigating the effects of this compound and nimesulide on AOM-induced colonic ACF in male F344 rats.
| Treatment Group | Dose (ppm in diet) | Total Number of ACF/colon (% of control) | BrdU Labeling Index (%) (% of control) |
| AOM Control | 0 | 100 | 100 |
| This compound | 400 | Not significantly different from control | Not significantly different from control |
| This compound | 800 | 69 (p<0.05 vs control)[1] | 34 (p<0.05 vs control)[1] |
| Nimesulide | 400 | 61 (p<0.05 vs control)[1] | 46 (p<0.05 vs control)[1] |
Experimental Protocols
The primary experimental model cited in this comparison is the azoxymethane (AOM)-induced colonic ACF model in rats. This is a well-established model for studying the early stages of colon carcinogenesis.
AOM-Induced Colonic ACF Model in F344 Rats
-
Animals: Five-week-old male F344 rats are typically used.[1]
-
Carcinogen Induction: Rats receive subcutaneous injections of AOM (15 mg/kg body weight) once weekly for two weeks to induce the formation of ACF.[1]
-
Drug Administration: this compound (400 or 800 ppm) or nimesulide (400 ppm) is administered in the diet for a specified period, often starting before the first AOM injection and continuing for several weeks.[1]
-
ACF Analysis: At the end of the study period, the colons are removed, fixed, and stained (e.g., with methylene (B1212753) blue) to visualize and quantify the ACF. The total number of ACF per colon is counted under a microscope.[2]
-
Cell Proliferation Analysis: To assess cell proliferation, rats are often injected with 5-bromodeoxyuridine (BrdU) before sacrifice. The BrdU labeling index, representing the percentage of cells undergoing DNA synthesis, is then determined in the colonic epithelium through immunohistochemistry.[1]
Signaling Pathways and Mechanisms of Action
The development of colonic ACF is closely linked to the prostaglandin E2 (PGE2) signaling pathway. Both this compound and nimesulide interfere with this pathway, but at distinct points.
Nimesulide acts as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the conversion of arachidonic acid to prostaglandins, including PGE2. By inhibiting COX-2, nimesulide reduces the overall production of PGE2, thereby diminishing its pro-tumorigenic effects.[3][4][5]
This compound , on the other hand, is a selective antagonist of the prostaglandin E receptor 1 (EP1). PGE2 exerts its biological effects by binding to a family of four G-protein coupled receptors, EP1 through EP4. The EP1 receptor is implicated in mediating the pro-inflammatory and proliferative signals of PGE2 in the colon. By blocking PGE2 from binding to the EP1 receptor, this compound prevents the downstream signaling that contributes to ACF formation.[6][7][8]
Caption: PGE2 signaling pathway and points of intervention.
Experimental Workflow
The typical workflow for a comparative study of this compound and nimesulide in an AOM-induced ACF model is outlined below.
Caption: Workflow for AOM-induced ACF suppression study.
Conclusion
Both this compound and nimesulide demonstrate significant potential in the chemoprevention of colon cancer by suppressing the formation of pre-neoplastic lesions. Nimesulide, a COX-2 inhibitor, and this compound, an EP1 receptor antagonist, effectively reduce the number of colonic ACF and inhibit cell proliferation in a well-established animal model of colon carcinogenesis. The choice between these two agents for further development may depend on their long-term safety profiles and the specific molecular drivers of carcinogenesis in a given population. The targeted nature of this compound, acting on a specific receptor downstream of PGE2 production, may offer a more refined approach with potentially fewer off-target effects compared to the broader inhibition of prostaglandin synthesis by COX-2 inhibitors. Further research is warranted to fully elucidate the comparative benefits of these two promising chemopreventive agents.
References
- 1. Evaluation of a selective prostaglandin E receptor EP1 antagonist for potential properties in colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Cyclooxygenase 2 Inhibitors and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of azoxymethane-induced aberrant crypt foci in rat colon by nimesulide, a selective inhibitor of cyclooxygenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Role of the prostaglandin E receptor subtype EP1 in colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of azoxymethane-induced colon cancer development in rats by a prostaglandin E receptor EP1-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating ONO-8711's selectivity for the EP1 receptor over other EP subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ONO-8711's binding affinity and functional antagonism for the human prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1) versus other EP receptor subtypes (EP2, EP3, and EP4). The data presented herein validates the high selectivity of this compound for the EP1 receptor, a critical characteristic for its use as a precise pharmacological tool and its potential as a therapeutic agent.
High Selectivity of this compound for the EP1 Receptor
This compound is a potent and selective competitive antagonist of the EP1 receptor. Experimental data consistently demonstrates its high affinity for the human EP1 receptor, with significantly lower affinity for other EP receptor subtypes. This selectivity is crucial for minimizing off-target effects and ensuring that its biological activities are mediated specifically through the blockade of EP1 signaling.
Binding Affinity Data
The binding affinity of this compound and other selective EP receptor antagonists is typically determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a compound for a receptor; a lower Ki value indicates a higher affinity.
| Compound | Target Receptor | Ki (nM) - Human | Ki (nM) - Mouse | Reference |
| This compound | EP1 | 0.6 | 1.7 | [1][2] |
| L-798,106 | EP3 | 0.3 | - | [3] |
| EP1 | >5000 | - | [3] | |
| EP2 | >5000 | - | [3] | |
| EP4 | 916 | - | [3] | |
| ONO-AE3-208 | EP4 | 1.3 | - | [3] |
| EP3 | 30 | - | [3] | |
| FP | 790 | - | [3] | |
| TP | 2400 | - | [3] |
Functional Antagonism
Functional assays measure the ability of a compound to inhibit the biological response triggered by an agonist. For the EP1 receptor, which signals through an increase in intracellular calcium, a common functional assay measures the inhibition of PGE2-induced calcium mobilization. The half-maximal inhibitory concentration (IC50) represents the concentration of an antagonist required to inhibit 50% of the maximal agonist response.
| Compound | Target Receptor | IC50 (µM) - Human | IC50 (µM) - Mouse | IC50 (µM) - Rat | Reference |
| This compound | EP1 | 0.05 | 0.21 | 0.22 | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the selectivity of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the Ki of this compound for EP1, EP2, EP3, and EP4 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human EP receptor subtypes (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-PGE2.
-
Test compound: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [3H]-PGE2 at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total binding: Radioactivity measured in the absence of any competing ligand.
-
Non-specific binding: Radioactivity measured in the presence of a high concentration of a non-labeled competing ligand to saturate all specific binding sites.
-
Specific binding: Calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay (Functional Antagonism)
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist, which is the characteristic signaling pathway of the EP1 receptor.
Objective: To determine the IC50 of this compound for the inhibition of PGE2-induced calcium mobilization via the EP1 receptor.
Materials:
-
Cell line stably expressing the human EP1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist: PGE2.
-
Antagonist: this compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader with kinetic reading capabilities.
-
96- or 384-well black, clear-bottom microplates.
Procedure:
-
Cell Plating: Seed the EP1-expressing cells into the microplates and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Wash the cells with assay buffer to remove extracellular dye.
-
Antagonist Incubation: Add varying concentrations of this compound to the cells and incubate for a short period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescent plate reader. Initiate kinetic reading of fluorescence and, after establishing a baseline, add a fixed concentration of PGE2 (typically the EC80 concentration) to stimulate the cells.
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
The peak fluorescence response is measured for each concentration of this compound.
-
The percentage of inhibition is calculated relative to the response with PGE2 alone.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways of the EP receptor subtypes and the general workflow for determining receptor selectivity.
Figure 1: Prostaglandin E2 (PGE2) Receptor Signaling Pathways.
Figure 2: Experimental Workflow for Determining Receptor Selectivity.
References
ONO-8711: A Cardiovascular Safety Comparison with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cardiovascular safety profile of ONO-8711, a selective prostaglandin (B15479496) E receptor 1 (EP1) antagonist, and traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The information is compiled from preclinical and clinical data to assist in the evaluation of these compounds for further research and drug development.
Executive Summary
This compound presents a potentially safer cardiovascular profile compared to traditional NSAIDs, particularly COX-2 selective inhibitors. The primary differentiating factor lies in their mechanisms of action. NSAIDs exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which can lead to an imbalance between the pro-thrombotic thromboxane (B8750289) A2 (TXA2) and the anti-thrombotic prostacyclin (PGI2). This imbalance is a key contributor to the increased risk of cardiovascular events associated with NSAID use. In contrast, this compound, by selectively targeting the EP1 receptor, does not appear to interfere with prostacyclin production. Preclinical evidence further suggests that this compound may offer cardioprotective benefits by reducing the expression of tissue factor, a key initiator of the coagulation cascade.
Comparative Cardiovascular Safety Data
The following tables summarize the available quantitative data on the cardiovascular safety of this compound and various NSAIDs.
Table 1: Preclinical Cardiovascular Safety Data for this compound vs. Celecoxib (COX-2 Inhibitor)
| Parameter | This compound | Celecoxib | Experimental Model |
| Prostacyclin (6-keto PGF1α) Production | No inhibition | Significant inhibition | Human Umbilical Vein Endothelial Cells (HUVECs)[1] |
| Prostacyclin Synthase (PGIS) Expression | No inhibition | Significant inhibition | HUVECs[1] |
| Tissue Factor (TF) Expression (TNF-α induced) | 45% reduction | No significant change | HUVECs[1] |
| Tissue Factor (TF) Expression (IL-1β induced) | 92% reduction | No significant change | HUVECs[1] |
Table 2: Clinical Cardiovascular Risk Profile of Various NSAIDs (from Meta-analyses of Observational Studies and Clinical Trials)
| NSAID | Relative Risk (RR) of Major Cardiovascular Events (vs. Placebo/No Treatment) | Notes |
| Celecoxib (COX-2 selective) | RR: 1.22 (95% CI, 1.17-1.28)[2] | Risk may be dose-dependent.[3] |
| Rofecoxib (COX-2 selective) | RR: 1.39 (95% CI, 1.31-1.47)[2] | Withdrawn from the market due to cardiovascular risk. |
| Etoricoxib (COX-2 selective) | RR: 1.27 (95% CI, 1.12-1.43)[2] | |
| Diclofenac (non-selective) | RR: 1.34 (95% CI, 1.26-1.42)[2] | Shows some COX-2 selectivity. |
| Ibuprofen (non-selective) | RR: 1.18 (95% CI, 1.12-1.24) (as part of non-selective NSAIDs)[2] | Risk may be dose-dependent. |
| Naproxen (non-selective) | Considered to have a more favorable cardiovascular risk profile among NSAIDs.[4] | Some studies suggest a lower risk compared to other NSAIDs. |
Note: Relative risks are pooled estimates from meta-analyses and may vary across individual studies. Confidence intervals (CI) indicate the range of plausible values for the relative risk.
Signaling Pathways and Mechanisms of Action
The differing cardiovascular safety profiles of this compound and NSAIDs can be attributed to their distinct molecular targets and downstream effects on key signaling pathways.
NSAIDs: The COX Inhibition Pathway and Cardiovascular Risk
NSAIDs function by inhibiting COX-1 and/or COX-2 enzymes, which are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. This inhibition disrupts the balance between two crucial prostanoids:
-
Thromboxane A2 (TXA2): Primarily produced by platelets via COX-1, TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.
-
Prostacyclin (PGI2): Mainly synthesized in endothelial cells via COX-2, PGI2 is a vasodilator and a powerful inhibitor of platelet aggregation.
Selective COX-2 inhibitors, and to a lesser extent non-selective NSAIDs, suppress the production of PGI2 without proportionally affecting the production of TXA2. This leads to a pro-thrombotic state, increasing the risk of myocardial infarction and stroke.
This compound: A Potentially Safer Mechanism via EP1 Antagonism
This compound is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). PGE2 is a downstream product of the COX pathway and is involved in various physiological processes, including inflammation and pain. By targeting a specific receptor downstream of COX, this compound is hypothesized to exert its therapeutic effects without disrupting the crucial balance between TXA2 and PGI2.
Furthermore, preclinical studies suggest that this compound may have a beneficial effect on the coagulation cascade by inhibiting the expression of Tissue Factor (TF). TF is the primary initiator of the extrinsic pathway of blood coagulation, and its inhibition could contribute to a reduced risk of thrombosis.
Key Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and NSAIDs.
Prostacyclin (6-keto PGF1α) Production Assay
-
Objective: To quantify the production of prostacyclin, a key anti-thrombotic and vasodilatory prostaglandin.
-
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., this compound, celecoxib) for a specified duration.
-
Stimulation: Cells are then stimulated with an inflammatory agent (e.g., TNF-α, IL-1β) to induce prostaglandin synthesis.
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of 6-keto PGF1α, a stable metabolite of prostacyclin, is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. The results are typically normalized to the total protein content of the cell lysate.
-
Prostacyclin Synthase (PGIS) Expression Analysis
-
Objective: To determine the effect of test compounds on the expression of the enzyme responsible for prostacyclin synthesis.
-
Methodology:
-
Cell Culture and Treatment: HUVECs are cultured and treated as described in the prostacyclin production assay.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The expression level of the PGIS gene is quantified by qPCR using specific primers. The results are normalized to a housekeeping gene (e.g., β-actin) to control for variations in RNA input.
-
Tissue Factor (TF) Expression Assay
-
Objective: To measure the expression of tissue factor, the primary initiator of the extrinsic coagulation pathway.
-
Methodology:
-
Cell Culture and Treatment: HUVECs are cultured and treated as described previously.
-
Cell Lysis: Cells are lysed to release cellular proteins.
-
Western Blot Analysis: The total protein concentration in the cell lysates is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for tissue factor, followed by a secondary antibody conjugated to a detectable enzyme. The protein bands are visualized and quantified using an imaging system.
-
Alternatively, a Tissue Factor Activity Assay can be performed: This functional assay measures the ability of the expressed tissue factor to initiate coagulation. Cell lysates are incubated with Factor VIIa and Factor X, and the rate of Factor Xa generation is measured using a chromogenic substrate.[5][6]
-
In Vivo Thrombosis Models
-
Objective: To assess the anti-thrombotic or pro-thrombotic effects of a compound in a living organism.
-
Methodology (example: Ferric Chloride-Induced Thrombosis Model):
-
Animal Model: A suitable animal model, such as mice or rats, is used.
-
Anesthesia and Surgical Preparation: The animal is anesthetized, and a specific artery or vein (e.g., carotid artery, mesenteric artery) is surgically exposed.
-
Drug Administration: The test compound or vehicle is administered to the animal via an appropriate route (e.g., intravenous, oral).
-
Induction of Thrombosis: A piece of filter paper saturated with a ferric chloride solution is applied to the exposed blood vessel. Ferric chloride induces endothelial injury and initiates thrombus formation.
-
Measurement of Thrombosis: The time to vessel occlusion is measured using a Doppler flow probe or by direct observation. The size and weight of the resulting thrombus can also be determined.
-
Conclusion
The available preclinical data suggests that this compound, through its selective EP1 receptor antagonism, may offer a more favorable cardiovascular safety profile compared to NSAIDs, particularly selective COX-2 inhibitors. The key differentiating factor is the apparent lack of interference with the protective prostacyclin pathway and the potential for anti-thrombotic activity through the inhibition of tissue factor expression. However, it is crucial to note that the current data on this compound is primarily from in vitro studies. Further in vivo studies and clinical trials are necessary to definitively establish the cardiovascular safety of this compound in humans and to provide a more direct comparison with a wider range of NSAIDs. Researchers and drug development professionals should consider these findings in the context of the overall risk-benefit assessment for future therapeutic development.
References
- 1. Inhibition of prostaglandin E2 signaling through the EP1 receptor does not affect prostacyclin production in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular Risk of Nonsteroidal Anti-inflammatory Drugs and Classical and Selective Cyclooxygenase-2 Inhibitors: A Meta-analysis of Observational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. U.S. Pharmacist - The Leading Journal in Pharmacy [uspharmacist.com]
- 5. tf7.org [tf7.org]
- 6. Tissue Factor (TF) Chromogenic Activity Assay Kit (Two Steps, Lipoprotein) | ABIN612649 [antibodies-online.com]
A Comparative Analysis of ONO-8711 and SC-19220 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two selective prostaglandin (B15479496) E receptor 1 (EP1) antagonists, ONO-8711 and SC-19220, based on their performance in various preclinical models of pain. This document summarizes key experimental data, details the methodologies of the cited studies, and visualizes relevant biological pathways and experimental workflows to aid in the objective assessment of these compounds.
Introduction to this compound and SC-19220
This compound and SC-19220 are both potent antagonists of the EP1 receptor, a key player in the prostaglandin E2 (PGE2) signaling pathway, which is critically involved in pain and inflammation. By blocking the EP1 receptor, these compounds have been investigated for their potential as analgesic agents. This guide synthesizes findings from multiple studies to offer a comparative perspective on their efficacy in different pain paradigms.
Mechanism of Action: Targeting the EP1 Receptor
Both this compound and SC-19220 exert their analgesic effects by competitively binding to the EP1 receptor, thereby preventing its activation by PGE2. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to increased intracellular calcium levels and subsequent neuronal sensitization and pain perception.
EP1 Receptor Signaling Pathway
The binding of PGE2 to the EP1 receptor triggers the activation of a Gq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which contributes to the sensitization of nociceptors.
Comparative Efficacy in Pain Models
While no direct head-to-head studies comparing this compound and SC-19220 in the same pain model were identified, this section presents a compilation of data from separate studies to facilitate an indirect comparison.
Data Presentation
| Compound | Pain Model | Animal Model | Dosing and Administration | Key Findings | Citation |
| This compound | Postoperative Pain | Rat (Sprague-Dawley) | 2, 10, or 50 µg; subcutaneous injection into the hind paw | Significantly increased withdrawal thresholds to punctate mechanical stimulation in a dose- and time-dependent manner.[1] | [1] |
| This compound | Neuropathic Pain (Chronic Constriction Injury) | Rat | Oral administration from day 8 to 14 post-injury | Significantly reduced hyperalgesia and allodynia.[2] | [2] |
| SC-19220 | Inflammatory Pain (Acetic Acid-Induced Writhing) | Rat | Oral administration | Inhibited writhing with an ED50 of 6.8 mg/kg.[3] | [3] |
| SC-19220 | Neuropathic & Inflammatory Pain (Formalin Test) | Rat | 50-300 mg/kg; oral administration | Suppressed the behavioral response to formalin injection.[3] | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a thorough understanding of the experimental conditions.
Postoperative Pain Model (this compound)
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: A surgical incision is made on the plantar aspect of the rat's hind paw.
-
Drug Administration: this compound (2, 10, or 50 µg) or saline is administered subcutaneously into the ipsilateral hind paw.[1]
-
Pain Assessment: Mechanical hyperalgesia is assessed using von Frey filaments to determine the paw withdrawal threshold. Measurements are taken at 2 and 24 hours post-incision.[1]
References
- 1. The effects of peripheral administration of a novel selective antagonist for prostaglandin E receptor subtype EP(1), this compound, in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A prostaglandin E2 receptor subtype EP1 receptor antagonist (this compound) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antinociceptive effects of prostaglandin antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Prostanoid Receptor Selectivity: A Comparative Analysis of ONO-8711 Cross-reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological agent is paramount to predicting its biological effects and potential therapeutic applications. This guide provides an objective comparison of ONO-8711, a known antagonist of the prostanoid EP1 receptor, against other prostanoid receptors, supported by available experimental data. Detailed methodologies for key experiments are also provided to aid in the replication and further investigation of these findings.
This compound is a potent and selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1] Its high affinity for the EP1 receptor has positioned it as a valuable tool in studying the physiological and pathological roles of this receptor, particularly in pain, inflammation, and cancer. However, a comprehensive understanding of its potential off-target effects requires a thorough evaluation of its cross-reactivity with other members of the prostanoid receptor family.
Comparative Binding Affinity of this compound
To quantify the selectivity of this compound, its binding affinity (Ki) for a panel of human and mouse prostanoid receptors has been determined through radioligand binding assays. The data, summarized in the table below, clearly demonstrates the high affinity and selectivity of this compound for the EP1 receptor.
| Receptor Subtype | Species | Binding Affinity (Ki) (nM) | Selectivity vs. hEP1 (fold) |
| EP1 | Human | 0.6 [1] | - |
| Mouse | 1.7 [1] | - | |
| EP2 | - | >1000 | >1667 |
| EP3 | Mouse | 67 | 112 |
| EP4 | - | >1000 | >1667 |
| DP | - | >1000 | >1667 |
| FP | - | >1000 | >1667 |
| IP | - | >1000 | >1667 |
| TP | Human | 7.6 | 12.7 |
Data presented as Ki values, which represent the concentration of the competing ligand (this compound) that binds to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
The data reveals that this compound exhibits a significantly higher affinity for the human EP1 receptor (Ki = 0.6 nM) compared to other prostanoid receptors.[1] While it shows some measurable affinity for the mouse EP3 receptor (Ki = 67 nM) and the human thromboxane (B8750289) (TP) receptor (Ki = 7.6 nM), the selectivity for the human EP1 receptor is over 100-fold and approximately 13-fold, respectively. For the EP2, EP4, DP, FP, and IP receptors, the binding affinity is considerably lower, with Ki values reported to be greater than 1000 nM.
Functional Antagonism of this compound
Beyond binding affinity, the functional activity of this compound has been assessed through its ability to inhibit the downstream signaling of prostanoid receptors. As the EP1 receptor is coupled to the Gq protein, its activation leads to an increase in intracellular calcium concentration ([Ca2+]i). This compound has been shown to potently inhibit PGE2-induced increases in cytosolic Ca2+ concentration.
| Receptor Species | Functional Inhibition (IC50) (µM) |
| Human EP1 | 0.05[1] |
| Mouse EP1 | 0.21[1] |
| Rat EP1 | 0.22[1] |
IC50 values represent the concentration of an antagonist that inhibits the response to an agonist by 50%.
These functional assay results corroborate the binding affinity data, demonstrating the potent antagonistic activity of this compound at the EP1 receptor across different species.
EP1 Receptor Signaling Pathway
The primary signaling pathway initiated by the activation of the EP1 receptor is depicted below. This pathway highlights the mechanism by which this compound exerts its antagonistic effects.
Experimental Protocols
To ensure the reproducibility and further exploration of the cross-reactivity of this compound, detailed protocols for the key experimental assays are provided below.
Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity (Ki) of a test compound for a specific prostanoid receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the prostanoid receptor of interest (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [3H]-PGE2 for EP receptors), and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known non-radioactive ligand for the receptor.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This protocol describes how to measure the functional antagonistic activity of a test compound on Gq-coupled prostanoid receptors like EP1.
1. Cell Culture and Plating:
-
Culture cells stably expressing the Gq-coupled prostanoid receptor of interest in a suitable medium.
-
Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere and grow to a confluent monolayer.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow the cells to take up the dye.
-
After incubation, wash the cells with the physiological salt solution to remove any extracellular dye.
3. Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test compound (this compound) and the receptor agonist (e.g., PGE2) in the physiological salt solution.
-
Use a fluorescence plate reader equipped with an automated liquid handling system to measure the baseline fluorescence of the cells.
-
Add the test compound to the wells and incubate for a short period.
-
Add the agonist to the wells to stimulate the receptor.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
4. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the agonist dose-response curves in the presence and absence of different concentrations of the antagonist.
-
Determine the IC50 value of the antagonist, which is the concentration that produces a 50% inhibition of the maximal agonist response.
By providing a clear comparison of this compound's cross-reactivity and detailed experimental protocols, this guide aims to facilitate informed decisions in the design and interpretation of research involving this selective EP1 receptor antagonist.
References
A Head-to-Head Comparison of ONO-8711 and Diclofenac in Pain Relief
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profiles of ONO-8711 and diclofenac (B195802), focusing on their mechanisms of action and efficacy in pain relief. The information is supported by experimental data from preclinical and clinical studies to assist researchers and professionals in the field of drug development.
Executive Summary
Diclofenac is a well-established nonsteroidal anti-inflammatory drug (NSAID) with proven analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition prevents the synthesis of prostaglandins (B1171923), which are key mediators of pain and inflammation.[2][3] In contrast, this compound is an investigational drug that acts as a selective antagonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP1.[4][5][6] By blocking this specific receptor, this compound targets a more downstream step in the prostaglandin signaling pathway. While diclofenac is widely used in clinical practice for various pain conditions[7], this compound has primarily been evaluated in preclinical models of pain and cancer.[4][8][9] This guide will delve into their distinct mechanisms, present available efficacy data, and detail the experimental protocols used in key studies.
Mechanism of Action
The divergent mechanisms of this compound and diclofenac are a key point of comparison. Diclofenac's broad inhibition of COX enzymes can lead to gastrointestinal side effects due to the inhibition of protective prostaglandins in the stomach lining, a consequence of COX-1 inhibition.[2] this compound's targeted approach on the EP1 receptor may offer a more favorable side effect profile, though this requires further clinical investigation.
Diclofenac's Multifaceted Mechanism:
Beyond COX inhibition, research suggests diclofenac may also exert its effects through several other pathways, including:
This compound's Selective Mechanism:
This compound's mechanism is centered on the selective blockade of the EP1 receptor. The binding of PGE2 to the EP1 receptor leads to an increase in intracellular calcium, which contributes to neuronal sensitization and the perception of pain. By antagonizing this receptor, this compound can reduce hyperalgesia and allodynia, as demonstrated in preclinical models of neuropathic and postoperative pain.[9][12]
Signaling Pathway Diagrams
Efficacy in Pain Relief: A Data-Driven Comparison
Direct comparative clinical trials between this compound and diclofenac are not available. The following tables summarize the available efficacy data from separate studies.
Preclinical Efficacy of this compound
| Study Model | Species | Key Findings | Reference |
| Chronic Constriction Injury (Neuropathic Pain) | Rat | Oral administration of this compound significantly reduced hyperalgesia and allodynia. | [9][13] |
| Postoperative Pain | Rat | Peripherally administered this compound demonstrated analgesic effects on incision-induced mechanical hyperalgesia. | [12] |
Clinical Efficacy of Diclofenac
| Pain Model | Study Design | Key Findings | Reference |
| Post-surgical Dental Pain | Phase 3, multicenter, randomized, double-blind, active- and placebo-controlled | Submicron particle diclofenac (18 mg and 35 mg) showed significant pain relief compared to placebo. | [14] |
| Osteoarthritis | Systematic review of randomized controlled trials | Diclofenac provided similar efficacy to comparator treatments, including other NSAIDs and COX-2 inhibitors. | [15] |
| Acute Traumatic Sport Injury | Randomized, placebo-controlled | A diclofenac patch showed more pain relief than a placebo patch. | [16] |
| Chronic Facet Joint Pain | Double-blind, randomized, controlled trial | Diclofenac sodium administration improved analgesia after conventional radiofrequency denervation. | [17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from key studies.
This compound Preclinical Study: Chronic Constriction Injury Model
-
Animal Model: Male Sprague-Dawley rats underwent chronic constriction injury (CCI) of the sciatic nerve to induce neuropathic pain.
-
Drug Administration: this compound was administered orally.
-
Pain Assessment: Mechanical hyperalgesia and allodynia were assessed.
-
Biomarker Analysis: c-fos expression in the lumbar spinal cord was measured as a marker of neuronal activity.
-
Key Finding: Repeated oral administration of this compound from day 8 to day 14 post-injury significantly reduced hyperalgesia and allodynia on day 15. A single dose also showed a temporary analgesic effect.[9]
Diclofenac Clinical Trial: Post-Bunionectomy Pain Model
-
Study Design: A phase 3, multicenter, double-blind, placebo- and active-controlled study.
-
Participants: 428 patients aged 18 to 65 with moderate-to-severe pain following bunionectomy.
-
Interventions: Patients were randomized to receive lower-dose diclofenac submicron particle capsules (18 mg or 35 mg three times daily), celecoxib (B62257) (200 mg twice daily with a 400 mg loading dose), or a placebo.
-
Primary Efficacy Endpoint: The summed pain intensity difference over 48 hours (SPID-48).
-
Key Finding: Both doses of the lower-dose diclofenac submicron particle capsules demonstrated significant pain control compared to the placebo.[18]
Experimental Workflow Diagrams
Conclusion
Diclofenac is a broadly acting and clinically effective analgesic for a range of pain conditions. Its mechanism of action, primarily through COX inhibition, is well-understood, as are its associated side effects. This compound represents a more targeted therapeutic strategy by selectively antagonizing the EP1 receptor. Preclinical data for this compound are promising, suggesting its potential in treating specific pain states, such as neuropathic pain. However, a direct comparison of the analgesic efficacy of this compound and diclofenac in a clinical setting is not yet available. Further research, including head-to-head clinical trials, would be necessary to definitively establish the comparative efficacy and safety of these two compounds. The information presented in this guide provides a foundational understanding for researchers and drug development professionals interested in the evolving landscape of pain therapeutics.
References
- 1. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. A prostaglandin E2 receptor subtype EP1-selective antagonist, this compound, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Chemopreventive effects of this compound, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A prostaglandin E2 receptor subtype EP1 receptor antagonist (this compound) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Publishers Panel [bolczasopismo.pl]
- 12. The effects of peripheral administration of a novel selective antagonist for prostaglandin E receptor subtype EP(1), this compound, in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. A comparison of the therapeutic efficacy of diclofenac in osteoarthritis: a systematic review of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Review of Topical Diclofenac Use in Musculoskeletal Disease [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Lower-dose diclofenac submicron particle capsules provide early and sustained acute patient pain relief in a phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the therapeutic potential of ONO-8711 against existing treatments
This guide provides a comprehensive evaluation of ONO-8711, a selective prostaglandin (B15479496) E2 (PGE2) receptor subtype EP1 antagonist, and compares its therapeutic potential with existing treatments, primarily focusing on its application in cancer chemoprevention. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis supported by preclinical experimental data.
Introduction to this compound and Existing Treatments
This compound is an investigational drug that selectively blocks the EP1 receptor, a key component of the prostaglandin E2 signaling pathway.[1][2] This pathway is implicated in various pathological processes, including inflammation, pain, and carcinogenesis.[1][3] Elevated levels of PGE2 are observed in several types of cancerous tissues, where it can promote cell proliferation, angiogenesis, and inhibit apoptosis.[3][4]
Existing treatments often targeted in comparative studies with this compound include non-steroidal anti-inflammatory drugs (NSAIDs) and selective cyclooxygenase-2 (COX-2) inhibitors, such as nimesulide (B1678887) and celecoxib.[5][6] These drugs act by inhibiting the COX enzymes, which are responsible for the synthesis of prostaglandins, including PGE2.[4] However, the long-term use of COX-2 inhibitors has been associated with cardiovascular side effects, prompting the exploration of alternative therapeutic strategies with improved safety profiles.[7][8][9] this compound, by targeting a specific downstream receptor in the PGE2 pathway, presents a potentially more targeted and safer approach to cancer chemoprevention.[7][8]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively antagonizing the EP1 receptor.[2] The binding of PGE2 to the EP1 receptor typically initiates a signaling cascade involving the Gq protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2][10] This signaling cascade can ultimately influence gene expression and cellular processes that contribute to cancer development, such as cell proliferation and migration.[1][10] By blocking the EP1 receptor, this compound inhibits these downstream signaling events.
Figure 1: this compound Mechanism of Action.
Comparative Efficacy in Cancer Chemoprevention
Preclinical studies have demonstrated the potential of this compound in preventing the development of various cancers. The following tables summarize the quantitative data from key comparative studies.
Table 1: this compound vs. Control in PhIP-Induced Breast Cancer in Rats [11][12]
| Treatment Group | Cancer Incidence (%) | Cancer Multiplicity (tumors/rat) | Cancer Volume (cm³) | Apoptotic Index (% increase vs. control) |
| Control Diet | 79% | 2.5 | 1.4 | - |
| This compound (400 ppm) | 62% | Not specified | Not specified | Not significant |
| This compound (800 ppm) | 56% | 1.2 | 0.7** | 158% |
| P < 0.05, *P < 0.01 vs. Control Diet |
Table 2: this compound vs. Control in 4-NQO-Induced Tongue Carcinogenesis in Rats [13]
| Treatment Group | Incidence of Squamous Cell Carcinoma (%) | Multiplicity of Tongue Cancer (tumors/rat) |
| 4-NQO alone | 64% | 0.88 |
| 4-NQO + this compound (400 ppm) | 29% | 0.35 |
| 4-NQO + this compound (800 ppm) | 29% | 0.29 |
| P < 0.05 vs. 4-NQO alone |
Table 3: this compound vs. Nimesulide in AOM-Induced Colonic Aberrant Crypt Foci (ACF) in Rats [5]
| Treatment Group | Total ACF per Colon (reduction vs. control) | BrdUrd Labeling Index (reduction vs. control) |
| This compound (800 ppm) | 31% | 66% |
| Nimesulide (400 ppm) | 39% | 54% |
Cardiovascular Safety Profile: this compound vs. COX-2 Inhibitors
A key advantage of this compound over traditional COX-2 inhibitors may be its cardiovascular safety profile. Studies have shown that selective COX-2 inhibitors can increase the risk of adverse cardiovascular events by inhibiting the production of prostacyclin (PGI2), a cardioprotective prostaglandin.[7][8] In contrast, this compound, which acts downstream of COX enzymes, has been shown not to inhibit PGI2 production.[7][8]
Table 4: Effect of this compound and Celecoxib on Prostacyclin Production in HUVECs [7][8]
| Treatment | 6-keto PGF1α Production (PGI2 metabolite) | PGIS Expression (PGI2 synthase) |
| This compound | No inhibition | No inhibition |
| Celecoxib (COX-2 inhibitor) | Inhibited | Inhibited |
Furthermore, this compound has been shown to inhibit cytokine-induced tissue factor expression in human umbilical vein endothelial cells (HUVECs), suggesting a potential antithrombotic effect, which is in contrast to the concerns associated with some COX-2 inhibitors.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key studies cited.
5.1. PhIP-Induced Breast Cancer in Female Sprague-Dawley Rats [11][12]
-
Carcinogen Induction: Female Sprague-Dawley rats were administered 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) at a dose of 85 mg/kg body weight by gavage, four times a week for two weeks.
-
Treatment: Following carcinogen exposure, rats were fed diets containing this compound at concentrations of 400 ppm or 800 ppm for 20 weeks.
-
Endpoint Analysis: At the end of the study, rats were euthanized, and a complete autopsy was performed. Breast tumors were counted, measured, and histopathologically examined. The apoptotic index in cancer cells was also determined.
5.2. 4-NQO-Induced Tongue Carcinogenesis in Male F344 Rats [13]
-
Carcinogen Induction: Male Fischer 344 rats were given 4-nitroquinoline (B1605747) 1-oxide (4-NQO) in their drinking water for 8 weeks.
-
Treatment: After 4-NQO treatment, the rats were fed diets containing this compound at concentrations of 400 ppm or 800 ppm for 23 weeks.
-
Endpoint Analysis: The incidence and multiplicity of tongue squamous cell carcinomas were determined. PGE2 levels and cell proliferation activity in the tongue epithelium were also measured.
5.3. AOM-Induced Colonic Aberrant Crypt Foci (ACF) in Male F344 Rats [5]
-
Carcinogen Induction: Male F344 rats received subcutaneous injections of azoxymethane (B1215336) (AOM) at a dose of 15 mg/kg body weight once a week for two weeks.
-
Treatment: During the 5-week study period, rats were fed experimental diets containing this compound (400 or 800 ppm) or the COX-2 inhibitor nimesulide (400 ppm).
-
Endpoint Analysis: The total number of ACF per colon and the 5-bromodeoxyuridine (BrdUrd) labeling index (a measure of cell proliferation) were quantified.
Experimental Workflow and Logical Relationships
The therapeutic evaluation of this compound typically follows a structured preclinical workflow, starting from the initial hypothesis and culminating in the assessment of its chemopreventive efficacy and safety.
Figure 2: Preclinical Evaluation Workflow.
Conclusion
The available preclinical data suggests that this compound holds significant therapeutic potential as a cancer chemopreventive agent. Its selective antagonism of the EP1 receptor provides a targeted approach to inhibiting the pro-tumorigenic effects of PGE2. Comparative studies indicate that this compound's efficacy in reducing tumor development is comparable to that of COX-2 inhibitors in certain models. A key differentiating factor is its potentially superior cardiovascular safety profile, as it does not appear to suppress the production of cardioprotective prostacyclins. Further research, including clinical trials, is warranted to fully elucidate the therapeutic role of this compound in oncology.
References
- 1. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandins and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a selective prostaglandin E receptor EP1 antagonist for potential properties in colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Inhibition of prostaglandin E2 signaling through the EP1 receptor does not affect prostacyclin production in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. dovepress.com [dovepress.com]
- 10. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemopreventive effects of this compound, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of ONO-8711: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential procedural guidance for the proper disposal of ONO-8711, a potent and selective EP1 receptor antagonist used in pharmacological research.
This compound, with the chemical formula C₂₂H₃₀ClNO₄S, requires careful handling and disposal as a hazardous chemical waste product. Adherence to the following procedures is mandatory to mitigate risks to personnel and the environment.
Pre-Disposal Handling and Storage
Prior to disposal, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be kept tightly closed and properly labeled. All personnel handling the compound must wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat.
This compound Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local environmental regulations. This compound should be treated as hazardous waste and must not be disposed of in the regular trash or poured down the drain.
Step 1: Waste Segregation and Collection
-
Designate a specific, clearly labeled, and chemically compatible waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, gloves).
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.
Step 2: Waste Labeling
-
The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound".
-
Include the date when the waste was first added to the container.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS department or contractor with the Safety Data Sheet (SDS) for this compound.
Step 4: Disposal of Empty Containers
-
Empty containers that previously held this compound must also be treated as hazardous waste.
-
Do not rinse the containers and dispose of them in the regular trash. Place them in the designated hazardous waste container for this compound.
Summary of Key Information
| Parameter | Information |
| Chemical Name | 6-[(2R,3S)-3-[[[(4-chloro-2-methylphenyl)sulfonyl]amino]methyl]bicyclo[2.2.2]oct-2-yl]-5Z-hexenoic acid |
| Molecular Formula | C₂₂H₃₀ClNO₄S |
| Disposal Method | Dispose of as hazardous waste. |
| Regulatory Compliance | Adhere to all federal, state, and local environmental regulations. |
| Container Disposal | Empty containers are to be treated as hazardous waste. |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for ONO-8711
For Immediate Implementation: This document provides essential guidance on the safe handling of ONO-8711, a selective EP1 receptor antagonist. All personnel, including researchers, scientists, and drug development professionals, must adhere to these protocols to ensure personal safety and prevent contamination.
This compound is a potent compound requiring careful handling to avoid potential health risks. The following procedures for personal protective equipment (PPE), operational handling, and disposal are mandatory.
Recommended Personal Protective Equipment (PPE)
To minimize exposure, the following PPE is required when handling this compound in a laboratory setting.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1 certified |
| Chemical Goggles | To be worn when there is a risk of splashing | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free |
| Body Protection | Laboratory Coat | Standard |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the compound as a powder or if aerosolization is possible. To be used within a fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to this workflow is critical for minimizing risk during the handling of this compound.
1. Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm the location and accessibility of an emergency eyewash station and safety shower.
2. Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don safety glasses with side shields. If a splash risk exists, wear chemical goggles.
-
If handling the powder form or if aerosolization is likely, a NIOSH-approved respirator is required.
-
Wash hands thoroughly and then put on nitrile gloves.
3. Handling this compound:
-
All manipulations of this compound, particularly in its solid form, must be conducted within a certified chemical fume hood to prevent inhalation of dust.
-
Avoid direct contact with the skin, eyes, and clothing.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
4. Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid skin contact with the exterior of the glove.
-
Remove the laboratory coat, folding the contaminated side inward.
-
Remove eye and respiratory protection.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
This compound Waste: Dispose of all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with this compound must be disposed of in the designated hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
